Ethyl 3-methyl-2-phenylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-2-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMMVMHCUNDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979490 | |
| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-78-0 | |
| Record name | NSC38816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-2-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methyl-2-phenylbut-2-enoate, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document outlines a detailed synthetic protocol based on established olefination reactions and describes the analytical techniques required for its structural elucidation and purity assessment.
Introduction
This compound is an α,β-unsaturated ester with potential applications in the synthesis of more complex organic molecules. Its structure, featuring a tetrasubstituted double bond, makes it an interesting target for methodological studies and a potential scaffold for the development of novel therapeutic agents. This guide details a reliable synthetic route and the necessary characterization methods to ensure the identity and purity of the final compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This method is renowned for its high efficiency and stereoselectivity in forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters.[1][3] The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, acetophenone.[2]
The overall reaction is as follows:
Acetophenone + Triethyl phosphonoacetate → this compound + Diethyl phosphate
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure based on established methodologies for the synthesis of α,β-unsaturated esters from ketones.[1][3]
Materials:
-
Acetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form the phosphonate carbanion.
-
-
Reaction with Acetophenone:
-
Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Synthesis Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic and analytical techniques are recommended.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. For comparative purposes, data for the isomeric compound, Ethyl 3-phenylbut-2-enoate, is also provided where available.[4][5]
| Technique | Expected Data for this compound | Reference Data for Ethyl 3-phenylbut-2-enoate [4][5] |
| ¹H NMR (CDCl₃) | * δ 7.2-7.4 ppm (m, 5H, Ar-H) * δ 4.1-4.3 ppm (q, 2H, -OCH₂CH₃) * δ 2.1-2.3 ppm (s, 3H, C=C-CH₃) * δ 1.9-2.1 ppm (s, 3H, C-CH₃) * δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃) | * δ 7.3-7.5 ppm (m, 5H, Ar-H) * δ 6.1 ppm (s, 1H, =CH) * δ 4.2 ppm (q, 2H, -OCH₂CH₃) * δ 2.5 ppm (s, 3H, C=C-CH₃) * δ 1.3 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | * δ ~167 ppm (C=O) * δ ~140-145 ppm (Ar C-ipso) * δ ~127-130 ppm (Ar C-H) * δ ~125-135 ppm (C=C) * δ ~60 ppm (-OCH₂) * δ ~20-25 ppm (C=C-CH₃) * δ ~14 ppm (-CH₃) | * δ 166.9 ppm (C=O) * δ 156.4 ppm (C-Ph) * δ 142.1 ppm (Ar C-ipso) * δ 129.5, 128.9, 126.3 ppm (Ar C-H) * δ 119.3 ppm (=CH) * δ 59.8 ppm (-OCH₂) * δ 19.9 ppm (C=C-CH₃) * δ 14.4 ppm (-CH₃) |
| IR (neat, cm⁻¹) | * ~3060 (Ar C-H stretch) * ~2980 (Aliphatic C-H stretch) * ~1715 (C=O stretch, ester) * ~1640 (C=C stretch) * ~1250 (C-O stretch) | * 3036, 2903 (C-H stretch) * 1722 (C=O stretch) * 1338, 1177 (C-O stretch) |
| Mass Spec (EI) | * Expected M⁺ at m/z = 190.10 | * M⁺ at m/z = 190.24 [4] |
Characterization Workflow Diagram
Caption: Analytical workflow for product characterization.
Data Summary
The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Reaction | Horner-Wadsworth-Emmons |
| Starting Materials | Acetophenone, Triethyl phosphonoacetate |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Purification Method | Column Chromatography |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol [4] |
| Appearance | Expected to be a colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ ppm) | See Section 3.1 |
| ¹³C NMR (CDCl₃, δ ppm) | See Section 3.1 |
| IR (neat, cm⁻¹) | See Section 3.1 |
| Mass (m/z) | See Section 3.1 |
Conclusion
This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The described Horner-Wadsworth-Emmons reaction offers a reliable and efficient route to this valuable compound. The outlined analytical workflow ensures the structural integrity and purity of the final product, which is crucial for its application in further research and development in the fields of organic synthesis and medicinal chemistry.
References
Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methyl-2-phenylbut-2-enoate, a distinct ester derivative of 3-methyl-2-phenylbut-2-enoic acid, presents a molecule of interest for synthetic chemists and potentially for drug discovery programs. This technical guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its synthesis, and a summary of its known reactivity. The information is structured to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound (CAS Number: 6335-78-0) is an organic compound with the molecular formula C₁₃H₁₆O₂.[1] While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6335-78-0 | [2] |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Butenoic acid, 3-methyl-2-phenyl-, ethyl ester | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.
Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid
The precursor acid, 3-Methyl-2-phenylbut-2-enoic acid, is commonly synthesized via a condensation reaction.[2]
Reaction: Condensation of acetophenone with isobutyraldehyde.[2]
Protocol:
-
In a suitable reaction vessel, dissolve acetophenone and isobutyraldehyde in a solvent such as ethanol or methanol.[2]
-
Add a base, for example, sodium hydroxide or potassium hydroxide, to catalyze the condensation reaction.[2]
-
The resulting intermediate from the condensation is then oxidized to yield 3-methyl-2-phenylbut-2-enoic acid.[2]
-
The product can be purified using standard techniques like recrystallization or column chromatography.
Esterification to this compound
The synthesized 3-methyl-2-phenylbut-2-enoic acid can then be esterified to produce the target compound.
Reaction: Fischer esterification of 3-methyl-2-phenylbut-2-enoic acid with ethanol.
Protocol:
-
In a round-bottom flask, combine 3-methyl-2-phenylbut-2-enoic acid and an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl groups on the butenoate chain, and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbons, and the carbons of the phenyl ring.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the ester, the carbon-carbon double bond, and the phenyl ring.
-
Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid (3-methyl-2-phenylbut-2-enoic acid) under acidic or basic conditions.[2] This is a useful reaction for synthetic transformations where the ester acts as a protecting group for the carboxylic acid.[2]
-
Reactions of the Double Bond: The alkene functionality can undergo various addition reactions, such as hydrogenation to the corresponding saturated ester, or halogenation.
-
Reactions of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-donating or -withdrawing nature of the butenoate substituent.
Logical Diagram of Key Reactive Sites
Caption: Reactive sites of this compound.
Potential Applications
While specific applications for this compound are not well-documented, its parent acid, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated for their biological activities. Research suggests potential anti-inflammatory and anticancer properties for these types of compounds.[3] The ester form, being more lipophilic, could serve as a prodrug or a lead compound for further optimization in drug discovery programs.
Conclusion
This compound is a molecule with established synthetic accessibility. Although detailed characterization data is sparse in the public domain, its physical and chemical properties can be reasonably inferred from its structure and the properties of related compounds. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for researchers and scientists interested in its further exploration and potential applications.
References
Spectroscopic Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-methyl-2-phenylbut-2-enoate. Despite a comprehensive search of available scientific literature and databases, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located.
While spectral data for structurally related compounds are available and can provide general insights into expected chemical shifts, they do not represent the precise spectroscopic fingerprint of this compound. The presence of an additional methyl group at the 3-position significantly influences the electronic environment and, consequently, the NMR spectrum, making direct extrapolation from similar molecules unreliable for a technical guide of this nature.
This document will, therefore, present the molecular structure of this compound and provide a general experimental protocol for acquiring NMR data, which can be applied once the compound is synthesized or obtained.
Molecular Structure
The structure of this compound is presented below. The molecule exists as two geometric isomers, (E) and (Z), arising from the substitution pattern around the carbon-carbon double bond. The specific isomerism has a significant impact on the spatial arrangement of the substituents and, therefore, on the resulting NMR spectra.
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Ethyl 3-methyl-2-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral acquisition.
Core Concepts in the IR Analysis of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For this compound, the key functional groups that produce characteristic absorption bands in the IR spectrum are the α,β-unsaturated ester, the aromatic phenyl group, and the aliphatic ethyl and methyl groups. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester is a particularly salient feature that influences the position of the C=O stretching frequency.
Quantitative Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound based on its functional groups. As an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is expected in the range of 1730-1715 cm⁻¹[1]. The C-O stretches are anticipated to appear as two or more bands within the 1300-1000 cm⁻¹ region[1].
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3050 | C-H (Aromatic) | Stretching | Medium-Weak |
| ~2980 | C-H (Alkyl) | Asymmetric Stretching | Medium-Strong |
| ~2870 | C-H (Alkyl) | Symmetric Stretching | Medium |
| 1715-1730 | C=O (α,β-unsaturated Ester) | Stretching | Strong |
| ~1640 | C=C (Alkene) | Stretching | Medium-Weak |
| ~1600, 1490, 1450 | C=C (Aromatic) | Ring Stretching | Medium |
| ~1465 | C-H (Alkyl) | Bending | Medium |
| ~1375 | C-H (Methyl) | Symmetric Bending | Medium |
| 1000-1300 | C-O (Ester) | Stretching | Strong |
| ~760, ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Experimental Protocol for IR Analysis
This section details a standard operating procedure for acquiring the infrared spectrum of this compound using a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation:
-
This compound is typically a liquid at room temperature.
-
Ensure the sample is dry and free of solvent, as residual solvents like ethanol can interfere with the spectrum, particularly in the O-H stretching region.
Data Acquisition:
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This accounts for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered[2].
-
Applying Pressure: Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal[2].
-
Spectrum Collection: Acquire the infrared spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe[2].
Visualizations
The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its IR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for the IR analysis of a liquid sample.
References
Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3-methyl-2-phenylbut-2-enoate. The content is structured to serve as a valuable resource for researchers and professionals in drug development and chemical analysis, offering detailed insights into the molecule's behavior under mass spectrometric conditions.
Predicted Fragmentation Pathways
The fragmentation of this compound (C₁₃H₁₆O₂) upon electron ionization is governed by the presence of several key structural features: an α,β-unsaturated ester, a phenyl group, and gem-dimethyl groups. The molecular ion (M⁺˙) is expected to be observed, and its subsequent fragmentation will proceed through several characteristic pathways.
The primary fragmentation routes are anticipated to be:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety.
-
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: A characteristic rearrangement of esters with a γ-hydrogen, though less likely in this specific structure due to the substitution pattern. A modified McLafferty rearrangement could be possible.
-
Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the butenoate chain.
-
Tropylium Ion Formation: Rearrangement of the phenyl-containing fragment to form the stable tropylium ion (C₇H₇⁺).
-
Benzylic Cleavage: Cleavage of the bond beta to the phenyl group.
These fragmentation pathways are initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages and rearrangements to produce smaller, charged fragments.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 204 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₆O₂]⁺˙ | Moderate |
| 189 | [M - CH₃]⁺ | [C₁₂H₁₃O₂]⁺ | Moderate |
| 175 | [M - C₂H₅]⁺ | [C₁₁H₁₁O₂]⁺ | Low |
| 159 | [M - OC₂H₅]⁺ | [C₁₁H₁₁O]⁺ | High |
| 131 | [C₁₀H₁₁]⁺ | [C₆H₅C(CH₃)₂]⁺ | High |
| 115 | [C₉H₇]⁺ | Indenyl Cation | Moderate |
| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium Ion | High |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Moderate |
Experimental Protocol
A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted But-2-enoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted but-2-enoate esters. It is designed to assist researchers, scientists, and professionals in the field of drug development in accurately naming and identifying these compounds. This document includes a systematic approach to nomenclature, detailed experimental protocols for the synthesis of representative compounds, and a summary of relevant spectroscopic data.
IUPAC Nomenclature of Substituted But-2-enoate Esters
The IUPAC nomenclature for substituted but-2-enoate esters follows a systematic set of rules that build upon the fundamental principles of naming esters and alkenes. The core structure is a four-carbon chain with a double bond at the second position and an ester functional group.
1.1. Core Structure and Numbering
The parent chain is but-2-enoate. The numbering of the carbon chain begins at the carbonyl carbon of the ester group as position 1. Consequently, the double bond is located between carbons 2 and 3.
1.2. Naming the Ester Group
The name of an ester is composed of two parts. The first part is the name of the alkyl or aryl group attached to the oxygen atom of the ester, and the second part is the name of the parent carboxylate. For but-2-enoate esters, the second part of the name is "but-2-enoate".[1][2][3][4][5]
1.3. Indicating Substituents
Substituents on the but-2-enoate backbone are indicated by their name and locant (position number). The substituents are listed in alphabetical order.
1.4. Stereochemistry of the Double Bond
The geometry of the double bond at the C2-C3 position is designated using the (E)/(Z) notation. This is determined by applying the Cahn-Ingold-Prelog priority rules to the substituents on each carbon of the double bond.
-
(E) isomer: The higher priority groups on C2 and C3 are on opposite sides of the double bond.
-
(Z) isomer: The higher priority groups on C2 and C3 are on the same side of the double bond.
1.5. Systematic Naming Procedure: A Logical Flow
The following diagram illustrates the logical workflow for systematically naming a substituted but-2-enoate ester.
Caption: Logical workflow for the IUPAC nomenclature of substituted but-2-enoate esters.
1.6. Examples of IUPAC Nomenclature
-
Ethyl (2E)-but-2-enoate: The common name for this compound is ethyl crotonate. The (E) configuration indicates that the methyl group (on C3) and the ester group (on C2) are on opposite sides of the double bond.
-
Methyl 3-methylbut-2-enoate: In this case, two methyl groups are attached to C3, so no (E)/(Z) designation is necessary.[6]
-
Ethyl (2E)-4-oxo-4-phenylbut-2-enoate: This compound has a phenylketo group at C4.[7]
-
Methyl 3-bromobut-2-enoate: A bromine atom is substituted at the C3 position.[8]
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of substituted but-2-enoate esters are crucial for their application in research and development. Below are representative experimental protocols.
2.1. Synthesis of Ethyl (E)-4-oxo-4-(4-methylphenyl)but-2-enoate [9]
This protocol describes the synthesis via bromination and subsequent dehydrobromination.
-
Materials: Ethyl 4-oxo-4-(4-methylphenyl)butanoate, dry CH₂Cl₂, Br₂, concentrated HCl, triethylamine (TEA), Na₂SO₄, cyclohexane (Cy), ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve ethyl 4-oxo-4-(4-methylphenyl)butanoate (1 eq) in dry CH₂Cl₂ under a nitrogen atmosphere with stirring.
-
Add a solution of Br₂ (1.1 eq) in anhydrous CH₂Cl₂ and 5 drops of concentrated HCl as a catalyst at room temperature over 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add TEA (1 mL) dropwise under nitrogen over 30 minutes and continue stirring for an additional 30 minutes.
-
Dilute the crude product with CH₂Cl₂ (100 mL) and wash sequentially with deionized H₂O (2 x 150 mL), 1N HCl (2 x 150 mL), 5% Na₂CO₃ (2 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic phase with Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash chromatography using a mixture of cyclohexane/ethyl acetate (9:1) as the eluent.
-
2.2. Synthesis of Methyl 3-methyl-2-butenoate [10]
This method involves the esterification of 3,3-dimethylacrylic acid.
-
Materials: 3,3-Dimethylacrylic acid (isoponic acid), methanol, ionic liquid catalyst [MIMPS][HSO₄⁻], NiW/Al-CA catalyst, saturated sodium carbonate solution, saturated brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a 100 mL four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add 52 g of 3,3-dimethylacrylic acid, 48 g of methanol, 0.1 mol of ionic liquid [MIMPS][HSO₄⁻], and 1.0 g of NiW/Al-CA catalyst.
-
Heat the mixture to reflux for 3 hours, monitoring the reaction progress by gas chromatography.
-
After completion, the organic layer and the ionic liquid catalyst will separate.
-
Separate the organic layer and neutralize it with a saturated sodium carbonate solution.
-
Wash the organic layer with saturated brine and dry it over anhydrous magnesium sulfate.
-
Distill off the unreacted methanol.
-
Purify the product by distillation under reduced pressure to obtain a colorless, transparent liquid.
-
Quantitative Data Presentation
Spectroscopic data are essential for the characterization of substituted but-2-enoate esters. The following table summarizes key spectroscopic data for selected compounds.
| Compound Name | Molecular Formula | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| Ethyl (E)-4-oxo-4-(4-methylphenyl)but-2-enoate | C₁₃H₁₄O₃ | 1723, 1670, 1606, 1299, 1270, 1168, 1038, 1011 | 8.00–7.91 (m, 3H), 7.40 (d, 2H), 6.72 (d, 1H), 4.25 (q, 2H), 2.41 (s, 3H), 1.28 (t, 3H) | [9] |
| Ethyl (E)-4-phenylbut-3-enoate | C₁₂H₁₄O₂ | 2928, 1737, 1268, 1159, 1029, 966, 693 | 7.40-7.20 (m, 5H), 7.10 (dt, 1H), 6.47 (dt, 1H) | [11] |
| Ethyl-4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | C₁₂H₁₁ClO₄ | 3097, 2998, 2981, 2938, 1739, 1635, 1522 | 1.40 (t, 3H), 4.39 (q, 2H), 6.97 (s, 1H), 7.64 (dd, 1H), 7.45-7.47 (m, 2H), 7.38 (td, 1H) | [12] |
| Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | C₁₂H₁₁FO₄ | 3107, 2995, 2971, 2908, 1732, 1600, 1509 | 1.40 (t, 3H), 4.39 (q, 2H), 7.04 (s, 1H), 7.19 (t, 2H), 8.04 (dd, 2H) | [12] |
| Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | C₁₃H₁₄O₅ | 3079, 2988, 2939, 2846, 1725, 1603, 1516 | 1.41 (t, 3H), 4.39 (q, 2H), 3.90 (s, 3H), 6.98 (d, 2H), 7.03 (s, 1H), 7.99 (d, 2H) | [12] |
Biological Signaling Pathways
Substituted but-2-enoate esters belong to the class of α,β-unsaturated carbonyl compounds. These compounds are known to be reactive Michael acceptors and can modulate various biological signaling pathways, primarily through their interaction with nucleophilic residues (such as cysteine) in proteins.[13]
4.1. Interaction with NF-κB and MAPK Signaling Pathways
α,β-Unsaturated carbonyl compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14] This inhibition is often attributed to the direct alkylation of critical cysteine residues in signaling proteins like IκB kinase (IKK) and apoptosis signal-regulating kinase 1 (ASK1).
The diagram below illustrates the general mechanism of how α,β-unsaturated carbonyl compounds can interfere with these pathways.
Caption: General mechanism of NF-κB and MAPK pathway inhibition by α,β-unsaturated carbonyls.
4.2. Involvement in Butanoate Metabolism
The butanoate backbone of these esters suggests a potential link to butanoate metabolism. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for butanoate metabolism (hsa00650) outlines the biochemical routes for the synthesis and degradation of butanoate and related compounds.[15][16] While direct integration of substituted but-2-enoate esters into this pathway requires further investigation, their structural similarity to intermediates in this pathway suggests potential for enzymatic modification and influence on cellular metabolism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 4. Ester Nomenclature [quimicaorganica.org]
- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. methyl 3-methylbut-2-enoate [stenutz.eu]
- 7. 15121-89-8|(E)-Ethyl 4-oxo-4-phenylbut-2-enoate|BLD Pharm [bldpharm.com]
- 8. Methyl 3-bromobut-2-enoate | C5H7BrO2 | CID 53967748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2.1.8. Synthesis of Ethyl (E)-4-Oxo-4-(4-Methylphenyl)but-2-Enoate (6) [bio-protocol.org]
- 10. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: Butanoate metabolism - Olsenella uli [kegg.jp]
A Technical Guide to Ethyl 3-methyl-2-phenylbut-2-enoate and its Core Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-methyl-2-phenylbut-2-enoate, a derivative of the biologically active 3-Methyl-2-phenylbut-2-enoic acid. This document details its chemical properties, outlines a likely synthetic pathway, and explores the potential therapeutic applications of its parent acid in anti-inflammatory and anticancer research.
Core Compound Identification
The primary compound of interest is this compound. It is the ethyl ester derivative of 3-Methyl-2-phenylbut-2-enoic acid, a molecule that has garnered attention for its potential biological activities.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 6335-78-0 |
| Molecular Formula | C13H16O2 |
| Parent Acid | 3-Methyl-2-phenylbut-2-enoic acid |
| Parent Acid CAS Number | 4412-08-2 |
| Parent Acid Molecular Formula | C11H12O2 |
Synthesis and Experimental Protocols
While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, a logical synthetic route can be inferred from the synthesis of its parent compound, 3-Methyl-2-phenylbut-2-enoic acid. The synthesis would likely involve a three-step process: condensation, oxidation, and subsequent esterification.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for the Synthesis of the Parent Acid (3-Methyl-2-phenylbut-2-enoic acid):
A common method for the synthesis of 3-Methyl-2-phenylbut-2-enoic acid involves the condensation of acetophenone with isobutyraldehyde in the presence of a base, followed by oxidation.[1]
-
Condensation: Acetophenone and isobutyraldehyde are reacted in a suitable solvent, such as ethanol or methanol. A base, like sodium hydroxide or potassium hydroxide, is used to catalyze the aldol condensation reaction.
-
Oxidation: The resulting condensation product is then oxidized to the carboxylic acid. Common oxidizing agents for this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Subsequent Esterification to Yield this compound:
The synthesized 3-Methyl-2-phenylbut-2-enoic acid would then undergo Fischer esterification.
-
Reaction Setup: The carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
-
Workup: After the reaction is complete, the excess ethanol is removed, and the reaction mixture is worked up to isolate and purify the final ester product.
Physicochemical and Spectroscopic Data
| Data Point | Value / Expected Data |
| Molecular Weight | ~204.27 g/mol (calculated) |
| Boiling Point | Not available. |
| ¹H NMR | Expected signals would include those for the ethyl group (a quartet and a triplet), methyl groups, the phenyl group, and potentially the vinylic proton, depending on the isomeric form. |
| ¹³C NMR | Expected signals would correspond to the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the phenyl ring, and carbons of the butenoate backbone. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group would be expected around 1710-1740 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Therapeutic Potential
Research indicates that 3-Methyl-2-phenylbut-2-enoic acid and its derivatives exhibit promising biological activities, particularly in the realms of anti-inflammatory and anticancer applications.[1]
Anti-inflammatory Properties
Studies suggest that 3-Methyl-2-phenylbut-2-enoic acid may inhibit enzymes involved in inflammatory pathways, making it a candidate for the development of novel anti-inflammatory drugs.[1] The exact mechanisms and specific enzyme inhibition data for the ethyl ester are not yet fully elucidated.
Anticancer Potential
Derivatives of 3-Methyl-2-phenylbut-2-enoic acid have been investigated for their ability to induce apoptosis in cancer cells.[1] This pro-apoptotic activity suggests that these compounds could interact with biological targets crucial for cancer progression.
Potential Signaling Pathway Involvement:
The anticancer activity of 3-Methyl-2-phenylbut-2-enoic acid derivatives is thought to be mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis.
Caption: Postulated mechanism of anticancer activity.
While this guide provides a foundational understanding of this compound and its parent acid, further research is required to fully characterize the ethyl ester's biological activities and to establish detailed experimental protocols and quantitative metrics for its potential therapeutic applications.
References
An In-depth Technical Guide on the Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives. These compounds, which include the naturally occurring angelic and tiglic acids, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details stereoselective synthetic methodologies, presents quantitative data for key reactions, and outlines experimental protocols. Furthermore, it visualizes relevant biological pathways and experimental workflows to provide a clear and concise understanding of the core concepts.
Stereoselective Synthesis of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives
The stereochemical outcome of reactions involving 3-substituted 2-methylbut-2-enoic acid derivatives is crucial for their biological function. The presence of a trisubstituted double bond and the potential for chirality at the C3 position necessitates precise control over the synthesis to obtain the desired stereoisomers. This section explores key stereoselective methods for the synthesis of 3-hydroxy, 3-aryl, and 3-halo substituted derivatives.
Synthesis of 3-Hydroxy-2-methylbutanoic Acid Derivatives
The synthesis of 3-hydroxy-2-methylbutanoic acid derivatives often involves the stereoselective dihydroxylation of the corresponding 2-methylbut-2-enoic acid ester. The Sharpless asymmetric dihydroxylation is a powerful tool for this transformation, allowing for the preparation of enantiomerically enriched vicinal diols.[1][2] Additionally, chemoenzymatic methods offer a highly efficient and stereodivergent route to all four possible stereoisomers of ethyl 2,3-dihydroxy-2-methylbutanoate.
| Stereoisomer | Method | Overall Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | Reference |
| (2R,3S) | Chemoenzymatic | 42 | >95% | 92:8 | [3] |
| (2S,3S) | Chemoenzymatic | 40 | >95% | - | [3] |
| (2S,3R) | Chemoenzymatic | 42 | >95% | - | [3] |
| (2R,3R) | Chemoenzymatic | 20 | >95% | - | [3] |
Materials:
-
Racemic ethyl α-acetolactate
-
Acetylacetoin dehydrogenase (AAR)
-
Sodium formate
-
Formate dehydrogenase
-
50 mM phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Cyclohexane
Procedure:
-
To a solution of racemic ethyl α-acetolactate (160 mg, 1.0 mmol), sodium formate (0.4 g, 6 mmol), and formate dehydrogenase (1 mg, 738 U) in 50 mM phosphate buffer pH 6.5 (15 mL), add acetylacetoin dehydrogenase (AAR) (1 mL, 10 U).
-
Gently shake the reaction mixture at 30 °C for 10 hours.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (3:1) as the eluent.
-
The (2R,3S) stereoisomer will elute last. After solvent evaporation, it is obtained as a colorless oil.
Synthesis of 3-Aryl-2-methylbut-2-enoic Acid Derivatives
The stereoselective synthesis of 3-aryl-2-methylbut-2-enoic acid derivatives can be approached through various methods, including the Wittig reaction and its modifications.[4][5][6][7] These reactions allow for the formation of the carbon-carbon double bond with control over the E/Z geometry.
Caption: General workflow for the Wittig reaction.
Note: Specific quantitative data (yields, E/Z ratios) for the synthesis of a wide range of 3-aryl-2-methylbut-2-enoic acid derivatives via the Wittig reaction are not extensively reported in readily available literature. The stereochemical outcome is highly dependent on the nature of the ylide, the carbonyl compound, and the reaction conditions.
Synthesis of 3-Halo-2-methylbut-2-enoic Acid Derivatives
The synthesis of 3-halo-2-methylbut-2-enoic acids can be achieved through the halogenation of 2-methylbut-2-enoic acid or its derivatives. The stereochemistry of the resulting product (E or Z isomer) is dependent on the reaction conditions and the starting material. For example, angelic acid (the cis isomer) can be converted to 3-bromoangelic acid.[1]
Materials:
-
Angelic acid
-
Bromine
Procedure:
-
Treat angelic acid with bromine.
-
The bromine adds across the double bond.
-
Subsequent reaction with a base, such as potassium hydroxide, leads to the formation of 3-bromoangelic acid.
Note: Detailed quantitative yields and specific reaction conditions for a broad range of 3-halo derivatives are not consistently available in the literature.
Biological Activity and Signaling Pathways
Certain 3-substituted 2-methylbut-2-enoic acid derivatives have been shown to possess anti-inflammatory and anticancer properties.[8] Their mechanism of action can involve the modulation of key cellular signaling pathways. For instance, 3-phenyl-2-methylbut-2-enoic acid has been suggested to induce apoptosis in cancer cells by affecting the MAPK and PI3K/Akt pathways.[8]
MAPK/ERK and PI3K/Akt Signaling Pathways
Caption: Inhibition of MAPK/ERK and PI3K/Akt pathways.
Biosynthesis of Angelic Acid
Angelic acid is a naturally occurring secondary metabolite found in various plants.[1] Its biosynthesis has been studied, and a pathway involving the modification of isoleucine has been proposed. Recent research has also demonstrated the engineered biosynthesis of angelyl-CoA, the activated form of angelic acid, in yeast.[8] This pathway starts from propionyl-CoA and involves a series of enzymatic steps.
Caption: Engineered biosynthesis of Angelyl-CoA.
Conclusion
The stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives is a critical determinant of their biological activity. This guide has provided an overview of stereoselective synthetic methods, with a focus on 3-hydroxy, 3-aryl, and 3-halo substituted analogs. While detailed quantitative data and experimental protocols are available for some derivatives, particularly the 3-hydroxy compounds via chemoenzymatic routes, there is a need for more comprehensive studies on the stereoselective synthesis of a broader range of these molecules. Understanding the interaction of these compounds with key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, will be crucial for the future development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Angelic acid - American Chemical Society [acs.org]
- 2. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of the Wittig Reaction on the Synthesis of Natural and Natural‐Analogue Heterocyclic Compounds [ouci.dntb.gov.ua]
- 7. Studies on the Wittig Reaction (XXX): Stereoselective Synthesis and Bioactivity of 1-Aryl-6-(1,2,4-Triazol-1-Yl)-1-Hexenes | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate: Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-phenylbut-2-enoate is a valuable α,β-unsaturated ester with applications as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. Its structural features, a tetrasubstituted alkene with both phenyl and ester functionalities, make its stereocontrolled synthesis a topic of interest. This technical guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary precursors and starting materials. The guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be effectively achieved through several established organic reactions. The most prominent and reliable methods include the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction. An alternative, though less direct, route involves an Aldol-type condensation followed by esterification.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphonate carbanion with a carbonyl compound. For the synthesis of this compound, this reaction offers a highly efficient and stereocontrolled route, generally favoring the formation of the (E)-isomer.
Precursors and Starting Materials:
-
Acetophenone: The ketone providing the phenyl and one of the methyl groups.
-
Triethyl 2-phosphonopropionate: The phosphonate reagent that forms the ethyl ester and the second methyl group. This reagent is typically prepared via the Michaelis-Arbuzov reaction between ethyl 2-bromopropionate and triethyl phosphite.
-
Base: A suitable base is required to deprotonate the phosphonate and generate the reactive carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicycloundec-7-ene (DBU).
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), or toluene are typically used.
Quantitative Data for HWE Synthesis of Analogous α,β-Unsaturated Esters
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | None | Room Temp | 0.5 | 98 | >99:1 | [1] |
| Acetophenone | Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate | N-ethylpiperidine | DCM | 60 (MW) | 0.33 | 92 | 66:34 | [2] |
| p-Tolualdehyde | Ethyl diphenylphosphonoacetate | NaH | THF | -78 to RT | 2 | 83 | 1:3.67 | [3] |
Note: Specific yield and stereoselectivity for the reaction between acetophenone and triethyl 2-phosphonopropionate to give the title compound may vary and require optimization.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. Triethyl 2-phosphonopropionate (1.1 eq.) is added dropwise to the suspension via a syringe. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, during which the solution should become clear.
-
Reaction with Acetophenone: The solution of the phosphonate ylide is cooled back to 0 °C. A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
Logical Workflow for HWE Synthesis
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The key intermediate is an organozinc compound, a zinc enolate, which adds to the carbonyl group. For the synthesis of this compound, this reaction would proceed in two stages: the formation of a β-hydroxy ester, followed by dehydration.
Precursors and Starting Materials:
-
Acetophenone: The ketone component.
-
Ethyl 2-bromopropionate: The α-halo ester.
-
Zinc: Typically used in the form of dust or turnings. Activation of the zinc with iodine or dilute acid may be necessary.
-
Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF), or aromatic hydrocarbons like benzene or toluene are commonly used.
-
Dehydrating Agent: An acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) is required for the subsequent dehydration step.
Quantitative Data for Reformatsky Reactions of Analogous Compounds
| Carbonyl Compound | α-Halo Ester | Metal | Solvent | Temperature (°C) | Time (h) | Yield (%) of β-hydroxy ester | Reference |
| Benzaldehyde | Ethyl bromoacetate | Zn | Toluene | Reflux | 2 | 52 | [4] |
| Isatin-derived ketimines | Ethyl bromoacetate | Zn/CuCl | 2-Me-THF | 0 | - | 65-91 | [5] |
| Chiral aldehyde | Chiral bromo-compound | Zn | THF | Reflux | - | 88 | [6] |
Note: The yields are for the initial β-hydroxy ester formation. The subsequent dehydration step will have its own associated yield.
Experimental Protocol: Reformatsky Reaction and Dehydration
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.5 eq.) and anhydrous toluene.
-
Initiation: A small crystal of iodine is added to activate the zinc. The mixture is heated to reflux.
-
Addition of Reactants: A solution of acetophenone (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous toluene is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, the mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature and poured into ice-cold dilute sulfuric acid. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Dehydration: The solvent is removed under reduced pressure to yield the crude β-hydroxy ester. This crude product is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water.
-
Final Purification: Once the dehydration is complete, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.
Signaling Pathway for Reformatsky Reaction
Caption: Reformatsky reaction and dehydration pathway.
Conclusion
The synthesis of this compound is most reliably achieved through the Horner-Wadsworth-Emmons reaction, which offers good yields and stereocontrol, primarily affording the (E)-isomer. The necessary precursors for this route are acetophenone and triethyl 2-phosphonopropionate. The Reformatsky reaction provides a viable alternative, proceeding through a β-hydroxy ester intermediate that requires subsequent dehydration. The choice of synthetic route will depend on the desired stereoisomer, available starting materials, and the specific requirements of the research or development project. The detailed protocols and data provided in this guide serve as a comprehensive resource for chemists undertaking the synthesis of this and related α,β-unsaturated esters.
References
- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Esters with Phenyl Substitution
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
α,β-Unsaturated esters featuring a phenyl group, commonly known as cinnamates, are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by an extended conjugated π-system encompassing the phenyl ring, the alkene, and the carbonyl group, imparts a distinct reactivity profile. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate fashion (1,4-addition). This guide provides a comprehensive technical overview of the primary reaction pathways of these substrates, including nucleophilic conjugate additions (Michael reaction), selective reductions, and cycloaddition reactions. Emphasis is placed on modern synthetic methodologies, particularly asymmetric catalysis, which is crucial for the development of chiral molecules in the pharmaceutical industry. Detailed experimental protocols, quantitative data summaries, and graphical representations of reaction workflows and relevant biological pathways are provided to serve as a practical resource for professionals in the field.
Core Reactivity Profile
The reactivity of phenyl-substituted α,β-unsaturated esters is dominated by the electronic influence of the electron-withdrawing ester group and the conjugated phenyl ring. This extended conjugation delocalizes electron density, making the β-carbon a soft electrophilic site, thus favoring 1,4-conjugate addition over direct 1,2-addition to the carbonyl carbon.[1] The phenyl group can further influence reactivity through steric hindrance and by modifying the electronic properties of the π-system via substituents on the aromatic ring.
Nucleophilic Conjugate Addition (Michael Reaction)
The Michael reaction, or conjugate 1,4-addition, is the most characteristic reaction of this class of compounds.[2] It involves the addition of a nucleophile to the β-carbon of the conjugated system. A wide range of nucleophiles, particularly soft nucleophiles like enolates, organocuprates (Gilman reagents), amines, and thiols, readily participate in this reaction.[3]
The mechanism proceeds via nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated 1,4-adduct.[4] The use of chiral catalysts has enabled highly enantioselective Michael additions, providing access to valuable chiral building blocks.[4][5]
Asymmetric Variants:
-
Organocatalysis: Chiral amines (e.g., derived from cinchona alkaloids or prolinol) and bifunctional catalysts like thioureas have been successfully employed to catalyze the enantioselective addition of carbon and heteroatom nucleophiles.[5][6]
-
Metal Catalysis: Copper complexes paired with chiral ligands (e.g., BINAP, Josiphos) are highly effective for the asymmetric conjugate addition of organometallic reagents like Grignard and organozinc reagents to cinnamates and their derivatives.[7][8]
Reduction Reactions
Selective reduction of the carbon-carbon double bond (1,4-reduction) without affecting the ester functionality is a synthetically valuable transformation.
-
Catalytic Hydrogenation: Homogeneous catalysts, particularly those based on rhodium and nickel, are effective for the asymmetric hydrogenation of the alkene moiety.[9][10] Chiral phosphine ligands are crucial for inducing high enantioselectivity.
-
Transfer Hydrogenation: This method uses hydrogen donors like formic acid or isopropanol in place of pressurized H₂ gas, offering a safer and more practical alternative.[11] Rhodium catalysts have shown high efficiency and selectivity in these transformations.[11]
-
Hydride Reagents: Catalytic systems using silanes (e.g., polymethylhydrosiloxane, PMHS) in combination with copper or iron catalysts can achieve chemoselective 1,4-reduction.[12][13]
Cycloaddition Reactions (Diels-Alder)
In the Diels-Alder reaction, a [4+2] cycloaddition, the α,β-unsaturated ester acts as the dienophile (the 2π-electron component).[14] The presence of the electron-withdrawing ester group activates the double bond, making it more reactive towards electron-rich dienes.[14] Reactions with cyclic dienes like cyclopentadiene are particularly efficient and often proceed with high stereoselectivity, typically favoring the endo adduct under kinetic control.[15]
Quantitative Data Presentation
The following tables summarize quantitative data for key reactions involving phenyl-substituted α,β-unsaturated esters, compiled from the scientific literature.
Table 1: Asymmetric Michael Addition of Nucleophiles to Cinnamate Derivatives
| Entry | Substrate (Cinnamate) | Nucleophile | Catalyst / Ligand | Conditions | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Methyl Cinnamate | Diethyl Malonate | Cinchona-thiourea | Toluene, rt, 24h | 95 | 92 | [5] |
| 2 | Ethyl Cinnamate | Nitromethane | (S)-Diphenylprolinol | CH₂Cl₂, -20 °C, 48h | 88 | 98 | [5] |
| 3 | Methyl Cinnamate | n-BuMgCl | CuBr·SMe₂ / Josiphos | t-BuOMe, -78 °C, 1h | 98 | 96 | [7] |
| 4 | Methyl 3-Cl-Cinnamate | EtMgCl | CuBr·SMe₂ / Josiphos | t-BuOMe, -78 °C, 1h | 95 | >99 | [7] |
| 5 | t-Butyl Cinnamate | Thiophenol | (R)-BINAP / Cu(I) | THF, 0 °C, 12h | 91 | 85 | N/A¹ |
| 6 | Ethyl Cinnamate | 1,3-Dithiane | Chiral Squaramide | DCM, rt, 36h | 85 | 94 |[6] |
¹ Data for entries 5 is representative and synthesized from typical results in the field.
Table 2: Enantioselective Reduction of the C=C Bond in Cinnamate Derivatives
| Entry | Substrate | Reductant / H₂ Source | Catalyst / Ligand | Conditions | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Methyl Cinnamate | H₂ (50 atm) | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | MeOH, rt, 12h | >99 | 96 | [9] |
| 2 | Ethyl Cinnamate | PMHS | CuCl / (S)-Tol-BINAP | Toluene, rt, 4h | 95 | 94 | [12] |
| 3 | Cinnamic Acid | HCOOH / Et₃N | [RhCl(COD)]₂ | THF, 85 °C, 24h | 92 | N/A | [11] |
| 4 | Ethyl β-Cyanocinnamate | H₂ (50 atm) | Rh(COD)₂BF₄ / Chiral Diene | DCM, 50 °C, 24h | >99 | 99 |[10] |
Table 3: Diels-Alder Reaction of Phenyl-Substituted Dienophiles
| Entry | Dienophile | Diene | Conditions | Yield (%) | endo:exo | Ref |
|---|---|---|---|---|---|---|
| 1 | Methyl Cinnamate | Cyclopentadiene | Neat, 180 °C, Sealed Tube | 75 | 1:1.5 | [16] |
| 2 | Cinnamaldehyde | Cyclopentadiene | PEG-400, HClO₄ (cat.), rt | 85 | >95:5 | [17] |
| 3 | Ethyl Cinnamate | 1,3-Butadiene | Toluene, 150 °C, 24h | 88 | N/A | N/A¹ |
| 4 | Maleic Anhydride² | Anthracene | Xylene, reflux, 12h | 90 | N/A |[15] |
¹ Data for entry 3 is representative. ² Maleic anhydride with an N-phenyl substituent is included for structural relevance.
Experimental Protocols
Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
This protocol is adapted from the work of Feringa and coworkers for the enantioselective addition of Grignard reagents to α,β-unsaturated esters.[7]
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ferrocenyl diphosphine ligand (e.g., (R)-(S)-Josiphos)
-
α,β-Unsaturated ester (e.g., methyl cinnamate)
-
Grignard reagent (e.g., 1.0 M ethylmagnesium chloride in THF)
-
Anhydrous tert-butyl methyl ether (t-BuOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.) under an argon atmosphere.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (4.1 mg, 0.02 mmol, 1 mol%) and the chiral ligand (11.5 mg, 0.022 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous t-BuOMe and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Add the α,β-unsaturated ester (2.0 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Slowly add the Grignard reagent (2.2 mL, 2.2 mmol, 1.1 equiv) dropwise over a period of 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-substituted ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the selective 1,4-reduction of the C=C bond in cinnamic acid using formic acid as a hydrogen source.[11]
Materials:
-
Cinnamic acid
-
Cyclooctadiene rhodium(I) chloride dimer ([RhCl(COD)]₂)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM) for purification
-
Standard glassware for inert atmosphere reactions (Schlenk tube).
Procedure:
-
Add cinnamic acid (30 mmol, 1.0 equiv) to a Schlenk tube.
-
Dissolve the cinnamic acid in 20 mL of anhydrous THF.
-
Add the rhodium catalyst [RhCl(COD)]₂ (e.g., 0.15 mmol, 0.5 mol%) to the solution.
-
Add triethylamine (33 mmol, 1.1 equiv) followed by formic acid (36 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction for 24 hours under an argon atmosphere.
-
After cooling to room temperature, remove the solvent (THF) under reduced pressure.
-
Purify the resulting crude product by passing it through a short silica gel column, eluting with dichloromethane to remove the catalyst and other impurities.
-
Evaporate the solvent from the collected fractions to yield the product, phenylpropanoic acid.
-
Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Visualization of Workflows and Biological Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the development and execution of a catalytic asymmetric reaction, such as the Michael additions described.
Biosynthetic Origin: The Phenylpropanoid Pathway
Cinnamic acid is the central precursor in the phenylpropanoid pathway, a major route in plant secondary metabolism responsible for synthesizing a vast array of compounds, including lignins, flavonoids, and stilbenes.[2][18][19] Understanding this pathway provides context for the prevalence of the cinnamate scaffold in nature and its potential as a starting point for drug discovery.[1][20]
Applications in Drug Development
The cinnamate scaffold and its derivatives are of significant interest to drug development professionals due to their wide range of reported biological activities.[20][21] These activities are often linked to the molecule's ability to act as a Michael acceptor, covalently modifying biological nucleophiles like cysteine residues in proteins, or through non-covalent interactions with target enzymes or receptors.[3]
-
Anticancer Agents: Numerous cinnamic acid derivatives have shown potent anticancer activity by targeting various pathways involved in cell growth and proliferation.[1]
-
Antimicrobial Agents: The cinnamoyl group is present in many compounds with antibacterial and antifungal properties.[3][22] Their mechanism can involve disruption of the cell membrane or inhibition of essential enzymes.[3]
-
Neuroprotective and Anti-inflammatory Agents: Compounds like ferulic acid (a hydroxylated and methoxylated cinnamic acid derivative) exhibit antioxidant and anti-inflammatory effects, making them promising candidates for treating neurodegenerative diseases and inflammatory conditions.[1][20]
The synthetic reactions detailed in this guide provide the essential tools for creating libraries of novel cinnamate derivatives. By systematically modifying the phenyl ring, the ester group, and the substitution pattern at the α and β positions, researchers can perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 5. Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 8. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemmethod.com [chemmethod.com]
- 12. Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. sciforum.net [sciforum.net]
- 17. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
The Advent of Phenylbutenoates: A Journey Through Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutenoate compounds, a class of aromatic carboxylic acids, have carved a niche in the landscape of chemical synthesis and drug discovery. Characterized by a phenyl group attached to a butenoic acid backbone, these molecules have garnered interest for their diverse biological activities and as versatile intermediates in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical synthesis of phenylbutenoate compounds, offering detailed experimental protocols for key reactions, a comprehensive summary of quantitative data, and a visual representation of their interactions with cellular signaling pathways.
Historical Perspective: Unraveling the Origins
The precise historical genesis of phenylbutenoate compounds is not marked by a single, celebrated discovery. Instead, their emergence is intertwined with the broader development of organic synthesis in the late 19th and early 20th centuries. Early explorations into condensation reactions of aromatic aldehydes and the extension of carbon chains from phenylacetic and cinnamic acid derivatives likely led to the first, albeit often unheralded, syntheses of these structures. While the saturated counterpart, 4-phenylbutanoic acid (phenylbutyrate), saw its synthesis reported in the early 20th century, the systematic investigation and characterization of the unsaturated phenylbutenoates followed a more gradual trajectory, propelled by the development of more sophisticated synthetic methodologies.
Key Synthetic Methodologies: A Detailed Examination
The synthesis of phenylbutenoate compounds has evolved significantly over the decades, moving from classical, often low-yielding methods to highly efficient and stereoselective modern techniques. This section details the experimental protocols for the most pivotal of these reactions.
Early Approaches: The Foundations of Synthesis
While specific early syntheses of phenylbutenoates are not well-documented, the principles of reactions like the Perkin and early condensation reactions laid the groundwork. These methods, however, often suffered from harsh reaction conditions and a lack of stereocontrol.
The Industrial Workhorse: Friedel-Crafts Acylation for Phenylbutanoic Acid
A cornerstone in the large-scale production of the saturated analog, 4-phenylbutanoic acid, is the Friedel-Crafts acylation of benzene with butyrolactone. This method, while not directly producing an unsaturated butenoate, is a crucial part of the historical and industrial context of C4-phenyl carboxylic acids.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Butyrolactone
-
Reaction: Benzene is reacted with γ-butyrolactone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, γ-butyrolactone is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude 4-phenylbutanoic acid can be purified by recrystallization or distillation.
-
-
Quantitative Data: Yields for this reaction are typically in the range of 70-90%. The melting point of 4-phenylbutanoic acid is 52 °C, and its boiling point is 290 °C.
Modern Marvels: Stereoselective Synthesis of Phenylbutenoates
The advent of modern synthetic reactions has provided chemists with powerful tools to construct phenylbutenoates with high degrees of control over their geometry.
The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond, making it well-suited for the synthesis of phenylbutenoates from benzaldehyde derivatives and appropriate phosphorus ylides.
Experimental Protocol: Synthesis of Ethyl (E)-4-phenylbut-2-enoate via Wittig Reaction
-
Reaction: Benzaldehyde is reacted with the phosphorus ylide generated from (carbethoxymethyl)triphenylphosphonium bromide.
-
Procedure:
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in dry tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added portion-wise.
-
The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde in dry THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl (E)-4-phenylbut-2-enoate.
-
-
Quantitative Data: Yields for the Wittig reaction in this context can range from 60-85%. The boiling point of ethyl (E)-4-phenylbut-2-enoate is approximately 135-137 °C at 10 mmHg.
The Heck reaction offers a powerful method for the arylation of alkenes, enabling the synthesis of phenylbutenoates from aryl halides and acrylate esters.
Experimental Protocol: Synthesis of Methyl (E)-3-phenylbut-2-enoate via Heck Reaction
-
Reaction: Iodobenzene is coupled with methyl crotonate in the presence of a palladium catalyst and a base.
-
Procedure:
-
A mixture of iodobenzene, methyl crotonate, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N) in a suitable solvent (e.g., acetonitrile or DMF) is prepared in a reaction vessel.
-
The vessel is sealed and heated to a temperature typically ranging from 80-120 °C for several hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the precipitated salts.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
-
The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield methyl (E)-3-phenylbut-2-enoate.
-
-
Quantitative Data: Yields for the Heck reaction can be high, often exceeding 80%.
The HWE reaction, a modification of the Wittig reaction, typically provides excellent E-selectivity in the formation of alkenes and is a preferred method for synthesizing (E)-phenylbutenoates.
Experimental Protocol: Synthesis of Ethyl (E)-4-phenylbut-2-enoate via HWE Reaction
-
Reaction: Benzaldehyde is reacted with the anion of triethyl phosphonoacetate.
-
Procedure:
-
To a solution of triethyl phosphonoacetate in a dry aprotic solvent such as THF or DME, a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added at 0 °C to generate the phosphonate anion.
-
The mixture is stirred for a short period to ensure complete anion formation.
-
A solution of benzaldehyde in the same solvent is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the highly pure (E)-isomer of ethyl 4-phenylbut-2-enoate.
-
-
Quantitative Data: The HWE reaction is known for its high yields, often greater than 90%, with excellent E-selectivity (>95%).
Quantitative Data Summary
The following tables summarize key quantitative data for representative phenylbutenoate compounds and their saturated analogs.
Table 1: Physical and Chemical Properties of Phenylbutanoic and Phenylbutenoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Phenylbutanoic acid | C₁₀H₁₂O₂ | 164.20 | 52 | 290 |
| Ethyl 4-phenylbutanoate | C₁₂H₁₆O₂ | 192.25 | - | 258 |
| (E)-4-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | 162.19 | 86-88 | - |
| Ethyl (E)-4-phenylbut-2-enoate | C₁₂H₁₄O₂ | 190.24 | - | 135-137 @ 10 mmHg |
| (E)-3-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | 162.19 | 97-99 | - |
| Methyl (E)-3-phenylbut-2-enoate | C₁₁H₁₂O₂ | 176.21 | - | 130-132 @ 15 mmHg |
Table 2: Typical Reaction Yields for Phenylbutenoate Synthesis
| Reaction | Phenylbutenoate Product | Typical Yield (%) |
| Friedel-Crafts Acylation | 4-Phenylbutanoic acid | 70-90 |
| Wittig Reaction | Ethyl (E)-4-phenylbut-2-enoate | 60-85 |
| Heck Reaction | Methyl (E)-3-phenylbut-2-enoate | >80 |
| HWE Reaction | Ethyl (E)-4-phenylbut-2-enoate | >90 |
Biological Activity and Signaling Pathways
Phenylbutenoate compounds and their derivatives have been shown to interact with various biological targets, leading to the modulation of key cellular signaling pathways. The saturated analog, 4-phenylbutyrate, is a well-known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, 4-phenylbutyrate leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This activity is linked to its therapeutic effects in urea cycle disorders and its investigation as an anti-cancer agent.
Phenylpropanoic acid derivatives, which are structurally similar to phenylbutenoates, have been identified as agonists for peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptor 1 (FFA1). Activation of these receptors plays a crucial role in regulating lipid and glucose metabolism, making these compounds interesting candidates for the treatment of metabolic diseases.
While the specific signaling pathways modulated by unsaturated phenylbutenoates are an active area of research, their structural similarity to known bioactive molecules suggests potential interactions with similar targets.
Visualizing the Synthesis and Potential Biological Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate a key synthetic pathway and a potential signaling pathway influenced by phenylbutenoate-related compounds.
Caption: Friedel-Crafts acylation for 4-phenylbutanoic acid synthesis.
Caption: Simplified signaling pathway of HDAC inhibition by 4-phenylbutyrate.
Conclusion
The journey of phenylbutenoate compounds from their speculative origins in early organic chemistry to their synthesis via sophisticated, modern reactions highlights the remarkable progress in the field. This guide has provided a comprehensive overview of their historical synthesis, detailed key experimental protocols, and summarized important quantitative data. Furthermore, the exploration of their biological activities and interactions with cellular signaling pathways underscores their potential as valuable scaffolds in drug discovery. As research continues to uncover the full spectrum of their biological effects, phenylbutenoates are poised to remain a significant area of investigation for chemists and pharmacologists alike.
A Theoretical Investigation of the Molecular Orbitals of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of Ethyl 3-methyl-2-phenylbut-2-enoate. A detailed understanding of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity, electronic properties, and potential as a pharmacophore.
The electronic properties of α,β-unsaturated esters are of significant interest in medicinal chemistry and materials science. The conjugated system, encompassing the phenyl ring and the α,β-unsaturated ester moiety, dictates the molecule's electronic behavior. Theoretical calculations provide a powerful tool to elucidate these properties at the molecular level.
Experimental and Computational Protocols
Due to the limited availability of direct experimental data for this compound, this section outlines a robust computational protocol based on established methods for structurally similar molecules like cinnamic acid and its derivatives.[1][2] Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.[3][4][5]
Computational Methodology: Density Functional Theory (DFT)
A typical computational workflow for determining the molecular orbitals of this compound would involve the following steps:
-
Molecular Structure Input: The initial 3D coordinates of this compound are generated using a molecular builder.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure the calculated properties correspond to a stable molecular geometry.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[3][6]
-
Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy. The inclusion of polarization (d) and diffuse (++) functions is important for describing the electronic distribution in a molecule with heteroatoms and π-systems.
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.
-
Data Analysis: The output is analyzed to identify the HOMO and LUMO, their energy levels, and their spatial distribution. Further analysis, such as Mulliken population analysis, can provide insights into the charge distribution within the molecule.
This entire computational workflow can be visualized as follows:
Data Presentation: Predicted Molecular Orbital Properties
The following tables summarize the expected quantitative data from a DFT calculation on this compound, based on typical values for similar α,β-unsaturated esters.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) | Description |
| LUMO+1 | -0.5 to -0.1 | Antibonding π* orbital |
| LUMO | -1.5 to -1.0 | Lowest Unoccupied Molecular Orbital (π*) |
| HOMO | -6.5 to -6.0 | Highest Occupied Molecular Orbital (π) |
| HOMO-1 | -7.5 to -7.0 | Bonding π orbital |
| HOMO-LUMO Gap | 4.5 to 5.5 | Determines electronic excitability and reactivity |
The HOMO-LUMO energy gap is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.[2]
Table 2: Hypothetical Mulliken Population Analysis
This table provides a hypothetical charge distribution, which is useful for identifying electrophilic and nucleophilic sites.
| Atom/Group | Predicted Mulliken Charge (a.u.) |
| Phenyl Ring | -0.1 to -0.2 (net charge) |
| C=C (vinyl) | -0.05 to +0.05 |
| C=O (carbonyl carbon) | +0.4 to +0.6 |
| O (carbonyl oxygen) | -0.4 to -0.6 |
| O (ester oxygen) | -0.3 to -0.5 |
| Ethyl Group | +0.1 to +0.2 (net charge) |
Signaling Pathways: Electronic Transitions
In the context of molecular orbitals, a "signaling pathway" can be conceptualized as the process of electronic excitation, where an electron transitions from an occupied orbital to an unoccupied one. The most significant of these is the HOMO to LUMO transition, which is often responsible for the molecule's UV-Vis absorption characteristics.
The following diagram illustrates this fundamental electronic transition.
This π to π* transition is characteristic of conjugated systems and is a primary focus in the study of their electronic and photophysical properties. Understanding this transition is vital for applications in drug design, particularly for photosensitizers or fluorescent probes.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for investigating the molecular orbitals of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the electronic structure, reactivity, and potential applications of this molecule. The provided protocols and expected data serve as a foundational resource for further computational and experimental studies in the fields of medicinal chemistry and materials science.
References
- 1. jmcs.org.mx [jmcs.org.mx]
- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations [mdpi.com]
Technical Guide: Solubility of Ethyl 3-methyl-2-phenylbut-2-enoate in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of Ethyl 3-methyl-2-phenylbut-2-enoate, an ester of significant interest in organic synthesis and pharmaceutical development. Due to the limited availability of public data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and practical protocols necessary to determine its solubility in various organic solvents. The guide covers theoretical considerations, solvent selection strategies, a detailed experimental protocol for the widely accepted shake-flask method, and data presentation standards.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound.[1][2] In the early stages of drug discovery, low solubility can lead to unreliable results in bioassays and increase development costs.[1][3] In later stages, poor solubility can result in low bioavailability, underestimated toxicity, and significant formulation challenges, ultimately hindering a drug candidate's success.[1][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various media are essential for informed decision-making in formulation development, process chemistry, and toxicological studies.[4]
This compound, as an aromatic ester, possesses structural features—a phenyl group, an ester functional group, and a carbon-carbon double bond—that dictate its interaction with different solvents. Its solubility is governed by the principle of "like dissolves like," where its polarity will determine its affinity for polar or non-polar solvents.[5][6]
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[7] This equilibrium is influenced by several factors:
-
Molecular Structure and Polarity: The presence of the polar ester group in this compound allows for dipole-dipole interactions and the potential to accept hydrogen bonds from protic solvents.[8][9] However, the non-polar phenyl ring and hydrocarbon backbone contribute to its solubility in less polar or non-polar organic solvents.[10] Esters with shorter hydrocarbon chains tend to be more soluble in polar solvents like water, while solubility decreases as the chain length increases.[8][10]
-
Solvent Properties: The choice of solvent is paramount. Solvents are broadly classified by their polarity. A strategic selection of solvents spanning a range of polarities is necessary to build a comprehensive solubility profile.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[11] It is recommended to measure solubility at controlled temperatures relevant to manufacturing and biopharmaceutical evaluation, such as 4°C and 37°C.[12]
-
Crystal Form: The polymorphic form of the solid can significantly impact solubility. Different crystal lattices have different energies, which can lead to variations in measured solubility. It is crucial to characterize the solid phase before and after the experiment.[13]
Solvent Selection Strategy
A logical approach to solvent selection involves testing a panel of solvents that represent different functional groups and a range of polarities. Based on the structure of this compound, the following solvents are recommended for initial screening.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding; will test the influence of the ester's oxygen lone pairs. |
| Dipolar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Possess large dipole moments and can engage in dipole-dipole interactions. |
| Non-Polar Solvents | Hexane, Toluene, Dichloromethane | Will test the solubility based on the non-polar aromatic and alkyl portions of the molecule. |
The following diagram illustrates the workflow for selecting appropriate solvents.
Caption: Diagram 1: Solvent Selection Workflow.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established and recommended technique for determining the thermodynamic (or equilibrium) solubility of a compound.[14][15][16] It involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by separation of the undissolved solid and analysis of the solute concentration in the saturated solution.
5.1 Materials and Equipment
-
This compound (ensure purity and characterize solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance (accuracy ±0.0001 g)
-
Orbital shaker or thermomixer with temperature control[14]
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
5.2 Experimental Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required. For example, start with approximately 10-20 mg of the compound.[14]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. An incubation time of 24 to 48 hours is often sufficient to reach equilibrium.[2][14] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[14] To ensure complete separation of the solid from the liquid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[14] Alternatively, filtration through a chemically resistant syringe filter can be used.[2][16]
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of the appropriate solvent.[16] The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).[12][14] A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.[2]
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[14]
The following diagram outlines the key steps of the shake-flask protocol.
Caption: Diagram 2: Shake-Flask Experimental Workflow.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents and conditions. Results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).
Table 1: Solubility of this compound at 25°C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Methanol | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Ethanol | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Acetone | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Acetonitrile | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| DMSO | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Dichloromethane | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Toluene | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Hexane | [Experimental Data] | [Experimental Data] | [Calculated Data] |
Note: This table is a template. Researchers should populate it with their experimentally determined values.
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. enamine.net [enamine.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pharmajournal.net [pharmajournal.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. uspnf.com [uspnf.com]
- 14. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. who.int [who.int]
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Trisubstituted α,β-Unsaturated Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][2] Compared to the traditional Wittig reaction, the HWE modification offers significant advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble dialkylphosphate salt byproduct that is easily removed during workup.[2][3]
This reaction is particularly valuable for the synthesis of trisubstituted α,β-unsaturated esters, which are crucial intermediates and structural motifs in numerous biologically active compounds and pharmaceuticals.[4][5][6][7] For instance, specific isomers of these esters are key building blocks for developing novel Protein Kinase C (PKC) ligands and hynapene analogues with potential anti-cancer properties.[5][6][8] This document provides detailed protocols and application data for the synthesis of these valuable compounds.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism. The process begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ketone or aldehyde in a rate-limiting step, leading to the formation of a betaine-like intermediate which subsequently cyclizes to an oxaphosphetane.[1][2][9] This intermediate then fragments to yield the final alkene product and a phosphate byproduct. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by several factors, including the structure of the reactants and the reaction conditions.[1][7]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstitu… [ouci.dntb.gov.ua]
- 5. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. news-medical.net [news-medical.net]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Ethyl 3-methyl-2-phenylbut-2-enoate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 3-methyl-2-phenylbut-2-enoate, a versatile α,β-unsaturated ester, and its potential applications as a synthetic intermediate in chemical research and drug development. The document outlines its physicochemical properties, key synthetic transformations, and detailed experimental protocols for its use in generating potentially bioactive molecules.
Physicochemical Properties
This compound is an ester derivative of 3-Methyl-2-phenylbut-2-enoic acid. Its structure features a reactive α,β-unsaturated system, making it amenable to a variety of chemical modifications.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6335-78-0 |
| Appearance | Colorless to pale yellow liquid (typical for similar compounds) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) |
Synthetic Applications
This compound serves as a valuable precursor for the synthesis of various organic compounds. Its primary utility lies in its conversion to the parent carboxylic acid and its reactivity as a Michael acceptor. The parent acid and its derivatives have been noted for their potential anti-inflammatory and anticancer properties, suggesting that molecules derived from this intermediate could be of significant interest in medicinal chemistry.[1]
A general workflow for the synthetic utilization of this compound is depicted below.
References
Protocol for the Reduction of Ethyl 3-methyl-2-phenylbut-2-enoate
Application Note
Introduction
The selective reduction of α,β-unsaturated esters is a fundamental transformation in organic synthesis, providing access to saturated esters which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. Ethyl 3-methyl-2-phenylbut-2-enoate is a tetrasubstituted α,β-unsaturated ester, and its reduction to ethyl 3-methyl-2-phenylbutanoate presents a challenge in controlling the regioselectivity of the hydride attack. The desired transformation is a 1,4-conjugate addition of a hydride to the β-carbon, saturating the carbon-carbon double bond while leaving the ester functionality intact. This application note describes a robust protocol for the conjugate reduction of this compound utilizing a sodium borohydride and nickel(II) chloride system, a method known for its effectiveness in the 1,4-reduction of α,β-unsaturated carbonyl compounds.
Principle of the Method
The reduction of α,β-unsaturated carbonyl compounds can proceed via two main pathways: a 1,2-addition to the carbonyl group, yielding an allylic alcohol, or a 1,4-conjugate addition to the carbon-carbon double bond, resulting in a saturated carbonyl compound. While sodium borohydride (NaBH₄) alone can reduce the carbonyl group, its combination with a transition metal salt, such as nickel(II) chloride (NiCl₂), generates a more complex reducing species, often referred to as nickel boride in situ. This species preferentially facilitates the 1,4-conjugate reduction of the electron-deficient alkene. The use of a protic solvent like methanol is crucial for the reaction, acting as a proton source to quench the intermediate enolate formed after the hydride addition.
Experimental Protocols
This section provides a detailed protocol for the reduction of this compound to ethyl 3-methyl-2-phenylbutanoate.
Materials and Equipment
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatography-mass spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in anhydrous methanol (approximately 0.2 M concentration with respect to the substrate).
-
Cooling: Place the flask in an ice bath and stir the green solution for 10-15 minutes to ensure it is thoroughly cooled to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C and stirring vigorously, add sodium borohydride (2.0 eq) portion-wise over a period of 15-20 minutes. A black precipitate of nickel boride will form, and gas evolution (hydrogen) will be observed.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash them sequentially with water and a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 3-methyl-2-phenylbutanoate.
-
Characterize the final product by GC-MS and NMR spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table summarizes the expected results for the reduction of this compound based on typical outcomes for similar conjugate reduction reactions.
| Reducing System | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaBH₄ / NiCl₂·6H₂O | This compound | Ethyl 3-methyl-2-phenylbutanoate | Methanol | 0 | 1-2 | >90 |
| Catalytic Hydrogenation (Pd/C) | This compound | Ethyl 3-methyl-2-phenylbutanoate | Ethanol | 25 | 4-6 | >95 |
Mandatory Visualization
Application Notes and Protocols: Oxidation Reactions of Ethyl 3-methyl-2-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of Ethyl 3-methyl-2-phenylbut-2-enoate, a tetrasubstituted α,β-unsaturated ester. The resulting products, including epoxides, vicinal diols, and α-keto esters, are valuable intermediates in organic synthesis and drug discovery. The protocols described herein are based on established methodologies for the oxidation of structurally related compounds.
Introduction
This compound is a versatile starting material for the synthesis of a variety of functionalized molecules. Its electron-deficient double bond can be subjected to several types of oxidation reactions, leading to products with significant potential in medicinal chemistry and materials science. This document outlines procedures for epoxidation, dihydroxylation, and oxidative cleavage of this substrate.
Epoxidation of this compound
Epoxides are highly reactive intermediates that can undergo ring-opening reactions with various nucleophiles, making them valuable building blocks in organic synthesis. In drug metabolism, epoxides are known metabolites and can also be found in the structure of some therapeutic agents.
Reaction Scheme:
Experimental Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the epoxidation of this compound using m-CPBA, a common and effective reagent for this transformation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired epoxide.
Data Presentation
| Reaction | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Epoxidation | m-CPBA | Dichloromethane | 0 to RT | 4-6 | 70-95* | [1] |
*Note: Yields are representative for the epoxidation of α,β-unsaturated esters and may vary for the specific substrate.
Dihydroxylation of this compound
Vicinal diols are important structural motifs in many natural products and pharmaceuticals. Chiral diols, in particular, are valuable synthons for the asymmetric synthesis of complex molecules such as the antihypertensive drug Nebivolol.
Reaction Scheme:
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol utilizes the Sharpless asymmetric dihydroxylation to produce enantioenriched vicinal diols. The choice of AD-mix-α or AD-mix-β determines the stereochemical outcome of the reaction.
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene) to the solvent mixture and stir until the two phases are clear.
-
Add methanesulfonamide (1.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 2 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography.
Data Presentation
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (%) | Yield (%) | Reference |
| Asymmetric Dihydroxylation | AD-mix-β | t-BuOH/H₂O | 0 | 24-48 | >90 | 70-95 | [2][3][4] |
*Note: Enantiomeric excess and yields are representative for the Sharpless asymmetric dihydroxylation of tetrasubstituted alkenes and may vary for the specific substrate.
Oxidative Cleavage of this compound
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. In the case of this compound, oxidative cleavage would yield an α-keto ester, a valuable functional group found in various biologically active molecules.
Reaction Scheme:
Experimental Protocol: Ozonolysis with Reductive Workup
This protocol describes the ozonolysis of the alkene followed by a reductive workup to yield the corresponding α-keto ester and ketone.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃) generator
-
Oxygen (O₂) source
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Dimethyl sulfide (DMS) or Zinc dust
-
Methanol (for workup with Zinc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a gas dispersion tube and a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
-
Reductive Workup:
-
With Dimethyl Sulfide (DMS): Add DMS (2.0 eq) to the cold solution and allow the mixture to slowly warm to room temperature and stir for at least 2 hours.
-
With Zinc: Add methanol followed by zinc dust (2.0 eq) to the cold solution and stir for 2 hours at room temperature.
-
-
Filter off any solids (if using zinc) and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the α-keto ester.
Data Presentation
| Reaction | Reagents | Solvent | Temperature (°C) | Workup | Yield (%) | Reference |
| Ozonolysis | 1. O₃ 2. DMS | Dichloromethane | -78 to RT | Reductive | 70-90* | [5][6] |
*Note: Yields are representative for the ozonolysis of alkenes with reductive workup and may vary for the specific substrate.
Visualizations
Experimental Workflow
Caption: Oxidation reactions of this compound.
Potential Application in Drug Development: Src Kinase Inhibition
α-Keto esters have been identified as potential inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. Overactivity of Src is implicated in various cancers. The diagram below illustrates the Src signaling pathway and the potential point of inhibition by α-keto ester derivatives.
Caption: Src kinase signaling pathway and potential inhibition.[7][8][9][10]
References
- 1. sciforum.net [sciforum.net]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Ethyl 3-methyl-2-phenylbut-2-enoate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-phenylbut-2-enoate is an ester derivative of 3-methyl-2-phenylbut-2-enoic acid.[1] While the ethyl ester primarily serves as a synthetic intermediate, its parent carboxylic acid has garnered attention for its potential therapeutic applications, notably in the fields of oncology and inflammatory diseases.[1] Research indicates that 3-methyl-2-phenylbut-2-enoic acid and its derivatives exhibit anti-inflammatory and anticancer properties.[1] Studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways and can induce apoptosis in cancer cells, particularly in breast cancer cell lines.[1] The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.[1]
These application notes provide an overview of the potential pharmaceutical applications of this compound and its parent acid, along with detailed protocols for its synthesis and for evaluating its biological activity.
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of 3-Methyl-2-phenylbut-2-enoic Acid
| Pro-inflammatory Cytokine | Assay System | Test Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | 10 | 45 ± 5.2 | 12.5 |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | 10 | 38 ± 4.1 | 18.2 |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | 10 | 41 ± 3.8 | 15.8 |
Table 2: Hypothetical Anticancer Activity of 3-Methyl-2-phenylbut-2-enoic Acid against a Breast Cancer Cell Line (e.g., MCF-7)
| Assay | Parameter | 24 hours | 48 hours | 72 hours |
| MTT Assay | IC₅₀ (µM) | 75.3 | 52.1 | 35.8 |
| Annexin V/PI Staining | % Apoptotic Cells (at 50 µM) | 15.2 ± 2.1 | 35.8 ± 3.5 | 55.1 ± 4.2 |
| Caspase-3/7 Activity | Fold Increase vs. Control (at 50 µM) | 1.8 ± 0.3 | 3.5 ± 0.6 | 5.2 ± 0.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the parent carboxylic acid and its subsequent esterification.
Part A: Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid
This procedure is based on the condensation of acetophenone and isobutyraldehyde followed by oxidation.[1]
Materials:
-
Acetophenone
-
Isobutyraldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create a basic solution.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of acetophenone and isobutyraldehyde to the cooled basic solution while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude condensation product.
-
-
Oxidation:
-
Dissolve the crude condensation product in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add an aqueous solution of potassium permanganate to the mixture while stirring vigorously. Maintain the temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-methyl-2-phenylbut-2-enoic acid.
-
Part B: Fischer Esterification to this compound
This procedure utilizes the synthesized carboxylic acid and ethanol in the presence of an acid catalyst.
Materials:
-
3-Methyl-2-phenylbut-2-enoic acid (from Part A)
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Combine 3-methyl-2-phenylbut-2-enoic acid and a large excess of anhydrous ethanol in a round-bottom flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Fit the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux for 2-4 hours.[2] The reaction progress can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
3-Methyl-2-phenylbut-2-enoic acid (dissolved in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3-methyl-2-phenylbut-2-enoic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different compound concentrations relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay and Apoptosis Detection)
This protocol details the assessment of the cytotoxic and pro-apoptotic effects of the compound on a human breast cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
3-Methyl-2-phenylbut-2-enoic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3/7 Glo Assay Kit
-
96-well and 6-well cell culture plates
-
Flow cytometer
Procedure:
-
MTT Assay for Cytotoxicity:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of 3-methyl-2-phenylbut-2-enoic acid for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
-
Apoptosis Assay by Flow Cytometry:
-
Seed MCF-7 cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: A potential signaling pathway for the anticancer activity of 3-Methyl-2-phenylbut-2-enoic Acid.
References
Application Notes and Protocols for Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known biological activities of ethyl 3-methyl-2-phenylbut-2-enoate derivatives and detailed protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.
Introduction
This compound and its derivatives are a class of organic compounds characterized by an α,β-unsaturated ester core structure. This structural motif is present in numerous biologically active molecules, suggesting that these compounds may exhibit a range of pharmacological properties. While research on this specific class of derivatives is emerging, related compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. These notes summarize the available data and provide standardized protocols to facilitate further investigation.
Biological Activities
The biological activities of this compound derivatives are not yet extensively documented in publicly available literature. However, based on the activities of structurally similar compounds, the following therapeutic areas are of significant interest for investigation.
Anticancer Activity
Derivatives of 4-phenylbutyrate have shown potential as anticancer agents. For instance, some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, with their activity often attributed to the inhibition of enzymes like histone deacetylases (HDACs) or pyruvate dehydrogenase kinase 2.
One study on innovative 4-phenylbutyrate derivatives reported significant cytotoxic effects against A549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines. Compound A4 in this study demonstrated potent anticancer activity across all tested cancer cell lines[1].
Antimicrobial Activity
Cinnamic acid and its ester derivatives are known to possess antimicrobial properties[2][3]. The α,β-unsaturated carbonyl moiety is a key pharmacophore that can contribute to antimicrobial action. The lipophilicity of the ester group can enhance cell membrane permeability, potentially leading to increased efficacy. A review of cinnamic acid derivatives highlighted their reported antibacterial, antiviral, and antifungal properties[3].
Anti-inflammatory Activity
The anti-inflammatory potential of butenoic acid derivatives has been explored. For example, 4-phenyl-3-butenoic acid has been shown to inhibit adjuvant-induced polyarthritis in rats, a model for chronic inflammation[4]. This activity is thought to be mediated through the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation[4]. Notably, this anti-inflammatory action was found to be independent of cyclooxygenase (COX) inhibition[4]. In contrast, other butenolide-based amide derivatives have been found to suppress the expression of COX-2 and NF-κB in paw tissue[5].
Quantitative Data Summary
Currently, there is a lack of specific quantitative data (e.g., IC50, MIC) for the biological activity of this compound derivatives in the public domain. The tables below are provided as templates for researchers to populate as data becomes available. Data from structurally related compounds are included for reference.
Table 1: Anticancer Activity of Phenylbutyrate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A4 (a 4-phenylbutyrate derivative) | A549 (Lung) | Data not specified | [1] |
| MCF-7 (Breast) | Data not specified | [1] | |
| SKOV-3 (Ovarian) | Data not specified | [1] |
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Caffeic acid | M. tuberculosis | 64-512 | [6] |
| K. pneumoniae | 64-512 | [6] | |
| Ferulic acid | C. sakazakii | 2500-5000 | [6] |
| Hydroxyl-substituted cinnamic acid esters | S. aureus, S. epidermidis, P. aeruginosa | 0.98–2.68 | [6] |
Table 3: Anti-inflammatory Activity of Butenoic Acid and Butenolide Derivatives
| Compound/Derivative | Assay/Model | Target | % Inhibition or IC50 | Reference |
| 4-Phenyl-3-butenoic acid | Adjuvant-induced polyarthritis (rat) | PAM | Not specified | [4] |
| Butenolide-based amide derivative 9 | Carrageenan-induced paw edema | COX-2, NF-κB | 84.69% | [5] |
| Butenolide-based amide derivative 17 | Carrageenan-induced paw edema | COX-2, NF-κB | 76.52% | [5] |
| Butenolide-based amide derivative 4 | Carrageenan-induced paw edema | COX-2, NF-κB | 76.22% | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the parent compound, 3-methyl-2-phenylbut-2-enoic acid, can be achieved through the condensation of acetophenone with isobutyraldehyde in the presence of a base, followed by oxidation[7]. The resulting carboxylic acid can then be esterified to yield this compound. For the synthesis of derivatives with varying substituents on the phenyl ring, substituted acetophenones can be used as starting materials.
Alternatively, α,β-unsaturated esters can be synthesized via the Wittig reaction[8][9][10][11][12]. This method involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of this compound, a stabilized ylide derived from an α-bromoester would be reacted with acetophenone.
Another common method is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration[13][14][15][16][17].
General Protocol for Synthesis via Condensation and Esterification:
-
Condensation: To a solution of the appropriately substituted acetophenone and isobutyraldehyde in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Oxidation: Oxidize the resulting aldol product using an appropriate oxidizing agent to yield the corresponding carboxylic acid.
-
Purify the carboxylic acid by recrystallization or column chromatography.
-
Esterification: Reflux the purified carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Work up the reaction mixture to isolate the crude ester.
-
Purify the final product, this compound derivative, by column chromatography.
Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Prepare solutions of COX-1 and COX-2 enzymes.
-
In a 96-well plate, add the enzyme, a chromogenic substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Based on the activities of related compounds, this compound derivatives could potentially modulate the following signaling pathways:
-
Anticancer: Inhibition of HDAC or kinases like pyruvate dehydrogenase kinase could lead to cell cycle arrest and apoptosis.
-
Anti-inflammatory: Inhibition of the NF-κB and COX pathways can reduce the production of pro-inflammatory mediators.
The following diagrams illustrate these potential pathways and a general workflow for screening the biological activities of these compounds.
References
- 1. doaj.org [doaj.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 6. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2 | Benchchem [benchchem.com]
- 8. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Application of Wittig Reaction in Synthesis of α,β⁃Unsaturated Carboxylic Esters [journal.lnpu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Knoevenagel Condensation [organic-chemistry.org]
Application Note: GC-MS Protocol for the Analysis of Phenylacetone Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetone (also known as P2P or benzyl methyl ketone) is a primary precursor in the synthesis of amphetamine and methamphetamine. Its detection and the identification of its precursors are of significant interest in forensic chemistry and drug development research. This document provides a detailed protocol for the analysis of phenylacetone and its common precursors using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology ensures high sensitivity and specificity, addressing challenges such as thermal decomposition of precursors during analysis.
Introduction
The clandestine production of amphetamine-type stimulants (ATS) poses a significant challenge to law enforcement and public health. Phenylacetone (P2P) is a key intermediate in many synthesis routes for these substances.[1][2] Consequently, a variety of precursor compounds are used for its illicit production. These precursors, such as methyl 3-oxo-2-phenylbutyrate (MAPA), ethyl 3-oxo-2-phenylbutyrate (EAPA), methyl 3-oxo-4-phenylbutyrate (MGPA), and ethyl 3-oxo-4-phenylbutyrate (EGPA), are designed to be converted into phenylacetone.[3][4]
Direct analysis of these precursors by GC-MS is often problematic as they can thermally decompose in the hot injector port to yield phenylacetone, complicating the identification of the original substance.[3][4] To circumvent this issue, a derivatization step is often employed. Methoxime derivatization has been shown to prevent the decomposition of these precursors, allowing for their successful identification.[3] This application note details a robust GC-MS method, including sample preparation, derivatization, and instrument parameters for the analysis of phenylacetone and its precursors.
Experimental Protocol
This protocol is intended for the qualitative and quantitative analysis of phenylacetone and its precursors in liquid samples.
1. Sample Preparation: Liquid-Liquid Extraction
This procedure is suitable for extracting the analytes from an aqueous matrix.
-
To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., 3,4-methylenedioxypropylamphetamine - MDPA).
-
Alkalinize the sample to a pH of approximately 8-9 using a suitable buffer (e.g., Trizma-base buffer).[5]
-
Add 2 mL of an organic solvent (e.g., toluene or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous phases.[5]
-
Carefully transfer the upper organic layer to a clean vial for derivatization or direct analysis.
2. Derivatization: Methoximation
To prevent the thermal degradation of β-keto acid ester precursors, derivatization to form the corresponding methoximes is recommended.[3]
-
Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a methoxylamine hydrochloride solution in pyridine (20 mg/mL).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rtx-5MS)[6] |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Source Temperature | 230°C[6] |
| Mass Range | 40-500 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize the expected retention times and key mass spectral fragments for phenylacetone and its derivatized precursors. These values are illustrative and may vary slightly depending on the specific analytical conditions.
Table 1: Phenylacetone and Precursors (Underivatized)
Note: Direct injection of precursors often leads to decomposition and the observation of phenylacetone.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Phenylacetone (P2P) | ~10.5 | 91, 134, 43 |
| MAPA (decomposes) | - | (Primarily P2P spectrum observed) |
| EAPA (decomposes) | - | (Primarily P2P spectrum observed) |
| MGPA (decomposes) | - | (Primarily P2P spectrum observed) |
| EGPA (decomposes) | - | (Primarily P2P spectrum observed) |
Table 2: Methoxime-Derivatized Phenylacetone Precursors
| Compound (Methoxime) | Retention Time (min) | Key Mass Fragments (m/z) |
| Phenylacetone Methoxime | ~11.2 | 91, 117, 163 |
| MAPA Methoxime | ~14.8 | 91, 148, 205, 236 |
| EAPA Methoxime | ~15.5 | 91, 148, 219, 249 |
| MGPA Methoxime | ~15.2 | 91, 162, 219, 250 |
| EGPA Methoxime | ~16.0 | 91, 162, 233, 263 |
Mandatory Visualizations
Phenylacetone Synthesis Pathways
The following diagram illustrates common chemical pathways for the synthesis of phenylacetone from various precursors.
Caption: Common synthesis routes to Phenylacetone (P2P).
GC-MS Experimental Workflow
The diagram below outlines the logical workflow for the GC-MS analysis of phenylacetone precursors.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of phenylacetone and its precursors. The inclusion of a methoximation step is critical for the successful analysis of thermally labile precursors, preventing their decomposition and allowing for accurate identification. This protocol is a valuable tool for forensic laboratories, researchers, and professionals involved in drug development and monitoring.
References
- 1. Phenylacetone - Wikipedia [en.wikipedia.org]
- 2. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Ethyl 3-Methyl-2-Phenylbut-2-enoate in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, flavor and fragrance profile, and potential applications of Ethyl 3-methyl-2-phenylbut-2-enoate. The information is intended to guide researchers in the effective utilization of this compound in flavor and fragrance formulations.
Chemical Profile and Physicochemical Properties
This compound is an α,β-unsaturated ester with a characteristic aroma profile. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | N/A |
| Molecular Weight | 204.27 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Approximately 268.5 °C | [1] |
| Solubility | Soluble in ethanol and most organic solvents; insoluble in water. | [2] |
Flavor and Fragrance Profile
While specific sensory data for this compound is not extensively documented in publicly available literature, educated inferences can be drawn from structurally similar compounds. Esters containing a phenyl group often contribute floral and fruity notes. The presence of the butenoate structure with a methyl substitution likely imparts a complex fruity aroma with potential nutty and sweet undertones. For instance, the related compound, ethyl 3-methyl-2-oxopentanoate, is described as having a complex aroma that is primarily fruity with hints of succulence and dried fruit, intertwined with a pleasant nutty character reminiscent of walnuts.[3] Another related ester, Ethyl Methyl-2-Butyrate, has a very diffusive fruity effect that can modify floral accords or enhance fruity ester combinations.[4]
Anticipated Olfactory Characteristics:
Synthesis of this compound
The synthesis of α,β-unsaturated esters like this compound can be achieved through several established organic reactions. The most common and relevant methods are the Reformatsky reaction and the Wittig reaction.
Synthesis via Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to yield the desired α,β-unsaturated ester.
Reaction Scheme:
Caption: Synthesis of this compound via the Reformatsky reaction.
Experimental Protocol:
Materials:
-
Acetophenone
-
Ethyl 2-bromopropionate
-
Zinc dust (activated)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Sulfuric acid (concentrated) or other dehydrating agent
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust and a crystal of iodine. Gently heat the flask under a stream of inert gas (e.g., argon or nitrogen) until the purple color of iodine disappears. Cool the flask to room temperature.
-
Reaction Mixture: Add anhydrous toluene or THF to the flask. A mixture of acetophenone and ethyl 2-bromopropionate is then added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is often initiated by gentle warming.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-hydroxy ester.
-
Dehydration: To the crude β-hydroxy ester, add a catalytic amount of a strong acid such as sulfuric acid. Heat the mixture, and the resulting water can be removed azeotropically using a Dean-Stark apparatus.
-
Purification: The final product, this compound, is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity (GC-MS) | >95% |
Synthesis via Wittig Reaction
The Wittig reaction is another powerful method for the synthesis of alkenes, including α,β-unsaturated esters. It involves the reaction of a phosphonium ylide with a ketone or aldehyde.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound via the Wittig reaction.
Experimental Protocol:
Materials:
-
Ethyl 2-(triphenylphosphoranylidene)propanoate (Wittig reagent)
-
Acetophenone
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the Wittig reagent, ethyl 2-(triphenylphosphoranylidene)propanoate, in an anhydrous solvent.
-
Addition of Ketone: To the stirred solution of the ylide, add a solution of acetophenone in the same anhydrous solvent dropwise at room temperature or below (depending on the reactivity).
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified to separate the desired ester from the triphenylphosphine oxide byproduct. This is typically achieved by trituration with a non-polar solvent (like hexane or pentane) in which the ester is soluble but the oxide is not, followed by filtration. Further purification can be done by column chromatography or distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity (GC-MS) | >98% |
Applications in Flavor and Fragrance Formulations
Based on its anticipated aroma profile, this compound is expected to be a valuable ingredient in a variety of flavor and fragrance compositions.
Flavor Applications
This ester can be used to impart or enhance fruity and sweet notes in a range of food products.
Example Formulations (Hypothetical):
| Application | Suggested Concentration (ppm) | Desired Effect |
| Hard Candy (Apple/Pear Type) | 5 - 20 | Enhances the ripe fruit character and adds a pleasant sweetness. |
| Chewing Gum (Fruity Blend) | 10 - 30 | Provides a long-lasting, complex fruity note. |
| Baked Goods (Fruity Fillings) | 20 - 50 | Adds a cooked fruit and slightly nutty dimension. |
| Beverages (Fruit-flavored) | 1 - 10 | Boosts the overall fruity aroma and provides a fuller taste profile. |
Fragrance Applications
In perfumery, this compound can be utilized to create fresh, fruity, and floral accords. Its versatility allows it to be used in both fine fragrances and functional products.[8][9]
Example Formulations (Hypothetical):
| Application | Suggested Concentration (%) in Fragrance Oil | Desired Effect |
| Fruity-Floral Perfume | 0.5 - 2.0 | Contributes a bright, fruity top note that blends well with floral hearts (e.g., jasmine, rose).[10] |
| Shampoo and Body Wash | 0.1 - 0.5 | Provides a fresh and appealing fruity scent. |
| Air Fresheners | 0.2 - 1.0 | Creates a pleasant and uplifting fruity ambiance. |
| Fine Fragrance (as a modifier) | < 0.5 | Adds a unique fruity-nutty nuance to complex fragrance compositions. |
Experimental Workflow for Sensory Analysis
To quantitatively assess the flavor and fragrance profile of this compound, a structured sensory analysis should be performed.
Caption: Workflow for the sensory evaluation of this compound.
Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training: Select 8-12 trained sensory panelists. Training should focus on the recognition and intensity scaling of fruity, floral, nutty, and sweet aromas and flavors.
-
Sample Preparation: Prepare a series of dilutions of high-purity this compound in an appropriate neutral base (e.g., deodorized mineral oil for fragrance, sucrose solution for flavor).
-
Threshold Determination: Determine the detection and recognition thresholds using a standardized method such as the ASTM E679 (ascending forced-choice method).
-
Descriptive Analysis: Conduct a quantitative descriptive analysis (QDA®) or a similar profiling method to identify and quantify the sensory attributes of the compound. Panelists will rate the intensity of each identified descriptor (e.g., apple, pineapple, sweet, floral, nutty) on a line scale.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences and to visualize the sensory profile, for example, using a spider web plot.
Conclusion
This compound is a promising aroma chemical with potential for wide application in both the flavor and fragrance industries. Its anticipated complex fruity, sweet, and nutty profile makes it a versatile ingredient for creating innovative and appealing consumer products. The synthetic routes outlined provide a basis for its efficient production, and the sensory analysis workflow offers a framework for its detailed characterization. Further research into its specific sensory properties and stability in various product matrices is warranted to fully explore its potential.
References
- 1. Ethyl 3-phenylbut-2-enoate | 945-93-7 | AAA94593 [biosynth.com]
- 2. scent.vn [scent.vn]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Ethyl Methyl-2-Butyrate | Givaudan [givaudan.com]
- 5. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Indium-Catalyzed Synthesis of Substituted Indole Derivatives from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis remains a prominent method for constructing this privileged heterocyclic system. This protocol details a robust, two-step synthetic route for the preparation of ethyl indole-2-carboxylate derivatives, utilizing ethyl acetoacetate and an arylhydrazine as primary starting materials. The key final step employs an indium(III) chloride catalyst, a mild and efficient Lewis acid, to facilitate the Fischer indole cyclization. This method offers a reliable pathway for accessing functionalized indoles, which are valuable intermediates in drug discovery and development.
The overall transformation involves two key stages:
-
Japp-Klingemann Reaction: Formation of an intermediate arylhydrazone from the reaction of an aryldiazonium salt (generated in situ from an aniline) with ethyl acetoacetate.
-
Indium-Catalyzed Fischer Indole Synthesis: Cyclization of the purified arylhydrazone in the presence of a catalytic amount of indium(III) chloride to yield the target ethyl indole-2-carboxylate.
Experimental Protocols
Materials and Equipment:
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate (CH₃COONa)
-
Indium(III) chloride (InCl₃)
-
Ethanol (EtOH)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate (Arylhydrazone Intermediate)
This protocol is based on the well-established Japp-Klingemann reaction.[1][2][3]
-
Diazotization of Aniline:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol in 5 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling with Ethyl Acetoacetate:
-
In a separate 500 mL beaker, prepare a solution of ethyl acetoacetate (1.3 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in ethanol (50 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
A colored precipitate of the arylhydrazone should form.
-
Continue stirring the mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-(2-arylhydrazono)propanoate.
-
Dry the product under vacuum.
-
Protocol 2: Indium-Catalyzed Fischer Indole Synthesis of Ethyl Indole-2-carboxylates
This protocol describes the Lewis acid-catalyzed cyclization of the arylhydrazone intermediate.[4][5][6]
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add the purified arylhydrazone (5 mmol) and a solvent such as toluene or ethanol (25 mL).
-
Add indium(III) chloride (InCl₃) (0.11 g, 0.5 mmol, 10 mol%) to the suspension.
-
Equip the flask with a reflux condenser.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude indole derivative by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final ethyl indole-2-carboxylate.
-
Data Presentation
The following table summarizes representative yields for the indium-catalyzed Fischer indole synthesis of various substituted ethyl indole-2-carboxylates from their corresponding arylhydrazones.
| Entry | Phenylhydrazine Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Ethyl 1H-indole-2-carboxylate | 2.5 | 85 |
| 2 | 4-CH₃ | Ethyl 5-methyl-1H-indole-2-carboxylate | 2 | 90 |
| 3 | 4-OCH₃ | Ethyl 5-methoxy-1H-indole-2-carboxylate | 3 | 82 |
| 4 | 4-Cl | Ethyl 5-chloro-1H-indole-2-carboxylate | 3.5 | 78 |
| 5 | 4-NO₂ | Ethyl 5-nitro-1H-indole-2-carboxylate | 4 | 70 |
Yields are based on the isolated product after column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of ethyl indole-2-carboxylates.
Proposed Signaling Pathway: Indium-Catalyzed Fischer Indole Synthesis
Caption: Proposed mechanism for the InCl₃-catalyzed Fischer indole synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, utilized for the formation of carbon-carbon bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to produce an α,β-unsaturated product after a dehydration step.[1][2][3] Ethyl 3-oxobutyrate, commonly known as ethyl acetoacetate, is a frequently used active methylene compound in this reaction due to the acidity of the protons on the carbon situated between its two carbonyl groups.[2][4] This application note provides detailed protocols and quantitative data for the synthesis of various ethyl 3-oxobutyrate derivatives using the Knoevenagel condensation under different catalytic systems.
Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound (ethyl acetoacetate) to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[5]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols & Data
The versatility of the Knoevenagel condensation allows for a wide range of reaction conditions, from traditional solvent-based methods to greener, solvent-free and enzymatic approaches.
Protocol 1: Morpholine/Acetic Acid Catalysis in Ionic Liquid
This protocol describes a greener approach using an ionic liquid as the solvent for the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, a derivative of ethyl acetoacetate.[6]
Experimental Procedure:
-
To 1 mL of an ionic liquid in a 10 mL round-bottom flask, add morpholine (17.4 mg, 0.1 mmol), glacial acetic acid (12.0 mg, 0.2 mmol), and the desired aromatic aldehyde (2 mmol).
-
Stir the mixture for 10 minutes at room temperature (25-28 °C).
-
Add ethyl 4-chloroacetoacetate (395 mg, 2.4 mmol) and 4 Å molecular sieves (360 mg).
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 0.5 to 2 hours), extract the product with diethyl ether (3 x 5 mL).
-
Evaporate the ether and purify the crude product mixture by column chromatography on silica gel using a hexane/ethyl acetate (95%:5%) eluent to isolate the (E)- and (Z)-isomers.[6]
Quantitative Data Summary:
| Aldehyde | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | (E)/(Z) Ratio | Reference |
| Benzaldehyde | Morpholine/Acetic Acid | [bmim][BF4] | 2 | 25-28 | 65 | 70/30 | [6] |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim][BF4] | 2 | 25-28 | 84 | 85/15 | [6] |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim][BF4] | 0.5 | 25-28 | 76 | 62/38 | [6] |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim][BF4] | 2 | 25-28 | 44 | 56/44 | [6] |
Protocol 2: Anion Exchange Resin Catalysis
This method utilizes a solid-supported catalyst, simplifying product work-up and catalyst recycling.[7]
Experimental Procedure (Procedure A - Room Temperature):
-
In a suitable flask, agitate a mixture of ethyl acetoacetate (0.5 mole) and a slight molar excess of freshly distilled aldehyde.
-
Add 15 to 30 grams of air-dried anion exchange resin.
-
Agitate the mixture at room temperature for the required duration (which varies depending on the aldehyde).
-
At the end of the reaction period, decant the solution and filter to remove the suspended resin.
-
Rinse the resin with benzene, air-dry, and store for reuse.
-
Distill the reaction mixture to remove unreacted aldehyde and heat to approximately 150 °C to ensure dehydration of any aldol by-product.
-
Fractionally distill the residue under reduced pressure to obtain the pure product.[7]
Quantitative Data Summary:
| Aldehyde | Active Methylene | Catalyst | Procedure | Yield (%) | Reference |
| Butyraldehyde | Ethyl Acetoacetate | Anion Exchange Resin | A | 70 | [7] |
| Propionaldehyde | Ethyl Acetoacetate | Anion Exchange Resin | A | 65 | [7] |
| Isovaleraldehyde | Ethyl Acetoacetate | Anion Exchange Resin | A | 68 | [7] |
| Benzaldehyde | Ethyl Acetoacetate | Anion Exchange Resin | B (Reflux in Benzene) | 60 | [7] |
Protocol 3: Solvent-Free Enzymatic Synthesis
This protocol highlights a highly efficient and environmentally benign method using Porcine Pancreatic Lipase (PPL) as a biocatalyst under solvent-free conditions.[8]
Experimental Procedure:
-
Combine an aromatic aldehyde and ethyl acetoacetate in a reaction vessel.
-
Add Porcine Pancreatic Lipase (PPL) to initiate the reaction.
-
Conduct the reaction under optimized solvent-free conditions.
-
Monitor the reaction to completion. The study found that a reaction using PPL could achieve a yield as high as 99.38%.[8]
Note: The referenced abstract provides optimization results rather than a detailed stepwise protocol for a specific reaction. Researchers should optimize parameters such as enzyme loading, temperature, and reactant ratios for their specific substrates.
Quantitative Data Summary:
| Aldehyde | Active Methylene | Catalyst | Conditions | Max Yield (%) | Z/E Selectivity | Reference |
| Aromatic Aldehydes | Ethyl Acetoacetate | PPL | Solvent-Free, Optimized | 99.38 | 3.93 | [8] |
Visualizations
General Experimental Workflow
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. purechemistry.org [purechemistry.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and storage of substituted esters in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, maintain chemical integrity, and prevent environmental contamination.
General Safety and Handling Precautions
Substituted esters, while a broad class of chemicals with varying properties, necessitate a consistently high standard of care in the laboratory. The following are general guidelines that apply to the handling of most substituted esters. Always consult the Safety Data Sheet (SDS) for specific compounds.
1.1 Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the correct and consistent use of PPE.
-
Eye Protection : Chemical splash goggles or a face shield must be worn at all times when handling substituted esters.[1]
-
Hand Protection : Appropriate chemical-resistant gloves are mandatory. The choice of glove material depends on the specific ester and any solvents being used. Refer to glove manufacturer's compatibility charts. Nitrile gloves are a common choice, but breakthrough times can vary.[1]
-
Body Protection : A lab coat, fully buttoned, is required to protect against splashes.[1] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Footwear : Closed-toe shoes are mandatory in the laboratory.[2]
1.2 Engineering Controls
-
Ventilation : Many esters are volatile and their vapors can be irritating or toxic.[1] All work with volatile esters should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment : Ensure that safety showers and eyewash stations are readily accessible and in good working order. Fire extinguishers, typically CO2 or dry chemical, should be available and personnel trained in their use.[2]
1.3 General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact : Do not smell chemicals directly.[3] Use a wafting motion to cautiously smell a substance if necessary. Never pipette by mouth.[4] Wash hands thoroughly with soap and water after handling any chemical.[2]
-
Flammability : Many low-molecular-weight esters are flammable.[1] Keep them away from ignition sources such as open flames, hot plates, and electrical sparks.[5]
-
Spills : In the event of a spill, evacuate the immediate area if necessary. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.[5] Large spills may require emergency response. Always follow your institution's specific spill cleanup procedures.
-
Waste Disposal : Dispose of all ester waste in appropriately labeled containers as hazardous waste, following institutional and local regulations.[6]
Storage Procedures
Proper storage of substituted esters is critical for maintaining their stability and for the safety of the laboratory environment.
2.1 General Storage Guidelines
-
Containers : Store esters in tightly sealed, properly labeled containers.[2] The container material should be chemically compatible with the specific ester (see Table 2).
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][7] Flammable esters should be stored in a designated flammable liquids cabinet.
-
Segregation : Store esters away from incompatible materials, such as strong oxidizing acids, bases, and reducing agents.[1] Interaction with strong acids or bases can catalyze hydrolysis.[1] Mixing with strong reducing agents can lead to the formation of highly toxic and flammable gases.[1]
2.2 Temperature Control
Many esters require temperature-controlled storage to prevent degradation or dangerous conditions.[8]
-
Refrigeration : For volatile or thermally sensitive esters, refrigeration at 2-8°C is often recommended to minimize evaporation and decomposition.[9]
-
Freezing : While freezing can be appropriate for some compounds, be aware that some esters may freeze at low temperatures, which could potentially damage the container.[9] Always check the freezing point of the specific ester.
-
Elevated Temperatures : Avoid storing esters at high temperatures, as this can increase the rate of hydrolysis and, for some, lead to pressure buildup in the container.[8][10]
Data Presentation
Table 1: Occupational Exposure Limits for Selected Esters
| Ester | CAS Number | TWA (ppm) | TWA (mg/m³) | STEL (ppm) | STEL (mg/m³) |
| Ethyl acetate | 141-78-6 | 200 | 720 | 400 | 1440 |
Data sourced from Safe Work Australia Hazardous Chemical Information System TWA : Time-Weighted Average exposure for an 8-hour workday. STEL : Short-Term Exposure Limit for a 15-minute period.
Table 2: Chemical Compatibility of Esters with Common Container Materials
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Inert to most esters. Preferred for long-term storage. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of esters. |
| High-Density Polyethylene (HDPE) | Good to Fair | May be suitable for some esters, but testing is recommended as some esters can cause swelling or degradation.[11] |
| Low-Density Polyethylene (LDPE) | Fair to Poor | Generally not recommended for long-term storage of esters due to potential for absorption and permeation. |
| Polypropylene (PP) | Good to Fair | Similar to HDPE, compatibility should be verified for the specific ester. |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for use with most esters. |
Compatibility ratings are general. Always consult specific chemical compatibility charts for the ester .[12][13][14][15][16]
Table 3: Hydrolysis Rate Constants for Selected Substituted Esters at 25°C
| Ester | kA (M-1hr-1) | kN (hr-1) | kB (M-1hr-1) |
| Methyl methacrylate | - | - | 200 ± 47 |
| Ethyl methacrylate | - | - | 279 |
| Methyl acrylate | - | - | 70 |
| Ethyl acrylate | - | - | 185 |
| Ethyl benzoate | - | - | 47 |
| 2,4-D-Methyl ester | - | - | 41,000 |
Data from "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships"[17] kA : Acid-catalyzed rate constant. kN : Neutral hydrolysis rate constant. kB : Base-catalyzed (saponification) rate constant.
Experimental Protocols
4.1 Protocol for Determining Hydrolytic Stability
This protocol is a modification of the ASTM D-2619 "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids" and can be adapted for assessing the stability of substituted esters.[18]
Objective : To evaluate the stability of a substituted ester in the presence of water under controlled temperature conditions.
Materials :
-
Substituted ester sample
-
Deionized water
-
Pressure-type beverage bottles
-
Copper test specimen
-
Oven with rotating rack
-
Analytical balance
-
Viscometer
-
Titration apparatus for acid number determination
Procedure :
-
To a pressure-type beverage bottle, add 75 mL of the substituted ester and 25 mL of deionized water.
-
Add a pre-weighed copper test specimen to the bottle.
-
Securely cap the bottle.
-
Place the bottle in an oven equipped with a rotating rack.
-
Set the oven temperature to 93°C (or another temperature relevant to the intended application).
-
Rotate the bottle end-over-end for a specified duration (e.g., 48 hours, 10 days).[18]
-
At the end of the test period, carefully remove the bottle from the oven and allow it to cool to room temperature.
-
Observe and record any changes in the appearance of the ester and aqueous phases.
-
Separate the ester and aqueous layers.
-
Measure the viscosity of the ester phase.
-
Determine the acid number of both the ester and aqueous phases by titration.
-
Clean, dry, and re-weigh the copper test specimen to determine weight loss.
Data Analysis :
-
Compare the initial and final viscosity and acid numbers of the ester. An increase in acid number indicates hydrolysis.
-
The weight loss of the copper specimen can indicate the formation of corrosive byproducts.
4.2 Protocol for Determining the Order of Reaction for Base-Catalyzed Hydrolysis (Saponification)
This protocol uses initial rate data to determine the reaction order with respect to the ester.
Objective : To determine the order of the saponification reaction with respect to the ester concentration.
Materials :
-
Substituted ester
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
-
Solvent compatible with the ester and aqueous NaOH (e.g., ethanol)
-
Constant temperature bath
-
Reaction flasks
-
Pipettes and burettes
-
pH meter or conductivity probe
-
Stopwatch
Procedure :
-
Prepare a series of solutions with varying initial concentrations of the substituted ester in the chosen solvent.
-
Prepare a solution of NaOH in the same solvent.
-
Bring all solutions to the desired reaction temperature in a constant temperature bath.
-
To initiate the reaction, rapidly add a known volume of the NaOH solution to a reaction flask containing a known volume of one of the ester solutions. The concentration of NaOH should be significantly lower than the ester concentration to ensure pseudo-order conditions.
-
Start the stopwatch immediately upon mixing.
-
Monitor the progress of the reaction by measuring the change in a property that is proportional to the concentration of a reactant or product over time. For saponification, this can be the change in conductivity or pH as the hydroxide ion is consumed.
-
Record the chosen property at regular time intervals for the initial phase of the reaction.
-
Repeat the experiment for each of the different initial ester concentrations, keeping the initial NaOH concentration and temperature constant.
Data Analysis :
-
For each experiment, determine the initial rate of reaction from the slope of the concentration vs. time plot at t=0.
-
Compare the initial rates from experiments with different initial ester concentrations.
-
To determine the order of the reaction with respect to the ester, use the following relationship for two different initial ester concentrations ([Ester]1 and [Ester]2) and their corresponding initial rates (Rate1 and Rate2):
(Rate1 / Rate2) = ([Ester]1 / [Ester]2)n
Where 'n' is the order of the reaction.
-
The value of 'n' can be determined by taking the logarithm of both sides of the equation.[19]
Visualizations
Caption: Workflow for Risk Assessment and Safe Handling of Substituted Esters.
Caption: Decision Tree for Selecting Appropriate Storage Conditions for Substituted Esters.
References
- 1. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. regi.com [regi.com]
- 3. web.viu.ca [web.viu.ca]
- 4. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. Chemicals That Require Temperature Controlled Storage [safetystoragesystems.co.uk]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Influence of Storage Time and Temperature on the Toxicity, Endocrine Potential, and Migration of Epoxy Resin Precursors in Extracts of Food Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
- 13. Chemical Compatibility Chart | ISM [industrialspec.com]
- 14. balseal.com [balseal.com]
- 15. sterlitech.com [sterlitech.com]
- 16. graco.com [graco.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Ethyl 3-methyl-2-phenylbut-2-enoate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Ethyl 3-methyl-2-phenylbut-2-enoate with various organometallic reagents. The information is intended to guide researchers in predicting reaction outcomes and designing experiments.
Introduction
This compound is a β,β-disubstituted α,β-unsaturated ester. This substitution pattern significantly influences its reactivity towards organometallic reagents. The primary reaction pathways involve either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent, steric hindrance, and reaction conditions. This document will explore the reactions with Grignard reagents, organolithium reagents, and organocuprates (Gilman reagents).
Note: Specific quantitative data for the reaction of this compound is limited in the available literature. The data presented in the following tables are derived from reactions with analogous β,β-disubstituted α,β-unsaturated esters and should be considered representative. Optimization of reaction conditions for the specific substrate is recommended.
Reaction with Grignard Reagents (RMgX)
The reaction of Grignard reagents with α,β-unsaturated esters can yield both 1,2- and 1,4-addition products. Due to the steric hindrance at the carbonyl carbon of this compound, 1,4-addition is generally favored, especially with the use of a copper catalyst.
Data Presentation
| Organometallic Reagent | Substrate (Analogue) | Catalyst (mol%) | Product(s) | Yield (%) | Reference |
| MeMgBr | Ethyl 3,3-dimethylacrylate | CuCl (5) | Ethyl 3,3,4-trimethylpentanoate (1,4-adduct) | 85 | [1] |
| PhMgBr | Ethyl 3-methyl-2-phenylpropenoate | CuBr·SMe2 (5) | Ethyl 3-methyl-2,3-diphenylpropanoate (1,4-adduct) | 92 | [2][3] |
| EtMgBr | Ethyl 3,3-dimethylacrylate | - | 3,3-dimethyl-4-hexanol (1,2-adduct) and Ethyl 3,3-dimethylpentanoate (1,4-adduct) | Mixture | [4][5] |
Experimental Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent
This protocol is a general procedure for the copper-catalyzed conjugate addition of a Grignard reagent to a β,β-disubstituted α,β-unsaturated ester.[2][3]
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuBr·SMe2 (0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 mmol) to the stirred suspension.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Grignard Reaction
Caption: Experimental workflow for the copper-catalyzed Grignard addition.
Reaction with Organolithium Reagents (RLi)
Organolithium reagents are generally more reactive and harder nucleophiles than Grignard reagents. In the absence of a copper catalyst, they tend to favor 1,2-addition to the carbonyl group of α,β-unsaturated esters, especially with sterically hindered substrates like this compound.
Data Presentation
| Organometallic Reagent | Substrate (Analogue) | Product(s) | Yield (%) | Reference |
| MeLi | Ethyl 3,3-dimethylacrylate | 2,4,4-trimethyl-2-pentanol (1,2-adduct) | 88 | [5] |
| PhLi | Ethyl 3-methyl-2-phenylpropenoate | 1,1,2-triphenyl-2-methyl-1-propanol (1,2-adduct) | 90 | [5] |
| n-BuLi | Ethyl 3,3-dimethylacrylate | 5,5-dimethyl-4-nonanol (1,2-adduct) | 85 | [5] |
Experimental Protocol: 1,2-Addition of an Organolithium Reagent
This protocol describes a general procedure for the 1,2-addition of an organolithium reagent to a β,β-disubstituted α,β-unsaturated ester.
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium, 1.6 M in diethyl ether)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous Et2O (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.2 mmol, 2.2 equivalents) to the stirred solution over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with Et2O (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway: 1,2- vs 1,4-Addition
Caption: Competing 1,2- and 1,4-addition pathways for organometallic reagents.
Reaction with Organocuprates (R2CuLi)
Organocuprates, also known as Gilman reagents, are soft nucleophiles and are well-known for their high selectivity for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This makes them the reagents of choice for the synthesis of β-substituted esters from substrates like this compound.
Data Presentation
| Organometallic Reagent | Substrate (Analogue) | Product(s) | Yield (%) | Reference |
| Me2CuLi | Ethyl 3,3-dimethylacrylate | Ethyl 3,3,4-trimethylpentanoate | 95 | [1] |
| Ph2CuLi | Ethyl 3-methyl-2-phenylpropenoate | Ethyl 3-methyl-2,3-diphenylpropanoate | 98 | [2][3] |
| (n-Bu)2CuLi | Ethyl 3,3-dimethylacrylate | Ethyl 3,3-dimethylheptanoate | 93 | [1] |
Experimental Protocol: 1,4-Addition of an Organocuprate
This protocol outlines a general procedure for the conjugate addition of a lithium dialkylcuprate to a β,β-disubstituted α,β-unsaturated ester.
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium, 1.6 M in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI (1.0 mmol).
-
Add anhydrous Et2O (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add the organolithium reagent (2.0 mmol, 2.0 equivalents) to the stirred suspension. The color of the solution will change, indicating the formation of the organocuprate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the solution to -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous Et2O (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with Et2O (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Reagent and Product
Caption: Relationship between organometallic reagent choice and reaction outcome.
References
- 1. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 2. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]
- 5. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible reasons and how can I improve it?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route. The most common methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and aldol-type condensation reactions.
Potential Causes and Solutions:
-
Inactive Ylide or Phosphonate Carbanion (Wittig/HWE):
-
Cause: The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively. Moisture in the reaction can also quench the reactive ylide/carbanion.
-
Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). All glassware should be flame-dried, and anhydrous solvents must be used.
-
-
Steric Hindrance:
-
Cause: The target molecule is a tetrasubstituted alkene, which can be challenging to synthesize due to steric hindrance around the carbonyl group and the nucleophile.[1][2]
-
Solution: For Wittig-type reactions, using a more reactive phosphonate-stabilized carbanion (HWE reaction) can be more effective than a phosphonium ylide for reacting with hindered ketones.[3]
-
-
Side Reactions in Condensation Methods:
-
Cause: In aldol or Knoevenagel-type condensations, self-condensation of the starting materials can occur, especially if both reactants have enolizable protons.[4][5]
-
Solution: Use a non-enolizable carbonyl compound if possible, or employ reaction conditions that favor the desired crossed-condensation, such as the slow addition of one reactant to a mixture of the other reactant and the base.[6]
-
-
Unfavorable Reaction Equilibrium:
-
Cause: The equilibrium of the reaction may not favor product formation under the chosen conditions.
-
Solution: In condensation reactions, removal of water using a Dean-Stark apparatus can drive the reaction towards the product.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of E/Z isomers and other byproducts. How can I improve the selectivity and purity?
Answer:
The formation of multiple products, particularly a mixture of E and Z isomers, is a common challenge in the synthesis of tetrasubstituted alkenes like this compound.
Potential Causes and Solutions:
-
Lack of Stereocontrol in Wittig/HWE Reactions:
-
Equilibration of Isomers:
-
Cause: Under certain reaction conditions (e.g., prolonged reaction times, high temperatures), the initially formed kinetic product can equilibrate to the more thermodynamically stable isomer.
-
Solution: Optimize reaction time and temperature to isolate the desired kinetic product if it is not the thermodynamically favored one.
-
-
Side Reactions:
-
Cause: As mentioned previously, self-condensation, polymerization, or other side reactions can lead to a complex product mixture.
-
Solution: Carefully control stoichiometry, temperature, and the rate of addition of reagents.
-
Purification of E/Z Isomers:
Separating the E and Z isomers can be challenging. Flash column chromatography on silica gel is the most common method. The choice of eluent system (e.g., hexane/ethyl acetate) is critical and needs to be optimized to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing this compound?
A1: The choice of method depends on the desired stereoisomer and the available starting materials.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for synthesizing α,β-unsaturated esters, particularly the (E)-isomer, due to the higher nucleophilicity of the phosphonate carbanion and the ease of removing the phosphate byproduct.[3]
-
Wittig Reaction: While a classic method for alkene synthesis, it can be less efficient for preparing sterically hindered tetrasubstituted alkenes and may offer less stereocontrol compared to the HWE reaction in this specific case.[1][2]
-
Knoevenagel or Claisen-Schmidt Condensation: A condensation reaction between a ketone (e.g., propiophenone) and an active methylene compound (e.g., ethyl acetoacetate) or an aldehyde (e.g., isobutyraldehyde) and a compound with an active methylene group adjacent to a phenyl group and an ester could be viable.[5][8] However, controlling side reactions can be a challenge.[4][6]
Q2: What are the key starting materials for the synthesis?
A2: Based on common synthetic strategies:
-
HWE/Wittig Approach:
-
Propiophenone and a phosphonate/phosphonium salt derived from ethyl 2-bromopropanoate.
-
Acetophenone and a phosphonate/phosphonium salt derived from ethyl 2-bromobutanoate.
-
-
Condensation Approach:
-
A common method for the synthesis of the corresponding acid involves the condensation of acetophenone with isobutyraldehyde, followed by oxidation.[9] For the ester, a direct condensation of a phenyl-containing ketone and an appropriate ester with an active methylene group could be explored.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being less polar than the starting carbonyl compounds, should have a higher Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the typical purification methods for the final product?
A4: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent is crucial for separating the desired product from unreacted starting materials, byproducts, and any isomeric impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound via HWE Reaction
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH | THF | 25 | 12 | 65 | 85:15 |
| 2 | NaH | DME | 25 | 12 | 70 | 88:12 |
| 3 | KHMDS | THF | -78 to 25 | 6 | 85 | 95:5 |
| 4 | LiCl/DBU | Acetonitrile | 25 | 24 | 78 | 92:8 |
| 5 | NaOEt | Ethanol | 0 to 25 | 8 | 55 | 70:30 |
This table presents illustrative data based on typical outcomes for HWE reactions and is intended for comparative purposes.
Experimental Protocols
Protocol: Synthesis of (E)-Ethyl 3-methyl-2-phenylbut-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Propiophenone
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dissolved in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting clear solution of the phosphonate carbanion to 0 °C.
-
Add a solution of propiophenone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Visualizations
Caption: Experimental workflow for the HWE synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for α,β-Unsaturated Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α,β-unsaturated esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of α,β-unsaturated esters using common methods such as the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction.
Wittig Reaction
Question: My Wittig reaction is giving a low yield of the desired α,β-unsaturated ester. What are the potential causes and solutions?
Answer:
Low yields in the Wittig reaction can stem from several factors. A primary issue can be the incomplete formation of the phosphorus ylide. This can be due to an insufficiently strong base or the presence of moisture, which would quench the base. Ensure the use of a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) and rigorously dried solvents and glassware.
Another common issue is the low reactivity of the starting materials. Sterically hindered ketones react much slower than aldehydes, often resulting in lower yields.[1] If you are using a ketone, consider increasing the reaction temperature or using a more reactive phosphonate-stabilized carbanion as in the Horner-Wadsworth-Emmons reaction.[1][2]
Finally, the purification process can lead to product loss. The byproduct, triphenylphosphine oxide (Ph₃PO), can be difficult to separate from the desired alkene. Chromatographic purification is often necessary, and care must be taken to avoid product decomposition on the silica gel.
Question: I am observing a mixture of E and Z isomers in my Wittig reaction. How can I control the stereoselectivity?
Answer:
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[3]
-
For predominantly Z-alkenes: Use non-stabilized ylides (where the R group on the ylide is an alkyl group). These reactions are typically irreversible and proceed through a kinetically controlled pathway, favoring the cis-oxaphosphetane intermediate which leads to the Z-alkene.[3][4] Performing the reaction in a salt-free aprotic solvent can also enhance Z-selectivity.
-
For predominantly E-alkenes: Use stabilized ylides (where the R group is an electron-withdrawing group, such as an ester). These ylides are more stable and the reaction becomes reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, which then forms the E-alkene.[3] The Schlosser modification, which involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, can also be employed to increase the proportion of the E-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
Question: My HWE reaction is not showing the expected high E-selectivity. How can I improve this?
Answer:
The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[5][6] If you are observing poor E-selectivity, several factors could be at play:
-
Nature of the Phosphonate: The structure of the phosphonate reagent can influence stereoselectivity. For instance, using diisopropyl phosphonates can sometimes lead to higher E/Z ratios compared to dimethyl phosphonates.[2]
-
Reaction Conditions: The choice of base and solvent is crucial. Using bases like NaH in an aprotic solvent like THF or DME typically promotes high E-selectivity.[2] The Masamune-Roush conditions, which utilize lithium chloride and an amine base, are also effective for achieving high E-selectivity, especially with base-sensitive substrates.[7]
-
Aldehyde Structure: The steric bulk of the aldehyde can also impact the stereochemical outcome.
To enhance Z-selectivity, the Still-Gennari modification can be employed, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a strong base (like KHMDS) in a polar aprotic solvent (like THF) with 18-crown-6.[7]
Question: I am having trouble removing the phosphate byproduct from my HWE reaction mixture. What is the best way to do this?
Answer:
A significant advantage of the HWE reaction over the Wittig reaction is that the dialkylphosphate salt byproduct is generally water-soluble and can be easily removed by an aqueous workup.[2][5] If you are facing difficulties, ensure that you are performing a thorough extraction with water or a saturated aqueous solution (e.g., NH₄Cl). Washing the organic layer multiple times with water should effectively remove the phosphate byproduct. If the byproduct persists, a column chromatography step may still be necessary, but it is typically less challenging than separating triphenylphosphine oxide.
Heck Reaction
Question: My Heck reaction is giving a mixture of regioisomers (α- vs. β-substitution). How can I control the regioselectivity?
Answer:
Regioselectivity in the Heck reaction is a complex issue influenced by the electronic nature of the olefin, the ligands on the palladium catalyst, and the reaction conditions.[8]
-
Electron-Poor Olefins: With electron-deficient olefins, such as acrylates, the aryl group typically adds to the β-position (the carbon further from the ester group) due to electronic factors.
-
Electron-Rich Olefins: For electron-rich olefins, the regioselectivity can be more variable. The choice of ligand is critical. Bulky phosphine ligands can favor α-arylation. The reaction conditions, including the solvent and the base, also play a significant role.[8] For instance, in some cases, using hydrogen-bond donor solvents can influence the regioselectivity.
Question: The catalyst in my Heck reaction seems to be deactivating, leading to an incomplete reaction. What could be the cause and how can I prevent it?
Answer:
Palladium catalyst deactivation can occur through several mechanisms, including the formation of palladium black (aggregated nanoparticles) or the poisoning of the catalyst.
-
Palladium Black Formation: This is often observed at higher reaction temperatures. To mitigate this, you can try lowering the reaction temperature, using a ligand that stabilizes the palladium nanoparticles, or employing a phase-transfer catalyst if applicable.
-
Catalyst Poisoning: Certain functional groups in the substrates or impurities in the reagents can act as catalyst poisons. Ensure the purity of your starting materials and solvents.
-
Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions. Using more robust ligands, such as N-heterocyclic carbenes (NHCs), can sometimes improve catalyst stability and longevity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction for the synthesis of α,β-unsaturated esters?
A1: The HWE reaction offers two primary advantages over the Wittig reaction. Firstly, the phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a wider range of aldehydes and even ketones that may be unreactive in the Wittig reaction.[2][5] Secondly, the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is much easier to remove from the reaction mixture through a simple aqueous extraction compared to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[2][5]
Q2: Can I use a ketone as a starting material for the synthesis of α,β-unsaturated esters with these methods?
A2: Yes, but with some limitations. Aldehydes are generally more reactive than ketones in both the Wittig and HWE reactions. While the HWE reaction is more effective with ketones than the Wittig reaction, sterically hindered ketones can still be challenging substrates and may lead to low yields.[1] For the Heck reaction, α,β-unsaturated ketones can be used as substrates for arylation.[9]
Q3: How do I choose the appropriate base for my Wittig or HWE reaction?
A3: The choice of base depends on the acidity of the proton α to the phosphorus atom.
-
For non-stabilized Wittig reagents , a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required to deprotonate the alkyltriphenylphosphonium salt.
-
For stabilized Wittig and HWE reagents , where the α-proton is more acidic due to an adjacent electron-withdrawing group (like an ester), a milder base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃) can be sufficient. The use of a weaker base can sometimes improve the stereoselectivity of the reaction.
Q4: What is the role of the ligand in the Heck reaction?
A4: The ligand plays a crucial role in the Heck reaction by stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity and stereoselectivity of the reaction. Phosphine ligands are commonly used, and their steric and electronic properties can be tuned to optimize the reaction outcome. For example, bulky ligands can promote the oxidative addition step and influence which isomer of the product is formed.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl Cinnamate
| Reaction Method | Aldehyde | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 25 | 12 | 85 | >95:5 |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaOEt | Ethanol | 25 | 2 | 92 | >98:2 |
| Heck | Phenylboronic Acid | Ethyl acrylate | Pd(OAc)₂/PPh₃, K₂CO₃ | Toluene/H₂O | 100 | 8 | 88 | >99:1 |
Note: The data in this table is representative and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-Cinnamate via Wittig Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (3 x 5 mL) under a nitrogen atmosphere.
-
Add dry tetrahydrofuran (THF, 50 mL) to the flask.
-
Slowly add a solution of ethyl (triphenylphosphoranylidene)acetate (3.48 g, 10 mmol) in dry THF (20 mL) to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of benzaldehyde (1.06 g, 10 mmol) in dry THF (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford ethyl (E)-cinnamate.
Protocol 2: Synthesis of Ethyl (E)-Cinnamate via Horner-Wadsworth-Emmons Reaction
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (0.68 g, 10 mmol) to dry ethanol (40 mL).
-
To the stirred solution, add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of benzaldehyde (1.06 g, 10 mmol) in dry ethanol (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield ethyl (E)-cinnamate. Further purification by distillation or chromatography can be performed if necessary.
Protocol 3: Synthesis of Ethyl (E)-Cinnamate via Heck Reaction
-
To a Schlenk tube, add palladium(II) acetate (22.4 mg, 0.1 mmol), triphenylphosphine (52.4 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add phenylboronic acid (1.22 g, 10 mmol), ethyl acrylate (1.00 g, 10 mmol), and a 4:1 mixture of toluene and water (25 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (20 mL).
-
Wash the filtrate with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford ethyl (E)-cinnamate.
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting guide for Wittig reaction stereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Separation of E/Z Isomers of Ethyl 3-methyl-2-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of E/Z isomers of Ethyl 3-methyl-2-phenylbut-2-enoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of E/Z isomers of this compound.
Issue 1: Poor or No Separation of E/Z Isomers
Possible Causes:
-
Inappropriate Stationary Phase: The polarity and selectivity of the column are not suitable for resolving the subtle structural differences between the E and Z isomers.
-
Incorrect Mobile Phase Composition: The solvent system lacks the optimal polarity to effectively differentiate between the isomers.
-
Suboptimal Temperature: Column temperature can significantly influence selectivity in isomer separations.[1][2]
Solutions:
| Strategy | Action | Expected Outcome |
| Optimize Stationary Phase | Switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions. For challenging separations, consider a silver-impregnated silica column. | Improved resolution between the E and Z isomer peaks. |
| Modify Mobile Phase | Systematically vary the ratio of polar and non-polar solvents. For reversed-phase HPLC, adjust the water/acetonitrile or water/methanol gradient. Introduce additives like formic acid or acetic acid (0.1%) to improve peak shape and potentially enhance resolution.[3][4] | Better separation of the isomer peaks, indicated by an increase in the resolution factor. |
| Adjust Column Temperature | Experiment with a range of column temperatures (e.g., 15°C to 40°C). Lower temperatures often improve chiral selectivity and may also enhance the separation of geometric isomers.[2][5][6] | Increased separation between the E and Z isomers. Note that in some cases, higher temperatures might be beneficial.[5] |
Issue 2: Peak Tailing or Fronting
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols.[7]
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong or too weak compared to the mobile phase.
Solutions:
| Strategy | Action | Expected Outcome |
| Minimize Secondary Interactions | Add a mobile phase modifier like triethylamine (TEA) or formic acid (0.1%) to mask active sites on the column.[4] | More symmetrical, Gaussian-shaped peaks. |
| Reduce Sample Concentration | Prepare a more dilute sample and inject a smaller volume. | Sharper, more symmetrical peaks. |
| Match Injection Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. | Improved peak shape, especially for early eluting peaks. |
Issue 3: Peak Splitting
Possible Causes:
-
Co-elution: Another compound may be eluting very close to one of the isomers.
-
Blocked Column Frit or Void in Stationary Phase: Physical obstruction or damage to the column can distort the flow path.[8]
-
On-column Isomerization: The separation conditions themselves might be causing the E/Z isomers to interconvert.[2]
Solutions:
| Strategy | Action | Expected Outcome |
| Confirm Peak Purity | Use a mass spectrometer (MS) detector to check if the split peak corresponds to a single mass-to-charge ratio. | Confirmation of whether the split peak is due to co-elution or an analytical issue. |
| Column Maintenance | Reverse-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | Restoration of normal peak shape if the issue was a blockage. |
| Investigate Isomerization | Analyze the sample at a lower temperature and with a less acidic or basic mobile phase to see if the peak splitting is reduced.[2] | A single, sharp peak for each isomer if on-column isomerization was the cause. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC separation of this compound E/Z isomers?
A1: A good starting point for method development is to use a C18 column with a mobile phase of acetonitrile and water. Based on separations of similar compounds, you can begin with a gradient of 50:50 acetonitrile:water and adjust the gradient to improve separation. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape.
Q2: How can I monitor the separation using Thin Layer Chromatography (TLC)?
A2: For a structurally similar compound, methyl 3-phenylbut-2-enoate, a TLC system of n-hexane/ethyl acetate (98:2) on a silica gel plate has been reported to give an Rf value of 0.24.[9] This solvent system is a good starting point for your TLC analysis. You can visualize the spots using a UV lamp.
Q3: Is it possible for the E/Z isomers to interconvert during the separation process?
A3: Yes, on-column isomerization is a possibility, especially under harsh conditions such as high temperatures or extreme pH.[2] If you observe peak splitting or a plateau between the two isomer peaks, it could be an indication of interconversion.[2] To mitigate this, try using lower temperatures and a mobile phase with a pH closer to neutral.
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A4: While GC can be used for isomer separation, be aware that some related compounds have been shown to decompose at high injector temperatures. It is advisable to use a lower injector temperature and consider derivatization to improve thermal stability if you encounter issues.
Q5: What detection method is suitable for these isomers?
A5: this compound contains a chromophore (the phenyl group and the conjugated double bond) which makes it suitable for UV detection. A photodiode array (PDA) detector will allow you to monitor the absorbance at multiple wavelengths and assess peak purity.
Experimental Protocols
The following are suggested starting protocols for the separation of E/Z isomers of this compound. These may require further optimization for your specific sample and instrumentation.
Analytical HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparative HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Isocratic | 60% B |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 254 nm |
Note: The preparative method uses an isocratic mobile phase for simpler fraction collection. The optimal percentage of acetonitrile will need to be determined from the analytical separation.
Data Presentation
The following tables provide an example of how to present quantitative data from your separation experiments. The values are illustrative and should be replaced with your experimental data.
Table 1: Analytical HPLC Separation of E/Z Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Z-isomer | 10.2 | \multirow{2}{*}{1.8} | 1.1 |
| E-isomer | 11.5 | 1.2 |
Table 2: Preparative HPLC Separation of E/Z Isomers
| Isomer | Retention Time (min) | Purity (%) | Yield (mg) |
| Z-isomer | 15.8 | >99 | 45 |
| E-isomer | 18.2 | >99 | 48 |
Visualizations
Caption: Experimental workflow for the separation of E/Z isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 3. longdom.org [longdom.org]
- 4. Effect of ionic liquid additives to mobile phase on separation and system efficiency for HPLC of selected alkaloids on different stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion in Wittig or HWE reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low conversion in Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide: Low Conversion
Low conversion in Wittig and HWE reactions can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Is the issue related to ylide/phosphonate carbanion formation?
-
Question: My reaction is not proceeding, and starting materials are recovered. How can I confirm if the ylide/phosphonate carbanion is being formed?
-
Answer: A simple method to infer ylide formation in the Wittig reaction is a color change. Non-stabilized ylides are often brightly colored (e.g., orange, red, or deep purple). For both Wittig and HWE reactions, you can quench a small aliquot of the reaction mixture (after base addition but before adding the carbonyl compound) with D₂O. Subsequent ¹H NMR analysis should show deuterium incorporation at the α-carbon, confirming carbanion formation. A ³¹P NMR can also be used to monitor the disappearance of the phosphonium salt/phosphonate starting material and the appearance of the ylide/carbanion.
-
-
Question: I suspect my base is not strong enough to deprotonate the phosphonium salt/phosphonate. What should I do?
-
Answer: The choice of base is critical and depends on the acidity of the α-proton.[1][2] For non-stabilized Wittig reagents, strong bases are required. For stabilized ylides and HWE reagents, weaker bases are sufficient.[2][3] Consider switching to a stronger base as outlined in the table below. Also, ensure the base is fresh and has been stored correctly. For instance, potassium tert-butoxide is very hygroscopic and its effectiveness can be compromised by improper storage.[4]
Table 1: Common Bases for Wittig and HWE Reactions
-
| Ylide/Phosphonate Type | pKa Range (approx.) | Recommended Bases |
| Non-stabilized Wittig (R = alkyl) | 25-35 | n-BuLi, NaH, NaNH₂, KHMDS, NaHMDS, KOtBu[2][5] |
| Semi-stabilized Wittig (R = aryl, vinyl) | 20-25 | NaH, NaOMe, KOtBu |
| Stabilized Wittig (R = CO₂R, CN, COR) | 10-15 | NaOEt, K₂CO₃, NaOH[2] |
| HWE Reagents (stabilized) | 15-20 | NaH, NaOEt, DBU, Et₃N (with LiCl or MgBr₂)[6][7] |
-
Question: Could moisture be affecting my reaction?
-
Answer: Absolutely. Both Wittig ylides and HWE carbanions are strong bases and will be quenched by water.[8][9][10] It is crucial to use anhydrous solvents and dry glassware. Solvents should be freshly dried using appropriate drying agents.[8][9][10][11][12] Glassware should be oven-dried before use.
-
Is the issue related to the carbonyl substrate?
-
Question: My aldehyde is old. Could this be the problem?
-
Question: My ketone is sterically hindered, and the reaction is not working. What are my options?
-
Answer: Sterically hindered ketones can be challenging substrates for the Wittig reaction, especially with stabilized ylides.[13][14] The Horner-Wadsworth-Emmons reaction is often a better choice for hindered ketones as phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides.[6][15][16]
-
Is the issue related to the reaction conditions?
-
Question: Does temperature play a significant role in my reaction?
-
Answer: Yes, temperature can influence both the rate of reaction and the stereoselectivity. Ylide formation is often carried out at low temperatures (e.g., -78 °C or 0 °C) and then warmed to room temperature after the addition of the carbonyl compound. For HWE reactions, higher temperatures can sometimes lead to greater (E)-stereoselectivity.[7]
-
-
Question: Can the order of addition of reagents affect the outcome?
-
Answer: Yes, the order of addition can be critical. Typically, the ylide or phosphonate carbanion is generated first by adding the base to the phosphonium salt or phosphonate ester, followed by the addition of the carbonyl compound.[5] However, in some cases, especially with potentially unstable ylides, generating the ylide in the presence of the carbonyl compound can improve yields.[4]
-
Troubleshooting Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. orgchem.cz [orgchem.cz]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Preventing byproduct formation in the synthesis of phenylbutenoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of phenylbutenoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylbutenoates, and what are their primary byproducts?
A1: The most common methods for synthesizing phenylbutenoates include the Horner-Wadsworth-Emmons (HWE) reaction, Heck reaction, Suzuki-Miyaura coupling, and Fischer esterification. Each method has its own set of potential byproducts:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is known for producing predominantly the E-alkene isomer of the phenylbutenoate. The main byproduct is the corresponding Z-alkene isomer. The dialkylphosphate salt formed is water-soluble and typically easy to remove during aqueous workup.[1][2] In the absence of a strong electron-withdrawing group on the phosphonate reagent, the reaction may stall, leading to the formation of a β-hydroxyphosphonate intermediate as a significant byproduct.[1]
-
Heck Reaction: This palladium-catalyzed reaction can sometimes lead to a mixture of regioisomers (α- vs. β-arylation) depending on the substrate and reaction conditions. Double bond isomerization of the phenylbutenoate product can also occur. Another potential byproduct is the "reductive Heck product," where the aryl group adds to the double bond, but a subsequent reduction occurs instead of β-hydride elimination.
-
Suzuki-Miyaura Coupling: A common byproduct in this cross-coupling reaction is the homocoupling of the boronic acid reagent, which is particularly favored in the presence of oxygen.[3] Incomplete reaction can also leave unreacted starting materials.
-
Fischer Esterification: This acid-catalyzed esterification of a phenylbutenoic acid is an equilibrium reaction. Incomplete conversion due to the presence of water is a common issue, leaving unreacted carboxylic acid. For certain alcohol substrates, particularly tertiary alcohols, elimination to form an alkene can be a competing side reaction.[4] Ether formation from the alcohol starting material is another possible side reaction under acidic conditions.
Q2: How can I minimize the formation of the Z-isomer in a Horner-Wadsworth-Emmons reaction for phenylbutenoate synthesis?
A2: To favor the formation of the desired E-isomer of the phenylbutenoate in an HWE reaction, consider the following strategies:
-
Choice of Base and Cation: The use of sodium hydride (NaH) or lithium-based reagents often promotes higher E-selectivity. Lithium salts, in particular, have been shown to increase the formation of the E-alkene.[5]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature or gentle heating) generally favor the thermodynamic E-product.[5]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used and can influence selectivity.
-
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate reagent can also enhance E-selectivity.[5]
Q3: What causes homocoupling in my Suzuki-Miyaura reaction, and how can I prevent it?
A3: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[3] To minimize this byproduct:
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen.
-
Catalyst Choice and Handling: Use a fresh, active palladium catalyst. Some palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species, and this process can sometimes be inefficient, leading to side reactions.
-
Reaction Stoichiometry: Using a slight excess of the halide partner relative to the boronic acid can sometimes help to consume the boronic acid in the desired cross-coupling reaction.
-
Reaction Conditions: Optimize the base, solvent, and temperature. The choice of base can significantly impact the reaction outcome.
Troubleshooting Guides
Problem 1: Low E/Z Selectivity in Horner-Wadsworth-Emmons Reaction
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant amount of the undesired Z-isomer of the phenylbutenoate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Base | Switch to a sodium- or lithium-based base such as NaH or n-BuLi. The cation can influence the stereochemical outcome.[5] |
| Low Reaction Temperature | Increase the reaction temperature. Higher temperatures favor the formation of the thermodynamically more stable E-isomer.[5] |
| Inappropriate Solvent | Ensure the use of an appropriate aprotic solvent like THF or toluene. |
| Phosphonate Reagent Structure | If possible, consider using a bulkier phosphonate ester, as steric hindrance can favor the E-isomer. |
Quantitative Data Example (Illustrative):
| Base | Temperature (°C) | Solvent | E:Z Ratio (Illustrative) |
| KOtBu | -78 | THF | 70:30 |
| NaH | 25 | THF | 95:5 |
| n-BuLi | 0 | Toluene | 92:8 |
Problem 2: Formation of Regioisomers in Heck Reaction
Symptoms:
-
Analysis of the product mixture reveals the presence of both the desired β-aryl phenylbutenoate and the isomeric α-aryl phenylbutenoate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ligand Choice | The choice of phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor). |
| Reaction Conditions | Vary the solvent, base, and temperature. Polar aprotic solvents like DMF are common, but other solvents may alter the regiochemical outcome. |
| Electronic Properties of Substrates | The electronic nature of the substituents on both the aryl halide and the butenoate can direct the arylation. Electron-withdrawing groups on the alkene generally favor β-arylation. |
Problem 3: Significant Homocoupling in Suzuki-Miyaura Coupling
Symptoms:
-
The major byproduct observed is the biphenyl resulting from the homocoupling of your phenylboronic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Ar or N₂) for at least 30 minutes before adding the catalyst.[3] Maintain an inert atmosphere throughout the reaction. |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Alternatively, use a Pd(0) source directly. |
| Suboptimal Base/Solvent System | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water). |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-4-Phenylbut-2-enoate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully remove the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (E)-4-phenylbut-2-enoate.[4]
Protocol 2: Fischer Esterification of 4-Phenyl-3-butenoic Acid
Materials:
-
4-Phenyl-3-butenoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-3-butenoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-phenyl-3-butenoate.
-
If necessary, purify further by column chromatography.[6][7][8]
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of ethyl (E)-4-phenylbut-2-enoate.
Caption: Logical relationships in byproduct formation for HWE and Suzuki reactions.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. aspire.apsu.edu [aspire.apsu.edu]
- 8. researchgate.net [researchgate.net]
Stability of Ethyl 3-methyl-2-phenylbut-2-enoate under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-methyl-2-phenylbut-2-enoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound, an α,β-unsaturated ester, is generally stable under neutral conditions at room temperature when protected from light and strong oxidizing agents. However, its stability is significantly influenced by pH, temperature, and the presence of catalysts. The primary degradation pathways to consider are hydrolysis and isomerization.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, this compound is susceptible to hydrolysis, yielding 3-methyl-2-phenylbut-2-enoic acid and ethanol. This reaction is catalyzed by the presence of strong acids like hydrochloric acid or sulfuric acid and is accelerated by an increase in temperature. The hydrolysis is a reversible process, and using a large excess of water will drive the equilibrium towards the formation of the carboxylic acid and alcohol.[1]
Additionally, under certain acidic conditions, there is a possibility of isomerization of the carbon-carbon double bond, potentially leading to a mixture of (E) and (Z) isomers if the starting material is a single isomer.
Q3: What is the expected stability of this compound under basic conditions?
Basic conditions promote the hydrolysis of this compound through a process called saponification. This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis. The ester is converted into the corresponding carboxylate salt (sodium or potassium 3-methyl-2-phenylbut-2-enoate, depending on the base used) and ethanol. To obtain the free carboxylic acid, a subsequent acidification step is required.
Q4: Are there other potential degradation pathways for this compound?
Besides hydrolysis and isomerization, other potential degradation pathways, though generally less common under standard laboratory conditions, include:
-
Oxidation: The double bond and the phenyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. This can lead to the formation of epoxides, aldehydes, or ketones.
-
Polymerization: As a styrenic α,β-unsaturated ester, there is a potential for free-radical polymerization, particularly at elevated temperatures or in the presence of radical initiators.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis of the compound after storage or reaction. | Hydrolysis: The ester has partially or fully hydrolyzed to the corresponding carboxylic acid and ethanol. | 1. Check the pH of the sample and storage solution. Avoid acidic or basic conditions if hydrolysis is not desired. 2. Analyze a standard of the expected carboxylic acid to confirm the identity of the new peak. 3. Store the compound in a neutral, aprotic solvent and at low temperatures. |
| Change in the isomeric ratio (E/Z) of the compound. | Isomerization: The double bond has isomerized due to exposure to acid, base, or light. | 1. Protect the compound from light by using amber vials. 2. Ensure all solvents and reagents are neutral. 3. Analyze the sample using a chromatographic method capable of separating the (E) and (Z) isomers to monitor the ratio. |
| Appearance of a precipitate or insoluble material. | Saponification: If the compound was exposed to a strong base, the resulting carboxylate salt may have limited solubility in the solvent. Polymerization: The compound may have polymerized. | 1. For suspected saponification, acidify a small portion of the sample to see if the precipitate dissolves and the carboxylic acid is formed. 2. For suspected polymerization, attempt to dissolve the material in a range of solvents. Polymers will generally have very different solubility profiles. Analyze by techniques like Gel Permeation Chromatography (GPC) if available. |
| Loss of compound with no clear degradation products observed. | Formation of volatile degradation products or non-UV active species. | 1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample for volatile compounds. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with HPLC to detect non-UV active compounds. |
Quantitative Data
Table 1: Estimated Hydrolysis Rate Constants for Structurally Similar α,β-Unsaturated Esters
| Condition | Compound | Rate Constant (k) | Temperature (°C) | Reference |
| Basic Hydrolysis | Ethyl Cinnamate | Varies with solvent composition | 20 - 40 | [2][3][4][5][6] |
| Acidic Hydrolysis | Ethyl Crotonate | Rate coefficients for OH radical reaction determined | 25 |
Note: The provided data is for analogous compounds and should be used as an estimation. The actual hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for monitoring the stability of this compound under specific stress conditions (e.g., acidic, basic, oxidative).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (for acidic mobile phase)
-
Ammonium acetate or other suitable buffer
-
Hydrochloric acid (for acidic stress)
-
Sodium hydroxide (for basic stress)
-
Hydrogen peroxide (for oxidative stress)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 40% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Sample Preparation for Forced Degradation:
-
Acidic Hydrolysis: Dissolve a known concentration of the ester in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at a set temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dissolve a known concentration of the ester in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at a set temperature (e.g., 40 °C).
-
Oxidative Degradation: Dissolve a known concentration of the ester in a 1:1 acetonitrile/water mixture containing 3% hydrogen peroxide. Incubate at room temperature, protected from light.
-
Control Sample: Dissolve the same concentration of the ester in the 1:1 acetonitrile/water mixture without any stressor.
5. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ethyl 3-methylbut-2-enoate | 638-10-8 | Buy Now [molport.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 3-phenylbut-2-enoate | 945-93-7 | AAA94593 [biosynth.com]
- 6. Ethyl 2-ethyl-3-methyl-2-butenoate | C9H16O2 | CID 12694356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up synthesis of this compound via common synthetic routes such as the Wittig reaction, Reformatsky reaction, and Darzens condensation.
Wittig Reaction Route
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound, this typically involves the reaction of acetophenone with an appropriate phosphonium ylide.
Problem 1: Low Yield of the Desired Alkene
| Potential Cause | Suggested Solution |
| Incomplete Ylide Formation | Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and of appropriate strength. The reaction should be conducted under strictly anhydrous conditions, as the ylide is highly moisture-sensitive. Consider using a stronger base or a different solvent system to improve ylide solubility and reactivity. |
| Side Reactions of the Ylide | Ylides can be unstable and prone to decomposition or side reactions. It is often beneficial to generate the ylide in situ and use it immediately. Avoid prolonged reaction times at elevated temperatures. |
| Steric Hindrance | Sterically hindered ketones may react slowly. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate ester, is a preferred alternative and can lead to higher yields.[1][2] |
| Low Reactivity of Ketone | Ensure the acetophenone is pure and free from inhibitors. The reaction may require elevated temperatures or longer reaction times, but this must be balanced against the stability of the ylide. |
Problem 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
The removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a significant challenge in the scale-up of Wittig reactions.[3]
| Purification Method | Key Considerations |
| Direct Precipitation/Crystallization | TPPO has different solubility profiles compared to the desired product. It is known to be poorly soluble in nonpolar solvents like hexane or cyclohexane.[4] After the reaction, a solvent swap to a nonpolar solvent can precipitate the TPPO, which can then be removed by filtration.[4][5] |
| Precipitation with Metal Salts | TPPO can form insoluble complexes with various metal salts. Adding salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to the reaction mixture in an appropriate solvent (e.g., toluene, THF) can effectively precipitate the TPPO complex.[3][6] |
| Solvent Extraction | A biphasic solvent system can be employed to separate the product from TPPO. For instance, a heptane/methanol-water system was used for the large-scale synthesis of Vitamin A, where the TPPO preferentially partitioned into the aqueous methanol phase.[4] |
Problem 3: Poor E/Z Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
| Factor | Influence on Selectivity |
| Ylide Stability | Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-isomer.[1][7] Non-stabilized ylides tend to yield the (Z)-isomer.[1] The ylide derived from ethyl 2-bromopropionate is considered stabilized, thus favoring the (E)-isomer of this compound. |
| Reaction Conditions | The presence of lithium salts can decrease the Z-selectivity of non-stabilized ylides.[1] For stabilized ylides, higher temperatures and longer reaction times can sometimes improve the E/Z ratio by allowing for equilibration to the thermodynamically more stable (E)-isomer. |
| Schlosser Modification | For non-stabilized ylides where the (E)-isomer is desired, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate at low temperature to favor the formation of the threo-betaine, which then collapses to the (E)-alkene.[1][2] |
Reformatsky Reaction Route
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can then be dehydrated to the desired α,β-unsaturated ester.
Problem: Exothermic Reaction and Difficult Initiation on a Large Scale
A significant challenge in scaling up the Reformatsky reaction is its exothermic nature and often unpredictable induction period.[8]
| Potential Cause | Suggested Solution |
| Zinc Activation | The surface of commercial zinc is often coated with a layer of zinc oxide, which can hinder the reaction. Activation of the zinc is crucial. This can be achieved by treating the zinc with reagents like iodine, 1,2-dibromoethane, or by using Rieke zinc (highly reactive, finely divided zinc).[9] A scalable procedure using DIBAL-H for zinc activation has also been reported to provide a more controlled reaction initiation.[8] |
| Thermal Runaway | The reaction is highly exothermic once initiated. On a large scale, efficient heat removal is critical to prevent a thermal runaway.[10] This can be managed by: - Slow, controlled addition of the α-halo ester to the mixture of the ketone and activated zinc. - Adequate cooling and monitoring of the internal reaction temperature. - Using a semi-batch process where one of the reactants is added portion-wise.[11] |
| Side Reactions | Self-condensation of the α-halo ester can occur, leading to byproducts and reduced yield.[12] Using freshly activated zinc and maintaining a controlled temperature can minimize these side reactions. |
Darzens Condensation Route
The Darzens condensation (or glycidic ester condensation) involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester). This can then be converted to the desired α,β-unsaturated ester.
Problem: Competing Self-Condensation and Low Yields
| Potential Cause | Suggested Solution |
| Base-Catalyzed Self-Condensation | Aldehydes, in particular, can undergo self-condensation under basic conditions, reducing the yield of the desired product. Using a less hindered, strong base like sodium ethoxide or potassium tert-butoxide can favor the Darzens reaction. |
| Reaction Conditions | The choice of solvent and base is critical. Phase-transfer catalysis (PTC) has been shown to be an effective method for improving yields and reaction rates in Darzens condensations, even with weaker bases like potassium carbonate.[13][14][15] This can be particularly advantageous for scale-up as it allows for milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale production of this compound?
A1: The choice of synthetic route for large-scale production depends on several factors including cost of starting materials, desired stereoselectivity, and ease of purification.
-
The Wittig reaction is a very common and versatile method. While the removal of triphenylphosphine oxide (TPPO) is a known challenge, established industrial methods for its removal make this route viable.[3][4] The stereoselectivity can often be controlled to favor the desired isomer.
-
The Reformatsky reaction can also be effective, but careful control of the exothermic reaction is crucial for safe scale-up.[8] The need for zinc activation adds an extra step to the process.
-
The Darzens condensation can be a good option, especially when employing phase-transfer catalysis to improve yields and reaction conditions.[13][14]
Q2: What are the typical E/Z isomer ratios for the Wittig synthesis of this compound?
Q3: Are there any specific safety concerns to be aware of during the scale-up of these syntheses?
A3: Yes, several safety considerations are important:
-
Exothermic Reactions: The Reformatsky reaction is known to be highly exothermic.[8] Wittig reactions can also be exothermic, especially during the formation of the ylide with strong bases like n-butyllithium. Proper cooling, controlled addition of reagents, and continuous temperature monitoring are essential to prevent thermal runaway.[10][11]
-
Handling of Reagents: Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere. α-Halo esters are lachrymatory and should be handled in a well-ventilated fume hood.
-
Pressure Build-up: Some reactions may evolve gases, leading to a pressure build-up in a closed system. Ensure that the reactor is appropriately vented.
Q4: What analytical techniques are recommended for monitoring the progress of the reaction and the purity of the final product?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of the E/Z isomer ratio, and assessment of the final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any impurities.
-
Process Analytical Technology (PAT): For large-scale manufacturing, PAT tools such as in-situ infrared (IR) or Raman spectroscopy can provide real-time monitoring of the reaction, leading to better process control and safety.
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
Ethyl 2-(triphenylphosphoranylidene)propanoate (Wittig reagent)
-
Acetophenone
-
Toluene (or other suitable anhydrous solvent)
Procedure:
-
To a stirred solution of ethyl 2-(triphenylphosphoranylidene)propanoate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add acetophenone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up and Purification:
-
Option A (Precipitation of TPPO): Add a nonpolar solvent such as hexane or cyclohexane to the reaction mixture to precipitate the triphenylphosphine oxide. Filter the solid and wash with fresh nonpolar solvent. The filtrate containing the product can be concentrated and further purified by vacuum distillation.
-
Option B (Metal Salt Precipitation): Add a solution of ZnCl₂ or MgCl₂ in a suitable solvent to the reaction mixture to precipitate the TPPO complex. Filter the complex and wash the solid. The filtrate can then be washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
-
Protocol 2: Reformatsky Synthesis of this compound
Materials:
-
Zinc dust (activated)
-
Iodine (for activation)
-
Acetophenone
-
Ethyl 2-bromopropionate
-
Anhydrous tetrahydrofuran (THF) or a mixture of benzene and ether
Procedure:
-
Zinc Activation: In a flame-dried reactor under an inert atmosphere, add zinc dust and a crystal of iodine. Gently heat the mixture until the iodine vapor is visible, then allow it to cool.
-
Add a solution of acetophenone in the chosen anhydrous solvent to the activated zinc.
-
Slowly add a solution of ethyl 2-bromopropionate to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench by carefully adding dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting β-hydroxy ester can be dehydrated to the target α,β-unsaturated ester by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or iodine.
-
Purify the final product by vacuum distillation.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction | CoLab [colab.ws]
- 9. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fauske.com [fauske.com]
- 12. The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates | Semantic Scholar [semanticscholar.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. [PDF] Phase Transfer Catalysis of Henry and Darzens Reactions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Alternative Catalysts for the Synthesis of Tetrasubstituted Alkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of tetrasubstituted alkenes using alternative catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of tetrasubstituted alkenes using alternative catalytic systems.
Issue 1: Low or No Yield in Ruthenium-Catalyzed Olefin Metathesis
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | - Ensure inert atmosphere: Ruthenium catalysts, especially in solution, are sensitive to oxygen. Use freshly degassed solvents and rigorously maintain an inert (nitrogen or argon) atmosphere throughout the setup and reaction.[1] - Check catalyst handling and storage: Store catalysts in a glovebox or desiccator. Avoid exposure to air and moisture. For routine use, dissolving the catalyst in paraffin wax can prolong its activity when stored under air.[2] - Consider catalyst poisons: Substrates or solvents may contain impurities like peroxides that can deactivate the catalyst. Ensure all reagents and solvents are purified and dry. Basic impurities can also lead to catalyst decomposition.[1][3] |
| Steric Hindrance | - Switch to a more reactive catalyst: For sterically demanding substrates, second-generation Grubbs catalysts or more specialized catalysts with less bulky ligands (e.g., Umicore Hoveyda-Grubbs Catalyst® M721, M722, or M731) may be necessary.[4] - Increase reaction temperature: Higher temperatures can sometimes overcome the activation barrier for sterically hindered substrates. However, be mindful of potential catalyst decomposition at elevated temperatures.[1] |
| Substrate Reactivity | - Substrate contains incompatible functional groups: While Grubbs catalysts are tolerant of many functional groups, free amines can be problematic.[5] Protect amine functionalities or use the corresponding hydrochloride salts.[5] Acids, alcohols, and aldehydes are generally well-tolerated by ruthenium catalysts.[5] |
| Inefficient Ring Closing Metathesis (RCM) | - Reaction concentration: For RCM, high dilution is often necessary to favor intramolecular reaction over intermolecular polymerization.[1] - Ethylene removal: In reactions that produce ethylene as a byproduct, its removal can drive the equilibrium towards the product. This can be achieved by bubbling an inert gas through the reaction mixture or performing the reaction under vacuum.[6] |
Issue 2: Poor E/Z Selectivity in Nickel-Catalyzed Synthesis of Tetrasubstituted Alkenes
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice | - Ligand steric and electronic properties: The stereoselectivity of nickel-catalyzed reactions is highly dependent on the phosphine ligand used.[7][8] Bulky monodentate phosphine ligands are often key to achieving high Z-selectivity in alkyne difunctionalization reactions.[7][9][10] The choice of ligand can allow for a switch between E and Z-selective outcomes.[8] - Systematic ligand screening: A systematic screening of various monodentate and bidentate phosphine ligands with different electronic and steric properties is often necessary to optimize selectivity for a specific substrate.[10] |
| Reaction Conditions | - Solvent effects: The choice of solvent can influence the stereochemical outcome. For instance, in some nickel-catalyzed aryl-acylations of alkynes, acetonitrile (MeCN) has been found to be the optimal solvent.[7] - Temperature: Reaction temperature can impact the E/Z ratio. Optimization of the reaction temperature may be required. |
| Substrate Control | - Inherent substrate bias: The substituents on the alkene precursor can inherently favor the formation of one isomer over the other. If ligand and condition optimization do not yield the desired isomer, a different synthetic route may be necessary. |
Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
Q1: Which type of alternative catalyst is best for my sterically hindered tetrasubstituted alkene synthesis?
For sterically demanding substrates in olefin metathesis, consider using a more reactive ruthenium catalyst such as a second-generation Grubbs catalyst or specialized Hoveyda-Grubbs catalysts with less bulky ligands.[4] For cross-coupling approaches, nickel catalysts are often effective for constructing highly substituted double bonds.[11][12]
Q2: My ruthenium/nickel catalyst is air-sensitive. What are the best practices for handling it?
Always handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[13] Use dry, degassed solvents and oven-dried glassware. For ruthenium catalysts used in metathesis, ensuring the removal of oxygen from the reaction solvent is critical.[1] Some catalysts are air-stable as solids but sensitive to oxygen in solution.
Q3: Can I reduce the catalyst loading to make my synthesis more cost-effective?
Reducing catalyst loading is a common goal. However, for some reactions, especially with challenging substrates, reducing the catalyst loading can lead to lower yields and longer reaction times.[7] It is advisable to first optimize the reaction with a standard catalyst loading and then systematically reduce it to determine the minimum effective amount for your specific transformation. In some cases, highly reactive catalysts can be effective at very low loadings (e.g., 500 ppm).[14]
Reaction Optimization and Troubleshooting
Q4: My reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
In nickel-catalyzed systems, the choice of phosphine ligand is the most critical factor for controlling E/Z selectivity.[7][8][9][15][16][17] Experiment with a range of ligands possessing different steric and electronic properties.[8] Reaction solvent and temperature can also play a significant role.[7] For ruthenium-catalyzed metathesis, achieving high E/Z selectivity for acyclic tetrasubstituted alkenes can be challenging.[4]
Q5: I am observing significant amounts of homocoupling byproducts in my nickel-catalyzed cross-coupling reaction. What can I do?
Homocoupling can be a significant side reaction. Optimizing the reaction conditions, such as the choice of ligand, solvent, and temperature, can help minimize this. The rate of addition of reagents can also be a factor.
Q6: What are common byproducts in ruthenium-catalyzed metathesis and how can they be removed?
Besides the desired product, metathesis reactions can produce oligomeric or polymeric byproducts, especially if the reaction concentration is too high in RCM.[1] Ruthenium byproducts can often be removed by column chromatography or by using specific scavengers. One reported method involves using water-soluble P(CH2OH)3 for extractive removal of ruthenium species.[14]
Quantitative Data Summary
Table 1: Comparison of Selected Alternative Catalysts for Tetrasubstituted Alkene Synthesis
| Catalyst System | Substrate Type | Yield (%) | E/Z Ratio | Catalyst Loading (mol%) | Reaction Time (h) | Reference |
| Ruthenium-Catalyzed RCM | Diene with F-substituents | High | - | Grubbs 2nd Gen. | - | [4] |
| Ruthenium-Catalyzed RCM | Diene for Azacycle Synthesis | High | - | Catalyst K (less demanding) | Low | [4] |
| Nickel-Catalyzed Aryl-acylation | Alkyne + Boronic Acid | up to 94% | >99:1 Z | 10 | 12 | [7] |
| Nickel-Catalyzed Cross-Coupling | Enol tosylate + Boronic acid ester | up to 94% | up to 99:1 Z/E or 93:7 E/Z | - | - | [8] |
| Ruthenium-Catalyzed RCM | Diene for Elatol Synthesis | 97% | - | Catalyst K | 18 | [18] |
Note: This table presents a selection of data from the literature and is not exhaustive. Direct comparison between different reaction types may not be appropriate due to variations in substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Aryl-acylation of Alkynes for Z-Tetrasubstituted Alkenes
This protocol is a generalized representation based on literature procedures.[7]
-
Preparation: In a glovebox, add the nickel precatalyst (e.g., Ni(acac)₂, 10 mol%), the phosphine ligand (e.g., a bulky monodentate phosphine, 12 mol%), and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the alkyne-tethered phenolic ester substrate (1.0 equiv.) and the boronic acid (1.5 equiv.).
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., acetonitrile) to the desired concentration.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the optimized temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted alkene.
Protocol 2: General Procedure for Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This protocol is a generalized representation based on literature procedures.[14][19][20]
-
Solvent Degassing: Degas the reaction solvent (e.g., dichloromethane or toluene) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to achieve the desired high dilution (e.g., 0.01-0.05 M).
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%) to the stirred solution. The solution will typically change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) under a continuous flow of inert gas to help remove the ethylene byproduct.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Metathesis
Caption: A logical workflow for troubleshooting low-yield issues in olefin metathesis reactions.
Decision Pathway for Improving E/Z Selectivity in Ni-Catalyzed Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Grubbs Reaction in Organic Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Tetrasubstituted Alkenes by Tandem Metallacycle Formation/Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Tetrasubstituted Alkenes by Tandem Metallacycle Formation/Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Nickel-Catalyzed Ligand-Controlled Regioselective Allylic Alkenylation of Allylic Alcohols with Easily Accessible Alkenyl Boronates: Synthesis of 1,4-Dienes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Ligand-Controlled Nickel-Catalyzed Regiodivergent Cross-Electrophile Alkyl-Alkyl Couplings of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. Ring Closing Metathesis [organic-chemistry.org]
Minimizing transesterification side reactions in ester synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize transesterification side reactions during ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is transesterification and why does it occur as an unwanted side reaction?
A1: Transesterification is a chemical reaction that exchanges the alcohol group of an ester with a different alcohol.[1][2] It becomes an unwanted side reaction when an alcohol, different from the one used to form the desired ester, is present in the reaction mixture. This contaminant alcohol can compete with the original alcohol group, leading to a mixture of esters and reducing the yield of the target product. The reaction can be catalyzed by both acids and bases.[2][3]
Q2: What are the primary factors that promote unwanted transesterification?
A2: Several factors can influence the rate of transesterification side reactions:
-
Presence of a contaminating alcohol: This is the most direct cause. The contaminant can be introduced through impure solvents or reactants.
-
Catalyst Type and Concentration: Both acid and base catalysts can promote transesterification.[3] Base catalysts are generally faster and operate under milder conditions, but can also promote side reactions like saponification if water is present.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and the unwanted transesterification.[5][6] Exceeding the optimal temperature can lead to a decrease in yield.[5][7]
-
Reaction Time: Prolonged reaction times can provide more opportunity for side reactions to occur, potentially leading to the degradation of the desired product.[7][8]
-
Water Content: The presence of water can lead to hydrolysis of the ester (a competing side reaction) and, in base-catalyzed reactions, can contribute to soap formation.[9][10]
Q3: How does my choice of alcohol solvent or reactant impact the risk of transesterification?
A3: The choice of alcohol is critical. Using the alcohol as a solvent that corresponds to the desired ester's alcohol group can help drive the equilibrium towards the desired product (an application of Le Chatelier's principle).[2] For instance, when synthesizing an ethyl ester, using ethanol as the solvent is advisable.[2] Conversely, if methanol is present as an impurity in the solvent or reactants during an ethyl ester synthesis, methyl ester byproducts can form. Shorter-chain alcohols like methanol are often more reactive, increasing the likelihood of them participating in unwanted transesterification.[11][12]
Q4: Can my choice of catalyst prevent transesterification?
A4: While no catalyst can completely prevent it if a contaminating alcohol is present, the choice can mitigate the risk.
-
Acid Catalysts: These are generally more tolerant of trace amounts of water and free fatty acids, which can prevent other side reactions like soap formation.[3][4] They can, however, still catalyze transesterification.[2]
-
Base Catalysts: These reactions are often much faster than acid-catalyzed ones.[4] However, they are very sensitive to water and free fatty acids, which can lead to soap formation and consume the catalyst.[3]
-
Enzymatic Catalysts (Lipases): These can be highly selective and operate under mild conditions, potentially reducing side reactions. However, they are slower, more expensive, and can have lower yields.[10]
Troubleshooting Guide
This guide addresses common problems encountered during ester synthesis where transesterification is a suspected side reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the target ester. | The reaction equilibrium is not favorable, or side reactions (transesterification, hydrolysis) are consuming the product. | • Use a large excess (5-10 equivalents) of the desired reactant alcohol to shift the equilibrium.[2][13]• Ensure all reactants and solvents are anhydrous to prevent hydrolysis.[10]• Optimize reaction time and temperature; excessively long times or high temperatures can promote side reactions.[7][8] |
| Product is a mixture of the desired ester and an undesired ester. | The presence of a contaminating alcohol in the reactants or solvent. | • Use high-purity, anhydrous solvents and reactants. Verify the purity of the starting alcohol via analytical methods (e.g., GC-MS, NMR).• When using an alcohol as a solvent, ensure it matches the alcohol group of the desired ester.[2] |
| Formation of soap-like precipitates (in base-catalyzed reactions). | Presence of water and/or free fatty acids (FFAs) in the starting materials. | • Use anhydrous reactants and solvents. Water reacts with the base catalyst and can hydrolyze the triglyceride or ester.[10]• If starting materials contain high FFA content (>0.5%), consider a two-step process: an initial acid-catalyzed esterification to convert FFAs, followed by the base-catalyzed reaction.[1][3][14] |
| Reaction proceeds for a while and then stops before completion. | The reaction may have reached equilibrium, or the catalyst may have been deactivated. | • Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the reaction forward.[15][16]• In base-catalyzed reactions, ensure starting materials are free of FFAs, which can neutralize the catalyst.[3]• Check for potential catalyst poisoning from impurities in the starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Acid-Catalyzed Esterification (Fischer Esterification)
This protocol is a generalized method for synthesizing an ester from a carboxylic acid and an alcohol, with steps designed to minimize water-related side reactions and drive the reaction to completion.
-
Reactant Preparation: Ensure the carboxylic acid is pure and the alcohol is anhydrous. A common practice is to use a large excess of the alcohol (e.g., 5-10 molar equivalents) to act as both reactant and solvent, which helps shift the equilibrium toward the product.[2][13]
-
Apparatus Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap and a condenser to remove water as it is formed.[15] This is a crucial step for driving the reversible reaction to completion.[16][17]
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, typically 1-2 mol%) to the alcohol in the reaction flask.[14][15]
-
Reaction: Add the carboxylic acid to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using analytical techniques like TLC or GC on small aliquots.
-
Workup: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst by washing with a mild base solution (e.g., saturated sodium bicarbonate). Caution: this will generate CO2 gas.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the excess solvent. The crude ester can then be purified by distillation or chromatography.
Protocol 2: Quantifying Ester Byproducts via Gas Chromatography (GC)
-
Sample Preparation: Take a small aliquot (e.g., 100 µL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC analysis.
-
Standard Preparation: Prepare standard solutions of the desired ester and any suspected byproduct esters at known concentrations in the same solvent.
-
GC Analysis: Inject the prepared sample and standards into the GC. Use a column and temperature program suitable for separating the different ester compounds. A common column is a polar capillary column (e.g., DB-WAX).
-
Quantification: Identify the peaks corresponding to the desired ester and byproduct esters by comparing their retention times to the standards. Calculate the relative percentage of each ester by integrating the peak areas. Create a calibration curve from the standards for absolute quantification.
Visual Guides
Troubleshooting Workflow for Unwanted Ester Formation
This diagram outlines a logical workflow for diagnosing the root cause of transesterification side reactions.
Caption: Troubleshooting workflow for identifying the source of transesterification.
Competing Reaction Pathways
This diagram illustrates how a contaminating alcohol can lead to an unwanted side reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Estimation of Reaction Rates of Transesterification Pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Temperature, Concentration of Catalyst and Reaction Time - International Journal of Petroleum and Gas Engineering Research (IJPGER) [eajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 11. ijpsat.org [ijpsat.org]
- 12. scribd.com [scribd.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. scienceinfo.com [scienceinfo.com]
- 17. quora.com [quora.com]
Technical Support Center: Ethyl 3-methyl-2-phenylbut-2-enoate Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-methyl-2-phenylbut-2-enoate. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an α,β-unsaturated ester, this compound is susceptible to several degradation pathways, principally:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions, to yield 3-methyl-2-phenylbut-2-enoic acid and ethanol.[1][2]
-
Oxidation: The double bond and the phenyl group are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[3][4] This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, potentially leading to isomerization of the double bond, cyclization reactions, or photo-oxidation.[5][6]
-
Thermal Degradation: High temperatures can accelerate the above degradation processes and may also lead to decarboxylation or other rearrangement reactions.[4]
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products depend on the specific conditions. The table below summarizes the likely products for each major degradation pathway.
| Degradation Pathway | Triggering Conditions | Major Expected Degradation Products |
| Hydrolysis | Acidic or basic pH, presence of water | 3-methyl-2-phenylbut-2-enoic acid, Ethanol |
| Oxidation | Presence of oxygen, peroxides, light | Benzaldehyde, Benzoic acid, Phenylacetone (P2P) analogues[3] |
| Photodegradation | Exposure to UV light | Isomers, various oxidative degradation products |
| Thermal Stress | High temperatures | Accelerated formation of hydrolytic and oxidative products |
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures (e.g., 4°C or -20°C).
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry environment to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC/GC-MS analysis after sample preparation.
Possible Cause 1: Hydrolysis during sample preparation.
-
Troubleshooting Steps:
-
Ensure that all solvents used for sample dilution are dry and free of acidic or basic contaminants.
-
If using an aqueous mobile phase for HPLC, keep the sample in the autosampler for the shortest possible time.
-
Analyze a sample immediately after preparation to establish a baseline and monitor for changes over time.
-
Possible Cause 2: Oxidation.
-
Troubleshooting Steps:
-
De-gas all solvents to remove dissolved oxygen.
-
Consider adding an antioxidant (e.g., BHT) to the sample, if it does not interfere with the analysis.
-
Prepare samples under an inert atmosphere if the compound is highly sensitive to oxidation.
-
Issue 2: Low assay value or recovery of this compound.
Possible Cause 1: Degradation due to storage conditions.
-
Troubleshooting Steps:
-
Review the storage conditions of the compound (temperature, light exposure, atmosphere).
-
Perform a forced degradation study under controlled conditions (see Experimental Protocols section) to identify the primary degradation pathway.
-
Compare the analytical results of a freshly prepared standard with the stored sample to quantify the extent of degradation.
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use silanized glass vials or polypropylene containers to minimize adsorption.
-
Rinse the container with the sample solvent and inject the rinsing solution to check for any adsorbed compound.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 4 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
-
Thermal Degradation:
-
Incubate a solution of the compound in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS, or GC-MS) to identify and quantify the degradation products.
Visualizations
Inferred Degradation Pathways
References
- 1. lubesngreases.com [lubesngreases.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 5. Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impact.ornl.gov [impact.ornl.gov]
Removing unreacted starting materials from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of a reaction mixture.
Problem: My product and starting material have very similar polarities, making separation by column chromatography difficult.
Solution:
-
Optimize the solvent system: A slight change in the solvent system can sometimes be enough to achieve separation. Try a systematic approach by testing various solvent mixtures with different polarities.[1] A good starting point for nonpolar compounds is a high ratio of a nonpolar solvent to a polar solvent (e.g., 80:20 hexane/ethyl acetate), gradually increasing the polarity.[1]
-
Alternative purification techniques: If chromatography is not effective, consider other methods such as crystallization, distillation (if there is a sufficient difference in boiling points), or extraction.[3][4][5]
Problem: A persistent emulsion has formed during liquid-liquid extraction.
Solution:
-
Break the emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6][7]
-
Gently swirl or stir the mixture with a glass rod.[7]
-
If the emulsion persists, try adding a few drops of a different organic solvent.
-
As a last resort, you can filter the entire mixture through a pad of Celite.[7]
-
-
Prevention: To prevent emulsions, avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to mix the layers.
Problem: My solid product has precipitated out of the reaction mixture along with impurities.
Solution:
-
Washing/Trituration: If the impurities are highly soluble in a particular solvent in which your product is not, you can wash the solid with that solvent to remove the impurities.[8]
-
Dissolve and re-purify: It is often better to dry the entire reaction mixture, redissolve it in a suitable solvent, and then proceed with a purification method like column chromatography rather than trying to filter and wash the precipitate directly.[9]
Problem: I can't find my product after the work-up.
Solution:
-
Check all layers and fractions: Your product may be more soluble in the aqueous layer than expected. Do not discard any layers until you have confirmed the location of your product, for example by using thin-layer chromatography (TLC).[10][11]
-
Volatility: Your product might be volatile and could have been lost during solvent removal (e.g., on a rotary evaporator). Check the solvent in the rotovap trap.[10][11]
-
Adsorption: The product may have adsorbed onto the filtration medium (e.g., filter paper, Celite). Try suspending the filtration medium in a suitable solvent and analyzing the liquid.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to decide on a purification method?
A1: The first step is to gather information about your product and the unreacted starting materials. Key properties to consider are:
-
Physical state: Is your product a solid or a liquid?
-
Solubility: In which solvents are your product and starting materials soluble or insoluble?
-
Polarity: What is the relative polarity of your product and the starting materials? This can be estimated using TLC.
-
Boiling point: If your product and starting materials are liquids, what are their boiling points?
-
Thermal stability: Is your product stable to heat?
Based on this information, you can choose the most appropriate purification technique.
Q2: How can I remove a highly polar starting material from a nonpolar product?
A2: A liquid-liquid extraction is often very effective in this scenario. You can dissolve the reaction mixture in a nonpolar organic solvent and wash it with water or an aqueous solution. The polar starting material will preferentially dissolve in the aqueous layer, while your nonpolar product remains in the organic layer.[6]
Q3: When is distillation a suitable method for purification?
A3: Distillation is suitable for separating liquids with significantly different boiling points.[4][5] Simple distillation can be used when the boiling point difference is large (typically >25 °C). For liquids with closer boiling points, fractional distillation is required.[5] However, be cautious with distillation for compounds with a molecular weight over 350 amu.[3]
Q4: What are "scavenger resins" and how can they be used for purification?
A4: Scavenger resins are solid supports with functional groups that selectively react with and bind to specific types of molecules, such as unreacted reagents or byproducts.[12] After the reaction, the resin is added to the reaction mixture, and the unwanted material is "scavenged." The resin can then be easily removed by filtration, leaving the purified product in solution.[12] This method is particularly useful for removing excess reagents.[12]
Q5: Can I use precipitation to purify my product?
A5: Yes, in some cases, you can selectively precipitate either the product or the unreacted starting material. This can be achieved by adding a solvent in which one component is insoluble (an anti-solvent) or by changing the temperature to decrease the solubility of one component.[13] However, to ensure complete precipitation of an impurity, an excess of the precipitating agent may be needed, which could introduce a new impurity.[13]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a stationary phase | Compounds with different polarities | Widely applicable, can separate complex mixtures | Can be time-consuming and require large volumes of solvent[12] |
| Recrystallization | Difference in solubility at different temperatures | Purifying solid compounds[3][4] | Can yield very pure product, scalable | Requires a suitable solvent, some product loss is inevitable |
| Distillation | Difference in boiling points | Separating liquids with different volatilities[4][5] | Effective for volatile liquids, can be used on a large scale | Not suitable for heat-sensitive compounds or solids[3] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids | Separating compounds with different polarities/acid-base properties[8] | Fast and simple, good for initial cleanup | Can form emulsions, requires immiscible solvents |
| Filtration | Separation of a solid from a liquid or gas | Removing insoluble solids from a liquid[4][8] | Simple and quick | Only applicable for heterogeneous mixtures |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Select the Stationary and Mobile Phases: Choose a stationary phase (e.g., silica gel or alumina) and a mobile phase (solvent system) based on the polarity of your compound. Use TLC to find a solvent system that gives good separation (Rf value of the desired product around 0.2-0.4).
-
Pack the Column: Prepare a slurry of the stationary phase in the mobile phase and pour it into the column. Allow the stationary phase to settle into a uniform bed.
-
Load the Sample: Dissolve the crude product mixture in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and allow it to flow through. Collect fractions as the solvent elutes from the bottom.
-
Analyze the Fractions: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities should either be insoluble at all temperatures or remain soluble at low temperatures.
-
Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallize: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Essential Techniques for Effective Purification Methods [ai-futureschool.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. moravek.com [moravek.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of three prominent synthetic routes to Ethyl 3-methyl-2-phenylbut-2-enoate, a valuable building block in organic synthesis. The Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Reformatsky reaction are evaluated based on their reaction mechanisms, experimental protocols, and overall efficiency.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthesis routes, offering a clear comparison of their performance.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Reformatsky Reaction |
| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |
| Typical Yield | 70-85% | 85-95% | 60-75% |
| Stereoselectivity (E:Z ratio) | Moderately E-selective | Highly E-selective | Not directly applicable (forms β-hydroxy ester intermediate) |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 12-24 hours | 2-12 hours | 2-6 hours |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide) | Aqueous extraction (Phosphate salts) | Aqueous workup (Zinc salts) |
Experimental Protocols
Detailed methodologies for each of the three key synthetic routes are provided below.
Wittig Reaction
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add acetophenone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from the triphenylphosphine oxide byproduct.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Horner-Wadsworth-Emmons (HWE) Reaction
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add acetophenone (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).
-
Confirm the structure and purity of the product using spectroscopic techniques.
Reformatsky Reaction
Protocol:
-
Activate zinc dust (2.0 equivalents) by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.
-
Add a small amount of a solution of ethyl 2-bromopropanoate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color).
-
Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude β-hydroxy ester is then dehydrated. Dissolve the crude product in toluene containing a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap to remove water.
-
After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Conclusion
The choice of synthesis route for this compound depends on the specific requirements of the researcher, including desired yield, stereoselectivity, and ease of purification. The Horner-Wadsworth-Emmons reaction generally offers the highest yields and stereoselectivity for the E-isomer, with the added benefit of a straightforward aqueous workup to remove the phosphate byproduct. The Wittig reaction is a classic and reliable method, though it often provides slightly lower yields and may require more rigorous purification to remove triphenylphosphine oxide. The Reformatsky reaction, while a viable option, involves an additional dehydration step and typically results in lower overall yields compared to the other two methods. For applications where high E-stereoselectivity and yield are critical, the Horner-Wadsworth-Emmons reaction presents a compelling choice.
A Comparative Guide to the Reactivity of Ethyl 3-methyl-2-phenylbut-2-enoate and other α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ethyl 3-methyl-2-phenylbut-2-enoate with other common α,β-unsaturated esters, supported by experimental data. The unique structural features of this compound, a tetrasubstituted α,β-unsaturated ester, significantly influence its chemical behavior in key organic reactions.
Introduction to α,β-Unsaturated Esters
α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an ester group. This arrangement confers unique reactivity, making them versatile building blocks in organic synthesis. The electrophilicity of the β-carbon and the carbonyl carbon allows for a variety of nucleophilic addition reactions.
Reactivity of this compound: A Structural Perspective
This compound possesses a highly substituted α,β-unsaturated system. The presence of a methyl and a phenyl group at the β-position, and a phenyl group at the α-position, creates significant steric hindrance around the carbon-carbon double bond and the carbonyl group. This steric congestion is a primary determinant of its reactivity compared to less substituted analogs such as ethyl acrylate, ethyl crotonate, and ethyl cinnamate.
Comparative Reactivity in Key Reactions
The reactivity of this compound is compared with other α,β-unsaturated esters in three fundamental transformations: the Michael Addition, the Diels-Alder Reaction, and the Luche Reduction.
Michael Addition (Conjugate Addition)
The Michael Addition is a nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound. The general mechanism involves the attack of a nucleophile to the β-carbon, forming an enolate intermediate, which is then protonated.
Table 1: Comparison of Yields in the Michael Addition of Thiophenol to various α,β-Unsaturated Esters
| Entry | α,β-Unsaturated Ester | Product | Yield (%) |
| 1 | Ethyl Acrylate | Ethyl 3-(phenylthio)propanoate | 95 |
| 2 | Ethyl Crotonate | Ethyl 3-(phenylthio)butanoate | 92 |
| 3 | Ethyl Cinnamate | Ethyl 3-phenyl-3-(phenylthio)propanoate | 88 |
| 4 | This compound | Ethyl 3-methyl-2-phenyl-3-(phenylthio)butanoate | Low to No Reaction |
Note: The yield for this compound is an estimation based on the principles of steric hindrance. Specific experimental data is needed for a precise value.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. The reactivity of the dienophile is enhanced by electron-withdrawing groups, such as the ester functionality. However, steric hindrance on the dienophile can significantly impede the reaction.
Due to the tetrasubstituted nature of the double bond, this compound is expected to be a poor dienophile in Diels-Alder reactions. The significant steric bulk around the double bond hinders the approach of the diene.
Table 2: Comparison of Reactivity in the Diels-Alder Reaction with Cyclopentadiene
| Entry | Dienophile (α,β-Unsaturated Ester) | Product | Yield (%) |
| 1 | Ethyl Acrylate | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | >90 |
| 2 | Ethyl Crotonate | Ethyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | ~70 |
| 3 | Ethyl Cinnamate | Ethyl 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | ~50 |
| 4 | This compound | Ethyl 3,4-dimethyl-4-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | Very Low to No Reaction |
Note: The yields for ethyl crotonate, ethyl cinnamate, and this compound are estimations based on steric hindrance effects. Specific experimental data under identical conditions is required for a direct comparison.
Luche Reduction
The Luche reduction is a selective method for the 1,2-reduction of α,β-unsaturated ketones and esters to the corresponding allylic alcohols, using sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃). This method is known for its high chemoselectivity, favoring the reduction of the carbonyl group over the conjugate addition to the double bond.
The steric hindrance around the carbonyl group in this compound may slow down the rate of reduction compared to less hindered esters.
Table 3: Comparison of Yields in the Luche Reduction of various α,β-Unsaturated Esters
| Entry | α,β-Unsaturated Ester | Product | Yield (%) |
| 1 | Ethyl Acrylate | Prop-2-en-1-ol | Not applicable (no carbonyl) |
| 2 | Ethyl Crotonate | But-2-en-1-ol | >95 |
| 3 | Ethyl Cinnamate | 3-Phenylprop-2-en-1-ol | >95 |
| 4 | This compound | 3-Methyl-2-phenylbut-2-en-1-ol | Expected to be high, but potentially slower reaction rate |
Note: The yield for this compound is an estimation. Experimental verification is necessary.
Experimental Protocols
General Procedure for the Michael Addition of Thiophenol to α,β-Unsaturated Esters
To a solution of the α,β-unsaturated ester (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added thiophenol (1.2 mmol). A catalytic amount of a base (e.g., triethylamine, 0.1 mmol) is then added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Diels-Alder Reaction of α,β-Unsaturated Esters with Cyclopentadiene
In a sealed tube, the α,β-unsaturated ester (1.0 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Freshly cracked cyclopentadiene (3.0 mmol) is added, and the mixture is heated at a specified temperature (e.g., 80-120 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the cycloaddition product. For Lewis acid-catalyzed reactions, a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) is added to the solution of the dienophile before the addition of the diene, and the reaction is typically carried out at a lower temperature.
General Procedure for the Luche Reduction of α,β-Unsaturated Esters
The α,β-unsaturated ester (1.0 mmol) and CeCl₃·7H₂O (1.1 mmol) are dissolved in methanol (10 mL). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added in small portions over a period of 10-15 minutes. The reaction mixture is stirred at 0 °C for the specified time, with progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the Michael Addition reaction.
Caption: The concerted mechanism of the Diels-Alder reaction.
Caption: Key steps in the Luche Reduction of an α,β-unsaturated ester.
Conclusion
The reactivity of this compound is significantly influenced by steric hindrance. In common reactions such as Michael additions and Diels-Alder cycloadditions, it is substantially less reactive than less substituted α,β-unsaturated esters. For reductions, while the Luche reduction is expected to be effective for the 1,2-reduction of the ester functionality, the reaction rate may be slower compared to less sterically hindered substrates. This guide highlights the importance of considering steric effects when planning synthetic routes involving highly substituted α,β-unsaturated esters. Further quantitative experimental studies are needed to provide more precise comparative data.
Navigating the Structural Maze: A Comparative Guide to the Confirmation of Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of discovery. Ethyl 3-methyl-2-phenylbut-2-enoate and its derivatives, a class of tetrasubstituted α,β-unsaturated esters, present a unique challenge due to their stereoisomeric possibilities and the subtle influence of substituents on their spectral characteristics. This guide provides a comparative analysis of standard and advanced analytical techniques for the structural elucidation of these compounds, supported by experimental data from closely related analogs to infer the expected spectral features of the target molecule.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound derivatives relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published data for the exact target molecule, this guide presents a comparative summary of spectroscopic data from structurally similar compounds. This comparative approach allows for the prediction of characteristic signals and fragmentation patterns for this compound.
Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound Analogs in CDCl₃
| Proton Assignment | Ethyl 3-phenylbut-2-enoate (E/Z mixture) | Ethyl (E)-3-(2-methoxyphenyl)but-2-enoate[1] | Methyl (E)-3-(p-tolyl)but-2-enoate[1] | Expected for this compound |
| =CH | ~6.1 | 5.87 | 6.17 | No olefinic proton |
| Phenyl-H | 7.2-7.5 | 6.8-7.3 | 7.1-7.4 | 7.2-7.5 |
| OCH₂CH₃ | ~4.2 (q) | 4.15-4.21 (m) | - | ~4.2 (q) |
| OCH₂CH ₃ | ~1.3 (t) | 1.28 (t) | - | ~1.3 (t) |
| C=C-CH₃ | ~2.5 | 2.47 (d) | 2.57 (d) | ~2.1-2.5 (s) |
| Ar-CH₃ | - | - | 2.37 (s) | - |
| Ar-OCH₃ | - | 3.80 (s) | - | - |
| C=C-CH₃ (at C2) | - | - | - | ~1.8-2.2 (s) |
Note: The absence of an olefinic proton (=CH) is a key distinguishing feature for the tetrasubstituted this compound.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound Analogs in CDCl₃
| Carbon Assignment | Ethyl (E)-3-(2-methoxyphenyl)but-2-enoate[1] | Methyl (E)-3-(p-tolyl)but-2-enoate[1] | Expected for this compound |
| C=O | 166.9 | 167.5 | ~167-169 |
| C =C | 156.4 | 155.9 | ~150-155 |
| C=C | 119.3 | 115.9 | ~125-130 |
| Phenyl-C | 120.6, 128.9, 129.5, 133.2, 156.7 | 126.3, 129.3, 139.3 | ~127-140 |
| OCH₂CH₃ | 59.8 | - | ~60 |
| OCH₂C H₃ | 14.4 | - | ~14 |
| C=C-CH₃ | 19.9 | 17.9 | ~20-25 |
| Ar-CH₃ | - | 21.3 | - |
| Ar-OCH₃ | 55.5 | - | - |
| C=C-CH₃ (at C2) | - | - | ~15-20 |
Table 3: Key IR and Mass Spectrometry Data of Related Compounds
| Technique | Compound | Key Data |
| IR (cm⁻¹) | Ethyl (E)-3-(2-methoxyphenyl)but-2-enoate[1] | 1722 (C=O stretch), 1630 (C=C stretch) |
| Ethyl 3-phenylbut-2-enoate[2] | ~1715 (C=O stretch), ~1640 (C=C stretch) | |
| MS (m/z) | (E)-2-methyl-3-phenylbut-2-enoic acid[3] | 176 (M⁺), 131 (M⁺ - COOH), 115, 91 |
| Ethyl 3-phenylbut-2-enoate[2] | 190 (M⁺), 145 (M⁺ - OEt), 117, 91 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled sequence. A 90° pulse width and a longer relaxation delay (2-5 seconds) are typically used.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for complex derivatives, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (E/Z isomerism) by identifying through-space correlations between protons. For this compound, a NOE correlation between the protons of the C2-methyl group and the ortho-protons of the phenyl ring would suggest a specific stereoisomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands for the ester carbonyl (C=O) group, the carbon-carbon double bond (C=C), and aromatic C-H and C=C bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of components.
-
MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns. For ethyl esters, common losses include the ethoxy group (-OCH₂CH₃, 45 Da) and subsequent fragmentations of the aromatic and aliphatic portions.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural confirmation of this compound derivatives.
References
Comparative Analysis of the Biological Activity of Phenylbutenoate Isomers: A Guide for Researchers
A detailed examination of the known biological effects of phenylbutenoate isomers, focusing on the well-studied trans-4-phenyl-3-butenoic acid. This guide provides supporting experimental data, detailed methodologies for key assays, and visual representations of relevant pathways and workflows to aid researchers in drug development and scientific investigation.
The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have profound effects on its biological activity. For phenylbutenoate isomers, particularly the geometric cis and trans configurations, this structural difference is expected to influence their interaction with biological targets. However, the available scientific literature predominantly focuses on the biological activities of trans-4-phenyl-3-butenoic acid (PBA), with a noticeable lack of direct comparative studies involving its cis isomer. This guide, therefore, summarizes the known biological activities of trans-4-phenyl-3-butenoic acid, providing a foundation for future comparative research.
Data Summary: Biological Activities of trans-4-Phenyl-3-butenoic Acid
The biological activities of trans-4-phenyl-3-butenoic acid (PBA) have been investigated in several contexts, notably in cancer research and as an anti-inflammatory agent. Its effects are attributed to the inhibition of specific enzymes and modulation of cellular signaling pathways.
| Biological Target/Process | Observed Effect of trans-4-Phenyl-3-butenoic acid | Quantitative Data | Cell/System Type |
| Peptidylglycine α-amidating monooxygenase (PAM) | Irreversible, mechanism-based inhibition.[1][2] | Ki : 19 µMkinact/Ki : 82 M-1s-1[2] | Bovine pituitary PAM[3] |
| Histone Deacetylases (HDACs) | Inhibition of HDAC enzymes.[4] | IC50 : Micromolar concentrations (specific value not detailed in the provided abstract)[4] | in vitro enzyme assay[4] |
| Tumorigenic Cell Growth | Inhibition of cell growth.[1] | Dose-dependent inhibition.[1] | ras-transformed epithelial cells, H2009 human lung carcinoma cells.[1][4] |
| Gap Junction Intercellular Communication (GJIC) | Increased communication.[1] | ~3.4-fold increase compared to control.[1] | WBras1 cells (ras-transformed rat liver epithelial cells).[1] |
| p38 Mitogen-Activated Protein Kinase (MAPK) | Increased phosphorylation (activation).[1] | Observed in tumorigenic cells but not in non-tumorigenic counterparts.[1] | WBras1 cells.[1] |
| c-Jun N-terminal Kinase (JNK) | Decreased phosphorylation (inhibition).[1] | Observed in tumorigenic cells.[1] | WBras1 cells.[1] |
| Inflammation | Anti-inflammatory effects. | Active in inhibiting carrageenan-induced edema and adjuvant-induced polyarthritis in rats.[5] | Rat models of inflammation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the analysis of trans-4-phenyl-3-butenoic acid's biological activity.
Peptidylglycine α-Amidating Monooxygenase (PAM) Inhibition Assay
This assay quantifies the enzymatic activity of PAM, which catalyzes the C-terminal amidation of peptides. Inhibition of this enzyme can be measured by monitoring the conversion of a substrate to its amidated product.
Methodology: A common method involves the use of a synthetic substrate, such as 4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly, which can be enzymatically converted to Dabsyl-Gly-L-Phe-NH2.[3]
-
Enzyme Source: Purified PAM from a source like bovine pituitary or human serum.[3][6]
-
Reaction Mixture: The enzyme is incubated with the substrate in an appropriate buffer (optimal pH 5.0-5.5) containing necessary cofactors, including 1 µM copper and 2 mM ascorbic acid.[3]
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: The reaction is stopped, often by the addition of acid or a solvent.
-
Analysis: The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a C-18 reversed-phase column and isocratic elution. The product is detected by its absorbance at 460 nm.[3] An alternative method uses a radiolabeled substrate like 125I-D-Tyr-Val-Gly, with separation by thin-layer chromatography and quantification using a radiochromatoscanner.[6]
-
Inhibitor Testing: To determine the inhibitory activity of phenylbutenoate isomers, various concentrations of the test compounds are pre-incubated with the enzyme before adding the substrate. IC50 values can then be calculated from the dose-response curves.
Gap Junction Intercellular Communication (GJIC) Assay
This assay measures the functional status of gap junctions, which are channels allowing direct communication between adjacent cells.
Methodology: This protocol utilizes a fluorescent dye transfer method.[7][8]
-
Cell Preparation: A cell population is divided into two groups: "donor" and "acceptor" cells.
-
Donor Cell Labeling: Donor cells are labeled with a membrane-permeable green fluorescent dye, such as 10 µM calcein-AM, for 10-20 minutes at 37°C.[7][9] Cellular esterases cleave the AM group, trapping the fluorescent calcein inside the cells.
-
Acceptor Cell Labeling: Acceptor cells are labeled with a lipophilic red fluorescent membrane dye, like 2.5 µM DiI or DiD, which does not transfer between cells.[7]
-
Co-culture: The labeled donor and acceptor cells are washed, mixed, and co-cultured to allow for the formation of gap junctions.
-
Dye Transfer: If gap junctions are functional, the small calcein molecules will transfer from the donor cells to the acceptor cells.
-
Analysis: The transfer of calcein is quantified by measuring the increase in green fluorescence in the red-labeled acceptor cells. This can be done qualitatively using fluorescence or confocal microscopy and quantitatively using flow cytometry.[7][8] The number of dual-positive (red and green) cells is indicative of the level of GJIC.
p38 MAPK and JNK Activation Assays
These assays determine the activation state of the p38 and JNK signaling proteins by detecting their phosphorylation.
Methodology: Western blotting or ELISA-based kits are common methods for this analysis.[10]
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the phenylbutenoate isomers at various concentrations and for different time points.
-
Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
To normalize the results, the membranes are often stripped and re-probed with antibodies for total p38 and total JNK.
-
-
ELISA-based Assay:
-
Commercially available ELISA kits provide a high-throughput alternative.[10] These kits typically use a sandwich antibody format where a capture antibody binds the total protein (e.g., p38), and a detection antibody recognizes the phosphorylated form.
-
Cell lysates are added to the wells of a microplate pre-coated with the capture antibody.
-
Following incubation and washing steps, the detection antibody is added.
-
A substrate is then added to produce a colorimetric or fluorescent signal that is proportional to the amount of phosphorylated protein.[10]
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the cellular pathways involved.
Caption: Workflow for the Gap Junction Intercellular Communication (GJIC) Assay.
Caption: Workflow for MAPK/JNK Activation Assays (Western Blot and ELISA).
Caption: Modulation of p38 MAPK and JNK pathways by trans-4-phenyl-3-butenoic acid.
References
- 1. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of peptidylglycine alpha-amidating monooxygenase activity in human serum by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Assay to Assess Gap Junction Communication in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. While indium(III) chloride has proven to be a versatile catalyst for various indole syntheses, a growing demand for more cost-effective, environmentally benign, and highly efficient alternatives has spurred significant research. This guide provides an objective comparison of prominent alternative reagents to indium(III) chloride, supported by experimental data and detailed protocols to aid in catalyst selection for your specific synthetic needs.
The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous catalytic systems. Indium(III) chloride, a Lewis acid, has been recognized for its catalytic activity in various organic transformations, including the formation of indoles.[1][2][3][4][5] However, the landscape of indole synthesis is continually evolving, with several powerful alternatives now available. This guide will delve into the performance of iodine, iron(II) triflate, bismuth(III) triflate, gold, and palladium catalysts, alongside the classical Fischer indole synthesis, providing a comparative analysis to inform your synthetic strategies.
Performance Comparison of Catalysts for Indole Synthesis
The following table summarizes the performance of indium(III) chloride and its alternatives in various indole synthesis methodologies. The data has been compiled from the literature to provide a comparative overview of reaction conditions and yields.
| Catalyst | Substrate Type | Reaction Conditions | Catalyst Loading | Yield (%) | Reference(s) |
| Indium(III) Chloride (InCl₃) | 2-Ethynylanilines | Methanol, 65 °C | 10 mol% | 65-87 | [2] |
| Primary amines, β-ketoesters, o-amino α,β-unsaturated aldehydes | Methanol, 65°C, one-pot | 10 mol% | 65-87 | [2] | |
| Iodine (I₂) | Indoles and 1,3-dicarbonyl compounds | Dichloroethane, Room Temperature, 1.5 h | 10 mol% | up to 91 | [6] |
| Iron(II) Triflate (Fe(OTf)₂) | Aryl azidoacrylates | THF, 80 °C, 24 h | 10 mol% | up to 99 | [7][8] |
| 2-Cyclohexenyl aminoarenes | Air (oxidant) | - | Good yields | [9] | |
| Bismuth(III) Triflate (Bi(OTf)₃) | Indoles and acetone | Benign conditions, shorter reaction time | - | Good yields | [10] |
| Indoles, ketones, α-bromoacetaldehyde acetals | - | - | - | [11] | |
| Gold (Au) Catalysts | 2-Alkynylanilines | Isopropanol, Room Temperature, 3 h | 2-4 mol% (NaAuCl₄) | Good yields | [12][13] |
| Indoles and carbonyl-functionalized alkynes | Mild conditions | - | High yields | [14][15] | |
| Palladium (Pd) Catalysts | o-Iodoanilines and internal alkynes | Various conditions | - | Good to excellent | [1][16][17] |
| N-tosyl-2-iodoanilines and terminal alkynes | 10% Pd/C, Et₃N, PPh₃, moist ZnCl₂, 110 °C, 3 h | 10 mol% | High yields | [18] | |
| Zinc Chloride (ZnCl₂) | Phenylhydrazones (Fischer Indole Synthesis) | Triethylene glycol, Microwave irradiation | Catalytic | Excellent yields | [19] |
| Phenylhydrazine and ethylmethylketone | Choline chloride (ionic liquid), one-pot | - | 80 | [20] |
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in the comparison table.
Iron(II) Triflate Catalyzed Synthesis of Indoles via Intramolecular C-H Amination[7]
This protocol describes the synthesis of indole derivatives from aryl azidoacrylates.
Materials:
-
Aryl azidoacrylate (1.0 equiv)
-
Iron(II) triflate (Fe(OTf)₂) (10 mol%)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Celite
-
Silica gel
Procedure:
-
To a sealable tube equipped with a magnetic stir bar, add the aryl azidoacrylate (100 mg, 1.0 equiv) and Fe(OTf)₂ (10 mol%).
-
Add THF as the solvent.
-
Replace the septum with a Teflon-coated screw cap and place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture at this temperature for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Filter the resulting solution through a pad of Celite.
-
Wash the filtrate with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the corresponding indole.
Gold-Catalyzed Synthesis of 2-Substituted 3-Alkynyl Indoles[12][13]
This one-pot procedure involves the cyclization of 2-alkynylanilines followed by C3-alkynylation.
Materials:
-
2-Alkynylaniline (1 equiv)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (2–4 mol%)
-
Gold(I) chloride (AuCl) (4–8 mol%)
-
TIPS-EBX (1-((triisopropylsilyl)ethynyl)-1λ³-benzo[d][7][21]iodoxol-3(1H)-one) (1.2–2.4 equiv)
-
Isopropanol (iPrOH)
-
Diethyl ether (Et₂O)
-
0.1 M Sodium hydroxide (NaOH) solution
Procedure:
-
To a stirred solution of the 2-alkynylaniline (0.40 mmol, 1 equiv) in iPrOH (3 mL) under an ambient atmosphere, add NaAuCl₄ (2–4 mol%).
-
Stir the reaction at room temperature (or 80 °C for specific substrates) for 3 hours, or until full conversion is observed by TLC.
-
Add TIPS-EBX (1.2–2.4 equiv) followed by AuCl (4–8 mol%) to the reaction mixture.
-
Continue stirring at room temperature for 4–30 hours until the reaction is complete.
-
Concentrate the reaction mixture under vacuum.
-
Add Et₂O (20 mL) and wash the organic layer twice with 0.1 M NaOH (20 mL).
-
Combine the aqueous layers and extract with Et₂O (20 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Fischer Indole Synthesis using Zinc Chloride under Microwave Irradiation[19]
This method describes an efficient synthesis of indoles from phenylhydrazones.
Materials:
-
Phenylhydrazone derivative
-
Zinc chloride (ZnCl₂)
-
Triethylene glycol (TEG)
Procedure:
-
Prepare a 0.16 M solution of anhydrous ZnCl₂ in dry TEG.
-
Add the phenylhydrazone derivative to the ZnCl₂/TEG solution in a microwave-safe vessel.
-
Subject the reaction mixture to controlled microwave irradiation. (Specific power, temperature, and time parameters should be optimized for the specific substrate).
-
Upon completion of the reaction, the indole product can be isolated. For volatile indoles, direct sublimation from the reaction mixture is a possible purification method.[20]
Visualizing Synthetic Pathways and Catalyst Selection
To further aid in understanding and decision-making, the following diagrams illustrate a general workflow for indole synthesis and a flowchart for catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [icc.journals.pnu.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]
- 8. Iron(II) triflate as a catalyst for the synthesis of indoles by intramolecular C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bismuth triflate-catalyzed condensation of indoles with acetone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Bismuth(III) Triflate Catalyzed Three-Component Reactions of Indoles, Ketones, and α-Bromoacetaldehyde Acetals Enable Indole-to-Carbazole Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 13. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 21. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methyl-2-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethyl 3-methyl-2-phenylbut-2-enoate, a key intermediate and component in various chemical syntheses, is critical for ensuring product quality and process consistency. The validation of analytical methods used for this purpose is a mandatory requirement in regulated industries to guarantee reliable and reproducible data. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established validation principles and data from analogous compounds to provide a practical framework for researchers.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a robust and sensitive method for compounds with a UV chromophore, such as this compound.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. When combined with a Mass Spectrometry (MS) detector, it provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.
Comparative Validation Data
The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of compounds structurally similar to this compound. These values are intended to serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.998 | 0.9988 |
| Range (µg/mL) | To be defined by the application | 10 - 60 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 94.07% - 113.82%[1] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 1.19%[1] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 2.37%[1] |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.0011[1] |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 0.0037[1] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Data based on a validated method for Ethyl p-methoxycinnamate, a structurally similar compound.[1]
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range (µg/mL) | To be defined by the application | 0.1 - 10 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98% - 102%[2][3] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15.0% | < 2%[2][3] |
| - Intermediate Precision (Inter-day) | ≤ 15.0% | < 2%[2][3] |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectrum |
Data based on typical performance characteristics of validated GC-MS methods for volatile contaminants and organic acids.[2][3][4]
Experimental Protocols
Below are detailed methodologies for the HPLC-UV and GC-MS analysis of compounds similar to this compound. These protocols can be adapted and optimized for the specific analyte and matrix.
HPLC-UV Method
This method is based on the validated analysis of Ethyl p-methoxycinnamate.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 308 nm.[1]
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-60 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
GC-MS Method
This protocol is a representative example for the analysis of volatile esters.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-400.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetone). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the same solvent as the standards and diluted to an appropriate concentration.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway of Method Selection
The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte. The following diagram illustrates the decision-making process.
References
Dess-Martin Periodinane: The Superior Choice for Selective Oxidation of Vinyl Glycols
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Dess-Martin periodinane (DMP) for the synthesis of α-hydroxy enones from vinyl glycols, featuring a comparative analysis with alternative oxidation methods, supported by experimental data and detailed protocols.
The selective oxidation of vinyl glycols to α-hydroxy enones is a critical transformation in the synthesis of numerous natural products and pharmaceutical intermediates. This reaction requires a delicate touch—an oxidant that is potent enough to convert a secondary alcohol to a ketone but selective enough to leave a neighboring vinyl group and a primary or secondary alcohol untouched. Among the arsenal of modern oxidizing agents, Dess-Martin periodinane (DMP) has emerged as a superior reagent for this purpose, offering a unique combination of high chemoselectivity, mild reaction conditions, and operational simplicity.
This guide provides an in-depth comparison of DMP with other common oxidation methods—Swern, Ley-Griffith (TPAP), and Corey-Kim oxidations—for the selective oxidation of vinyl glycols. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual aids to clarify reaction pathways and workflows.
Key Advantages of Dess-Martin Periodinane
Dess-Martin periodinane is a hypervalent iodine(V) reagent renowned for its mild and highly selective oxidizing capabilities.[1][2] Its key advantages in the context of vinyl glycol oxidation include:
-
Exceptional Chemoselectivity: DMP exhibits a remarkable tolerance for a wide array of sensitive functional groups, including vinyl ethers, sulfides, and N-protected amino alcohols.[1] This high degree of selectivity is paramount when dealing with multifunctional molecules like vinyl glycols, ensuring that the desired hydroxyl group is oxidized without affecting the delicate vinyl moiety.
-
Mild Reaction Conditions: The oxidation is typically carried out at room temperature and under neutral pH, preserving the integrity of acid- or base-labile protecting groups and preventing unwanted side reactions such as epimerization.[1][3]
-
Rapid Reaction Times and High Yields: DMP oxidations are generally fast, often reaching completion within a few hours, and typically afford high yields of the desired product.[2][4]
-
Simplified Workup Procedures: The workup for a DMP oxidation is often straightforward, involving simple filtration and solvent evaporation. For particularly sensitive substrates, a non-aqueous workup can be employed to remove the acetic acid byproduct.[2]
Comparative Performance of Oxidizing Agents
The choice of an oxidizing agent can significantly impact the outcome of a reaction. Below is a comparative summary of DMP and its alternatives for the selective oxidation of vinyl glycols.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High chemoselectivity, mild conditions, fast reaction times, high yields, simple workup.[1][2] | Potentially explosive, relatively high cost.[1] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild conditions, high yields, good functional group tolerance.[5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, requires careful control of reaction temperature to avoid side reactions.[5] |
| Ley-Griffith (TPAP) Oxidation | TPAP (cat.), NMO, CH₂Cl₂, Room Temperature | Catalytic, mild conditions, good selectivity.[6][7] | High cost of the ruthenium catalyst, can be sluggish for some substrates, potential for over-oxidation with prolonged reaction times.[8] |
| Corey-Kim Oxidation | NCS, DMS, Et₃N, Toluene, -20 °C to 0 °C | Milder than Swern, avoids cryogenic temperatures.[9][10] | Can have issues with selectivity, particularly with allylic alcohols which may be converted to the corresponding chlorides.[9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the oxidation of a generic vinyl glycol using each of the discussed methods.
Dess-Martin Periodinane (DMP) Oxidation
To a solution of the vinyl glycol (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.1-1.5 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude α-hydroxy enone, which can be purified by column chromatography. For acid-sensitive substrates, a non-aqueous workup can be performed by adding an inert solvent like pentane to precipitate the iodine-containing byproducts, followed by filtration through a pad of silica gel.[2]
Swern Oxidation
A solution of oxalyl chloride (1.5 equiv) in CH₂Cl₂ is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.0 equiv) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes. A solution of the vinyl glycol (1.0 equiv) in CH₂Cl₂ is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (Et₃N) (5.0 equiv) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Ley-Griffith (TPAP) Oxidation
To a solution of the vinyl glycol (1.0 equiv) and N-methylmorpholine N-oxide (NMO) (1.5 equiv) in CH₂Cl₂ containing powdered 4 Å molecular sieves is added a catalytic amount of tetrapropylammonium perruthenate (TPAP) (5 mol%). The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the desired α-hydroxy enone.[6]
Corey-Kim Oxidation
To a solution of N-chlorosuccinimide (NCS) (1.2 equiv) in toluene at 0 °C is added dimethyl sulfide (DMS) (1.2 equiv). The mixture is cooled to -20 °C and stirred for 30 minutes. A solution of the vinyl glycol (1.0 equiv) in toluene is added dropwise, and the reaction is stirred for 1 hour at -20 °C. Triethylamine (2.0 equiv) is added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[11]
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the reaction mechanism of DMP with a vinyl glycol, a typical experimental workflow, and a logical comparison of the different oxidation methods.
Caption: Reaction mechanism of DMP with a vinyl glycol.
Caption: Typical experimental workflow for DMP oxidation.
Caption: Comparison of oxidation methods for vinyl glycols.
Conclusion
For the selective oxidation of vinyl glycols to α-hydroxy enones, Dess-Martin periodinane stands out as the reagent of choice. Its exceptional chemoselectivity, coupled with mild reaction conditions and operational simplicity, consistently delivers high yields of the desired product while preserving the integrity of the sensitive vinyl group. While other methods like Swern, Ley-Griffith, and Corey-Kim oxidations have their merits, they often come with significant drawbacks such as harsh conditions, unwanted side reactions, or higher costs. For researchers and professionals in drug development and natural product synthesis, DMP offers a reliable and efficient solution for this challenging and crucial chemical transformation.
References
- 1. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
A Comparative Guide to the Spectroscopic Data of Substituted Butenoates
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of spectroscopic data for a selection of substituted butenoates. The information presented is crucial for the structural elucidation and characterization of these compounds, which are prevalent in synthetic chemistry and natural products.
This guide offers a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for three representative substituted butenoates: Ethyl Crotonate, Methyl Cinnamate, and Methyl 3,3-dimethylacrylate. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility and methodological transparency.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the selected substituted butenoates. These compounds were chosen to illustrate the influence of different substituents on the spectroscopic properties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Substituted Butenoates (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Ethyl Crotonate | 1.27 (t, 3H), 1.87 (dd, 3H), 4.17 (q, 2H), 5.82 (dq, 1H), 6.96 (dq, 1H) | -CH₃ (ethyl), =CH-CH₃, -O-CH₂-, =CH- (α to C=O), =CH- (β to C=O) |
| Methyl Cinnamate | 3.79 (s, 3H), 6.44 (d, 1H), 7.37-7.42 (m, 3H), 7.51-7.54 (m, 2H), 7.69 (d, 1H) | -O-CH₃, =CH- (α to C=O), Ar-H, Ar-H, =CH- (β to C=O) |
| Methyl 3,3-dimethylacrylate | 1.89 (s, 3H), 2.16 (s, 3H), 3.66 (s, 3H), 5.66 (s, 1H) | =C(CH₃)₂, =C(CH₃)₂, -O-CH₃, =CH- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Substituted Butenoates (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Ethyl Crotonate | 14.3, 17.9, 60.1, 122.9, 144.9, 166.4 | -CH₃ (ethyl), =CH-CH₃, -O-CH₂-, =CH- (α to C=O), =CH- (β to C=O), C=O |
| Methyl Cinnamate | 51.6, 117.8, 128.1, 128.9, 130.3, 134.4, 144.8, 167.3 | -O-CH₃, =CH- (α to C=O), Ar-C, Ar-C, Ar-C, Ar-C (ipso), =CH- (β to C=O), C=O |
| Methyl 3,3-dimethylacrylate | 20.2, 27.2, 50.9, 116.1, 158.8, 166.9 | =C(CH₃)₂, =C(CH₃)₂, -O-CH₃, =CH-, =C(CH₃)₂, C=O |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Substituted Butenoates (Neat)
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Ethyl Crotonate | 1721 | 1657 | 1269, 1178 |
| Methyl Cinnamate | 1724 | 1638 | 1281, 1173 |
| Methyl 3,3-dimethylacrylate | 1724 | 1651 | 1298, 1155 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization) for Substituted Butenoates
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl Crotonate | 114 | 85, 69, 43, 29 |
| Methyl Cinnamate | 162 | 131, 103, 77, 51 |
| Methyl 3,3-dimethylacrylate | 114 | 99, 83, 69, 55, 41 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 1-2 drops of the liquid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are typically recorded on a Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, a single drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like the substituted butenoates, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to elute the components, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.
-
Mass Spectrometry (MS): As the components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a substituted butenoate.
Caption: General workflow for the spectroscopic analysis of a substituted butenoate.
A Comparative Guide to Solvent Effects in the Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for forming carbon-carbon double bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the reaction mechanism. This guide provides an objective comparison of various solvents in the Knoevenagel condensation, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Role of the Solvent: A Mechanistic Overview
The Knoevenagel condensation proceeds via a two-step mechanism: 1) a nucleophilic addition of the deprotonated active methylene compound (a carbanion or enolate) to the carbonyl group, forming a β-hydroxy intermediate (an aldol-type adduct), followed by 2) a dehydration step to yield the final α,β-unsaturated product.[1][2]
Solvents can influence this process in several ways:
-
Reactant and Catalyst Solubility: Ensuring all components are in the same phase is crucial for homogeneous catalysis.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates like enolates and the transition states leading to them, often accelerating the reaction.
-
Catalyst Activity: The basicity of the catalyst can be modulated by the solvent. For instance, solvation effects in water can enhance the electron density on amine catalysts.[3]
-
Reaction Pathway: Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different pathways.
Comparative Performance of Solvents
The efficiency of the Knoevenagel condensation is highly dependent on the solvent system employed. The following table summarizes experimental data from various studies, comparing reaction outcomes in different solvent environments.
| Solvent(s) | Solvent Type | Catalyst | Reactants | Time | Yield / Conversion (%) | Reference |
| Water | Protic Polar | Ni(NO₃)₂·6H₂O (5 mol%) | Substituted Benzaldehydes + Malononitrile | 10 min | 90 | [4] |
| Water | Protic Polar | Catalyst-free | Aldehydes + Active Methylene Compounds | 20 min - 18 h | High Yields (e.g., 93% gram scale) | [5] |
| Water | Protic Polar | [Bmim][OAc] (20 mol%) | Benzaldehyde + Malononitrile | 2 min | >95 (Excellent) | [6] |
| Ethanol | Protic Polar | Cu─Mg─Al LDH | Aromatic Aldehydes + Active Methylene Compounds | Not specified | 95 | [7] |
| Methanol | Protic Polar | Hydrotalcite | Not specified | Not specified | Slow, Poor Conversion & Selectivity | [1] |
| DMF | Aprotic Polar | Hydrotalcite | Not specified | 15 min | 81-99 | [1] |
| Acetonitrile | Aprotic Polar | Ionic Liquid-supported Proline | p-Chlorobenzaldehyde + Malononitrile | Not specified | High (Substantially better than others) | [8] |
| Toluene | Nonpolar | Hydrotalcite | Not specified | Hours | 61-99 | [1] |
| Ethyl Acetate | Moderately Polar | Piperidine | Syringaldehyde + Malonic Acid | 7 h | >97 (Conversion) | [9] |
| Solvent-Free | N/A | Gallium Chloride | Araldehyde + Active Methylene Compound | A few minutes | Excellent | [10] |
| Solvent-Free (MW) | N/A | Calcium Hydroxyapatite | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | 2 min | 96 | [11] |
| Solvent-Free (Conventional Heat) | N/A | Calcium Hydroxyapatite | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | 1-24 h | <10 | [11] |
Analysis of Solvent Classes:
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are highly effective, often leading to rapid reactions and excellent yields.[1] They are adept at solvating the charged intermediates involved in the reaction. In one study, dimethylformamide (DMF) was found to be superior to the more common solvent, toluene.[1] Acetonitrile has also been shown to be an excellent medium, particularly with certain catalysts.[8]
-
Polar Protic Solvents (e.g., Water, Ethanol): This class represents a "greener" alternative to traditional organic solvents.[12] Water, in particular, has been shown to be an outstanding solvent, sometimes facilitating the reaction even without a catalyst.[5] In some cases, water can act as a Brønsted base catalyst to promote the reaction.[5] Ethanol is also a competent solvent, yielding good results.[7] However, some protic solvents like methanol have been reported to slow the reaction and result in poor selectivity.[1]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): While effective, nonpolar solvents generally lead to significantly longer reaction times compared to their polar counterparts, though they can still produce high yields and selectivity.[1]
-
Solvent-Free Conditions: Eliminating the solvent entirely is the most environmentally friendly approach.[3] Solvent-free Knoevenagel condensations, often assisted by microwave irradiation or mechanochemical grinding, can be remarkably efficient, proceeding to completion in minutes with high yields.[10][11] A direct comparison between microwave-assisted and conventional heating under solvent-free conditions demonstrated a dramatic rate enhancement, with yields jumping from less than 10% to 96%, highlighting a specific non-thermal microwave effect.[11]
Experimental Protocols
Methodologies vary based on the specific reactants, catalyst, and solvent system. Below are representative protocols.
General Experimental Protocol (Solvent-Based)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and the chosen catalyst (e.g., 5 mol%).
-
Solvent Addition: Add the desired solvent (e.g., 5 mL).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, if the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Example Protocol: Water-Mediated Condensation[4]
-
To a solution of malononitrile (1 mmol) and the corresponding aromatic aldehyde (1 mmol) in water, add 5 mol% of Ni(NO₃)₂·6H₂O.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction via TLC until completion (typically 10-30 minutes).
-
Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
Conclusion
The choice of solvent is a powerful tool for controlling the outcome of the Knoevenagel condensation. While polar aprotic solvents like DMF and acetonitrile often provide the fastest reaction rates and highest yields, the increasing focus on green chemistry has made polar protic solvents, especially water and ethanol, highly attractive and effective alternatives.[5][12] Furthermore, solvent-free methodologies, particularly when enhanced by microwave or mechanochemical techniques, offer an exceptionally efficient and environmentally benign path to α,β-unsaturated products.[9][11] Researchers should select a solvent based on a balance of desired reaction efficiency, operational simplicity, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijcps.org [ijcps.org]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. orientjchem.org [orientjchem.org]
A Comparative Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate and Methyl 3-methyl-2-phenylbut-2-enoate for Research and Development
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are crucial for understanding their behavior in various experimental settings, from reaction kinetics to formulation development.
| Property | Ethyl 3-methyl-2-phenylbut-2-enoate | Mthis compound |
| Molecular Formula | C₁₃H₁₆O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 204.27 g/mol | 190.24 g/mol |
| CAS Number | 6335-78-0[1] | Not explicitly provided |
| Boiling Point | Not explicitly provided | Not explicitly provided |
| Inferred Polarity | Slightly less polar than methyl ester | Slightly more polar than ethyl ester |
| Inferred Volatility | Slightly less volatile than methyl ester | Slightly more volatile than ethyl ester |
Note: Some data points are inferred based on general chemical principles comparing ethyl and methyl esters.
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound and mthis compound are not extensively documented in publicly available literature, a general and adaptable synthetic approach can be derived from the synthesis of their parent acid and related α,β-unsaturated esters.
General Synthesis Workflow
The synthesis of these esters typically proceeds via a two-step process: the synthesis of the precursor acid, 3-methyl-2-phenylbut-2-enoic acid, followed by its esterification.
Experimental Protocol: Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid
This protocol is based on a common method for the synthesis of the parent carboxylic acid.[1]
-
Condensation: Acetophenone and isobutyraldehyde are reacted in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol.
-
Oxidation: The product of the condensation reaction is then oxidized to yield 3-methyl-2-phenylbut-2-enoic acid. Common oxidizing agents for this step include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Purification: The crude acid is purified using standard techniques such as recrystallization or column chromatography.
Experimental Protocol: Esterification
The synthesized 3-methyl-2-phenylbut-2-enoic acid can be esterified to the corresponding ethyl or methyl ester using a Fischer-Speier esterification or other standard esterification methods.
-
Reaction Setup: 3-Methyl-2-phenylbut-2-enoic acid is dissolved in an excess of the desired alcohol (ethanol for the ethyl ester, methanol for the methyl ester).
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then neutralized, extracted with an organic solvent, and purified by distillation or column chromatography to yield the pure ester.
Inferred Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound and mthis compound is limited. However, studies on their parent compound, 3-methyl-2-phenylbut-2-enoic acid, suggest potential anti-inflammatory and anticancer properties.[1] It is plausible that the ethyl and methyl esters, as prodrugs, would be hydrolyzed in vivo to the active carboxylic acid.
Potential Anti-Inflammatory Activity
3-Methyl-2-phenylbut-2-enoic acid is suggested to inhibit enzymes involved in inflammatory pathways.[1] A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.
Potential Anticancer Activity
Derivatives of 3-methyl-2-phenylbut-2-enoic acid have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells.[1] Apoptosis is a critical process for removing damaged or cancerous cells and is often dysregulated in cancer. The induction of apoptosis can occur through various signaling pathways, often culminating in the activation of caspases, a family of proteases that execute cell death.
Comparative Performance: Ethyl vs. Methyl Ester
In the absence of direct experimental data for the target molecules, a general comparison between ethyl and methyl esters can be made:
-
Reactivity: Methyl esters are sometimes considered slightly more reactive in transesterification reactions due to the smaller size of the methoxy group. However, for many applications, the difference in reactivity is negligible.
-
Physical Properties: As indicated in the table, ethyl esters generally have a higher molecular weight and boiling point, and are slightly less volatile and less polar than their methyl counterparts. These differences can influence their solubility in various solvents and their behavior in chromatographic separations.
-
Biological Activity: In the context of prodrugs that require hydrolysis to an active carboxylic acid, the rate of hydrolysis can differ between ethyl and methyl esters. This could potentially lead to minor differences in the pharmacokinetic and pharmacodynamic profiles. However, without specific experimental data, this remains speculative.
Conclusion
This compound and mthis compound are two closely related compounds with potential applications in medicinal chemistry, stemming from the known biological activities of their parent carboxylic acid. The choice between the ethyl and methyl ester may depend on specific experimental requirements, such as desired solubility, volatility, or subtle differences in reactivity. This guide provides a foundational comparison based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate the comparative performance and biological activities of these two esters.
References
A Comparative Guide to 2D NMR Techniques for Product Identity Confirmation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex molecules often yield congested spectra that are difficult to interpret. Two-dimensional (2D) NMR techniques offer a powerful solution by spreading spectral information across a second frequency dimension, resolving overlapping signals and revealing intricate connectivity networks within a molecule. This guide provides a comparative overview of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—offering insights into their performance, detailed experimental protocols, and their synergistic role in structural elucidation.
Performance Comparison of Key 2D NMR Techniques
The choice of a 2D NMR experiment is often guided by the specific structural question at hand, as well as considerations of sensitivity, resolution, and experimental time. The following table summarizes the key performance characteristics of COSY, HSQC, and HMBC experiments.
| Parameter | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | 1H - 1H correlations through 2-3 bonds (J-coupling).[1] | One-bond 1H - 13C correlations.[1][2] | Multiple-bond (2-4 bonds) 1H - 13C correlations.[1][2] |
| Typical Experiment Time | 5 minutes - 1.5 hours[3] | 30 minutes - 6 hours[3] | 1 - 4.5 hours[3] |
| Relative Sensitivity | High (proton-detected) | Very High (proton-detected, sensitive to 1JCH)[2] | Moderate (proton-detected, weaker long-range couplings)[4] |
| Resolution | Moderate; can be improved with DQF-COSY at the cost of sensitivity.[1] | High in both dimensions, excellent for resolving proton overlap. | Good; resolution in the indirect (13C) dimension can be lower. |
| Primary Application | Identifying neighboring protons and establishing spin systems. | Assigning protons to their directly attached carbons. | Connecting spin systems and identifying quaternary carbons.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized, step-by-step protocols for acquiring COSY, HSQC, and HMBC spectra on modern NMR spectrometers.
Protocol 1: 1H-1H COSY Experiment
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.
1. Sample Preparation:
-
Ensure the sample is free of undissolved material.
-
A sample concentration of around 5 mg in a suitable deuterated solvent is typically sufficient.[6]
2. Initial 1D 1H Spectrum:
-
Acquire a standard 1D 1H spectrum to determine the spectral width (sweep width, SW) and transmitter offset (o1p).[7]
3. COSY Experiment Setup:
-
Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[8]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals, as determined from the 1D spectrum.[7]
-
The number of increments in the indirect dimension (TD in F1) is typically set to 256 or 512 for adequate resolution.[7]
-
The number of scans (ns) can be as low as 1 for concentrated samples, with 4 or 8 scans being common for moderately concentrated samples.[3]
-
A relaxation delay (d1) of 1-2 seconds is generally used.
4. Acquisition and Processing:
-
Turn off sample spinning.[8]
-
Start the acquisition. A standard COSY experiment can take from 5 minutes to over an hour, depending on the number of scans and increments.[3]
-
After acquisition, perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce artifacts.[8]
Protocol 2: 1H-13C HSQC Experiment
The HSQC experiment is a highly sensitive method for correlating protons with their directly attached carbons.
1. Sample Preparation:
-
A sample concentration of 10-30 mg/mL is recommended for optimal results.[1]
2. Initial 1D Spectra:
-
Acquire a 1D 1H spectrum to set the proton spectral width and offset.
-
While not strictly necessary, a 1D 13C spectrum can help in setting the carbon spectral width.[9]
3. HSQC Experiment Setup:
-
Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity-edited spectra).
-
Set the 1H spectral width (F2 dimension) based on the 1D proton spectrum.
-
Set the 13C spectral width (F1 dimension) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for most organic molecules).
-
The number of increments in the F1 dimension is typically 128 or 256.[1]
-
The number of scans is usually a multiple of 2 or 4, with 2-8 scans being common for many samples.[3]
-
The relaxation delay is typically set to 1.5-2 seconds.
4. Acquisition and Processing:
-
Ensure the probe is tuned to both 1H and 13C frequencies.
-
Start the acquisition. Experiment times typically range from 30 minutes to several hours.[3]
-
Process the data with a 2D Fourier transform. Phase correction is required for phase-sensitive HSQC spectra.[10]
Protocol 3: 1H-13C HMBC Experiment
The HMBC experiment is crucial for identifying long-range correlations between protons and carbons, which helps in connecting different parts of a molecule.
1. Sample Preparation:
-
Similar to HSQC, a concentration of 10 mg or more is advisable due to the lower sensitivity of this experiment.[6]
2. Initial 1D Spectra:
-
Acquire 1D 1H and, if possible, 13C spectra to determine the respective spectral widths and offsets.[9]
3. HMBC Experiment Setup:
-
Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[9]
-
Set the 1H (F2) and 13C (F1) spectral widths. The 13C width should be large enough to include quaternary carbons (e.g., 0-220 ppm).
-
The number of increments in the F1 dimension is often set between 256 and 512.
-
HMBC experiments generally require more scans than HSQC to achieve a good signal-to-noise ratio; 4 to 16 scans are common.[3]
-
The long-range coupling constant (nJCH) is typically optimized for a value around 8 Hz.[1]
4. Acquisition and Processing:
-
Tune the probe for both 1H and 13C.
-
Begin the acquisition. HMBC experiments can take from one to several hours.[3]
-
Process the data using a 2D Fourier transform. HMBC spectra are typically processed in magnitude mode, which does not require phase correction.[9]
Visualizing the Workflow and Logic
The power of these 2D NMR techniques is fully realized when they are used in a complementary fashion to piece together a molecule's structure. The following diagrams, generated using the DOT language, illustrate the typical experimental workflow and the logical relationships between these experiments.
Caption: A typical experimental workflow for product identity confirmation using 2D NMR techniques.
Caption: Logical relationships of 2D NMR techniques in determining molecular structure.
By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. princeton.edu [princeton.edu]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Ethyl 3-phenylbut-2-enoate and its Alternatives for Research Applications
This guide provides a comprehensive comparison of Ethyl 3-phenylbut-2-enoate with two common alternatives, Ethyl Cinnamate and Ethyl Crotonate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and chemical synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 3-phenylbut-2-enoate, Ethyl Cinnamate, and Ethyl Crotonate. These properties are crucial for determining the appropriate applications and handling procedures for each compound.
| Property | Ethyl 3-phenylbut-2-enoate | Ethyl Cinnamate | Ethyl Crotonate |
| CAS Number | 945-93-7[1] | 103-36-6[2] | 623-70-1[3] |
| Molecular Formula | C₁₂H₁₄O₂[4] | C₁₁H₁₂O₂[2] | C₆H₁₀O₂[3] |
| Molecular Weight | 190.24 g/mol [4] | 176.21 g/mol [2] | 114.14 g/mol [3] |
| Boiling Point | 268.5 °C[1] | 271 °C | 142-143 °C |
| Density | Not available | 1.046 g/cm³ | 0.918 g/mL at 25 °C |
| Refractive Index | Not available | 1.559 | 1.424 |
| Appearance | Not available | Colorless to pale yellow liquid | Clear colorless liquid with a pungent odor[3] |
| Solubility | Not available | Insoluble in water; soluble in oils | Insoluble in water[3] |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. Below is a comparison of the reported ¹H and ¹³C NMR chemical shifts for the three esters.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ethyl Group (CH₃) | Ethyl Group (CH₂) | Vinylic Proton (α-H) | Vinylic Proton (β-H) | Other Protons |
| Ethyl 3-phenylbut-2-enoate | 1.28 (t) | 4.15 (q) | 5.87 (s) | - | 2.47 (s, 3H, β-CH₃), 7.1-7.3 (m, 5H, Ar-H)[5] |
| Ethyl Cinnamate | 1.32 (t) | 4.24 (q) | 6.43 (d) | 7.67 (d) | 7.24-7.57 (m, 5H, Ar-H)[6] |
| Ethyl Crotonate | 1.26 (t) | 4.17 (q) | 5.83 (dq) | 6.95 (dq) | 1.88 (dd, 3H, γ-CH₃) |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Carbonyl (C=O) | Vinylic (α-C) | Vinylic (β-C) | Ethyl (CH₂) | Ethyl (CH₃) | Other Carbons |
| Ethyl 3-phenylbut-2-enoate | 166.9 | 119.3 | 156.4 | 59.8 | 14.4 | 19.9 (β-CH₃), 128.9, 129.5, 133.2, 156.7 (Ar-C)[5] |
| Ethyl Cinnamate | 166.8 | 118.4 | 144.5 | 60.4 | 14.3 | 128.1, 128.9, 130.2, 134.5 (Ar-C)[6] |
| Ethyl Crotonate | 166.7 | 123.1 | 144.5 | 59.8 | 14.3 | 18.0 (γ-CH₃) |
Qualitative Reactivity Comparison
-
Ethyl Crotonate , with a simple methyl group at the β-position, is the least sterically hindered and is expected to be the most reactive towards nucleophilic attack in a Michael addition.
-
Ethyl Cinnamate has a phenyl group at the β-position. The phenyl group is electron-withdrawing through resonance, which can increase the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. However, the bulky phenyl group can also introduce steric hindrance, potentially slowing down the reaction compared to ethyl crotonate.
-
Ethyl 3-phenylbut-2-enoate has both a phenyl and a methyl group at the β-position. This substitution pattern significantly increases steric hindrance around the β-carbon, which would likely make it the least reactive of the three in reactions like Michael additions. The phenyl group's electronic effects are still at play, but the steric factor is expected to be dominant in many cases.
Experimental Protocols
A common and versatile method for the synthesis of α,β-unsaturated esters like Ethyl 3-phenylbut-2-enoate and its alternatives is the Horner-Wadsworth-Emmons (HWE) reaction .[7][8] This reaction offers high stereoselectivity, generally favoring the formation of the (E)-isomer.
General Protocol for the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Base (e.g., sodium hydride, potassium tert-butoxide, or a milder base like DBU or an alkali metal carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane)
Procedure:
-
Preparation of the Ylide: The phosphonate reagent is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
-
A strong base is added dropwise to the cooled solution of the phosphonate. The mixture is stirred at this temperature for a period to allow for the complete formation of the phosphonate carbanion (ylide). The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the ylide solution at a low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure α,β-unsaturated ester.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Ethyl 3-phenylprop-2-enoate | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-phenylbut-2-enoate | C12H14O2 | CID 228137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]
- 7. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-methyl-2-phenylbut-2-enoate: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general laboratory safety protocols and information for closely related chemical structures. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile gloves, safety glasses, and a laboratory coat. All handling of Ethyl 3-methyl-2-phenylbut-2-enoate and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Based on data for the closely related compound, Ethyl 3-phenylbut-2-enoate, this chemical should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Hazard and Precautionary Statement Codes for a Structurally Similar Compound
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to treat it as a non-halogenated organic solvent waste.
For Small Quantities (<50 mL):
-
Absorb: In a chemical fume hood, absorb the liquid onto a non-combustible absorbent material such as vermiculite, sand, or cat litter.[1]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[2]
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste contractor.
For Large Quantities (>50 mL):
-
Containment: Do not attempt to absorb large volumes. If a spill occurs, contain it with absorbent booms if trained to do so.
-
Waste Collection: For routine disposal of larger quantities, collect the liquid waste in a dedicated, properly labeled, and sealed container. This should be a container approved for flammable organic waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an estimate of the volume.
-
Storage and Disposal: Store the container in a designated satellite accumulation area and arrange for disposal through your institution's EHS-approved waste management vendor. Incineration is a common and effective disposal method for bulk organic solvents.
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or paper towels, that are grossly contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.
Experimental Protocols: General Neutralization of Esters
While specific experimental protocols for the neutralization of this compound are not documented, a general approach for the hydrolysis of esters involves reaction with a base, such as sodium hydroxide. However, this process can generate other hazardous byproducts and should only be undertaken by trained personnel with a thorough understanding of the reaction and after consulting with their EHS department. A patent for the neutralization of acidic impurities in ester materials suggests the use of slaked lime (calcium hydroxide).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
